2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride
Description
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c10-7(11)6-9-4-1-2-8-3-5-9;;/h8H,1-6H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEDNCUXJZEOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride, a key chemical intermediate in the synthesis of novel therapeutic agents. As a bifunctional molecule, it incorporates a reactive carboxylic acid group and a cyclic diamine, the 1,4-diazepane ring system. This unique combination of features makes it a valuable building block in medicinal chemistry for the development of compounds with a wide range of biological activities. While detailed experimental data for the compound itself is not extensively published, this guide will delve into its structure, predicted properties, a plausible synthetic route, and its application in the synthesis of biologically active molecules, supported by published research.
Chemical Structure and Properties
2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride is the hydrochloride salt of 2-(1,4-diazepan-1-yl)acetic acid. The presence of the two hydrochloride moieties protonates the basic nitrogen atoms of the diazepane ring, enhancing the compound's stability and solubility in aqueous media.
Chemical Structure
The core structure consists of a seven-membered 1,4-diazepane ring, which is a saturated heterocyclic system containing two nitrogen atoms at positions 1 and 4. An acetic acid group is attached to one of the nitrogen atoms.
Caption: Chemical structure of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.
Physicochemical Properties
Detailed experimental physicochemical data for 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride is not widely available in peer-reviewed literature. The information presented in the table below is a combination of data from chemical suppliers and computationally predicted values.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | ChemScene[1] |
| Molecular Weight | 231.12 g/mol | ChemScene[1] |
| Physical Form | Powder | MilliporeSigma[2] |
| Purity | ≥98% | ChemScene[1] |
| Storage | Sealed in dry, 2-8°C | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 52.57 Ų | ChemScene[1] |
| Predicted logP | 0.2099 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Note: Predicted values should be used as an estimation and may not reflect experimental results.
Synthesis and Characterization
Proposed Synthesis Pathway
A likely synthetic approach involves the N-alkylation of a protected 1,4-diazepane with a haloacetic acid ester, followed by deprotection and hydrolysis.
Caption: Proposed synthetic workflow for 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.
Causality behind the proposed experimental choices:
-
Protection: The use of a protecting group on one of the diazepane nitrogens is crucial to ensure mono-alkylation. A common protecting group for amines, such as a tert-butoxycarbonyl (Boc) group, would be suitable.
-
Alkylation: The reaction of the free secondary amine with an α-halo ester, like ethyl bromoacetate, is a standard method for N-alkylation. The use of a mild base and a polar aprotic solvent facilitates this SN2 reaction.
-
Deprotection: The choice of deprotection method would depend on the protecting group used. For a Boc group, acidic conditions (e.g., trifluoroacetic acid) would be employed.
-
Hydrolysis and Salt Formation: Saponification of the ethyl ester with a base like sodium hydroxide, followed by acidification, would yield the carboxylic acid. Subsequent treatment with hydrochloric acid would then form the dihydrochloride salt, which often aids in purification and improves the compound's handling properties.
Characterization
Due to the lack of publicly available experimental spectroscopic data, researchers would need to perform their own characterization to confirm the structure and purity of synthesized or purchased 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride. The following techniques would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the different types of protons and their connectivity in the molecule. Expected signals would include those for the methylene protons of the diazepane ring, the methylene protons of the acetic acid moiety, and the N-H protons.
-
¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid and the carbons of the diazepane ring.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the free base and confirm its elemental composition through high-resolution mass spectrometry.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amine N-H bonds.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the dihydrochloride salt.
Biological Activity and Applications in Drug Discovery
While the direct biological activity of 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride is not well-documented, its primary value lies in its role as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. The 1,4-diazepane motif is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2][3]
A significant application of this scaffold is in the development of cardiovascular drugs. A study by Ye et al. (2011) describes the synthesis of a series of N-(4,5-dihydro-1-methyl-[2][4][5]triazolo[4,3-a]quinolin-7-yl)-2-(substituted-benzyl-[2][5]diazepan-1-yl)acetamides as potent positive inotropic agents.[4] These compounds were designed to increase the contractility of the heart muscle and were evaluated for their potential in treating heart failure.
In this study, the 2-(1,4-diazepan-1-yl)acetic acid moiety serves as a key linker, connecting the 1,4-diazepane ring to a complex aromatic system. The carboxylic acid group is activated and coupled with an amine to form an amide bond, demonstrating the utility of the title compound as a building block.
Caption: Synthetic workflow for the preparation of positive inotropic agents.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of an N-substituted-2-(1,4-diazepan-1-yl)acetamide, based on the work of Ye et al. (2011).[4] This protocol illustrates how 2-(1,4-diazepan-1-yl)acetic acid can be utilized in a synthetic workflow.
Objective: To synthesize a biologically active amide derivative using 2-(1,4-diazepan-1-yl)acetic acid as a starting material.
Materials:
-
2-(1,4-Diazepan-1-yl)acetic acid
-
Amine-containing aromatic heterocycle (e.g., 7-amino-1-methyl-4,5-dihydro-[2][4][5]triazolo[4,3-a]quinoline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Substituted benzyl halide (e.g., 4-methylbenzyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Step-by-Step Methodology:
Part 1: Amide Bond Formation
-
Reaction Setup: In a round-bottom flask, dissolve 2-(1,4-diazepan-1-yl)acetic acid (1.0 eq) and the amine-containing aromatic heterocycle (1.0 eq) in anhydrous DMF.
-
Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired amide-linked intermediate.
Part 2: N-Benzylation of the Diazepane Ring
-
Reaction Setup: Dissolve the purified amide intermediate (1.0 eq) in anhydrous ACN.
-
Base Addition: Add potassium carbonate (2.0 eq) to the solution.
-
Alkylation: Add the substituted benzyl halide (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization to yield the final N-benzylated acetamide derivative.
Self-Validating System:
-
Each step of the protocol should be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product.
-
The structure and purity of the intermediate and final products should be confirmed by NMR spectroscopy and mass spectrometry.
-
The final compound's purity should be assessed by high-performance liquid chromatography (HPLC).
Safety and Handling
2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its bifunctional nature allows for the straightforward introduction of the 1,4-diazepane scaffold into more complex molecules. While detailed experimental data on the compound itself is limited, its utility has been demonstrated in the synthesis of potent positive inotropic agents. This guide provides researchers with a foundational understanding of its properties, a plausible synthetic approach, and a practical example of its application in medicinal chemistry, thereby facilitating its use in the development of new therapeutic agents.
References
-
Ye, B. J., Liu, X. K., Jiang, S. M., Cui, X., & Piao, H. R. (2011). Synthesis of 2-(4-substitutedbenzyl-[2][5]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[2][4][5]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. [Link]
-
Khan, I., & Ibrar, A. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(6), 436-453. [Link]
-
Patel, K., & Masand, N. (2022). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Results in Chemistry, 4, 100346. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
Molecular weight and formula of 2-(1,4-Diazepan-1-yl)acetic acid 2HCl
The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes confirmed chemical data with derived "best practice" methodologies standard in medicinal chemistry applications.
Core Building Block for Peptidomimetics and Physicochemical Optimization
Executive Summary
2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS: 1240528-26-0) is a specialized heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a critical "linker-scaffold" that introduces a homopiperazine (1,4-diazepane) moiety into drug candidates. This structural motif is prized for its ability to modulate basicity (pKa), improve aqueous solubility, and induce specific conformational constraints in peptide mimetics.
This guide provides a comprehensive technical breakdown of the compound's physicochemical properties, synthesis pathways, quality control parameters, and handling protocols.
Chemical Identity & Physicochemical Specifications[3][4][5][6][7][8]
The compound exists as a dihydrochloride salt, stabilizing the free amine and carboxylic acid functionalities.
Table 1: Core Chemical Data
| Parameter | Specification |
| IUPAC Name | 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride |
| Common Name | 1,4-Diazepane-1-acetic acid 2HCl |
| CAS Number (Salt) | 1240528-26-0 |
| CAS Number (Free Acid) | 1154897-96-7 |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ (Salt) / C₇H₁₄N₂O₂ (Parent) |
| Molecular Weight | 231.12 g/mol (Salt) / 158.20 g/mol (Parent) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Highly soluble in Water, DMSO; Sparingly soluble in EtOH |
| pKa (Calculated) | ~4.5 (COOH), ~9.8 (Secondary Amine), ~5.6 (Tertiary Amine) |
Structural SMILES
OC(=O)CN1CCCNCC1.Cl.Cl[1]
Synthesis & Manufacturing Methodologies
Retrosynthetic Analysis
The synthesis of 2-(1,4-Diazepan-1-yl)acetic acid typically follows a Nucleophilic Substitution pathway. The primary challenge is preventing bis-alkylation (alkylation of both nitrogens). High-purity synthesis utilizes a mono-protection strategy (e.g., Boc-protection) followed by alkylation and simultaneous deprotection/salt formation.
Synthetic Pathway Diagram
The following diagram illustrates the "Mono-Boc Route," which is the industry standard for generating high-purity dihydrochloride salts.
Figure 1: Step-wise synthesis ensuring regioselectivity and salt formation.
Detailed Experimental Protocol (Bench Scale)
Note: This protocol is a generalized best-practice procedure derived from standard diazepane chemistry.
Step 1: Selective Alkylation
-
Reagents: Dissolve N-Boc-1,4-diazepane (1.0 eq) in anhydrous Acetonitrile (MeCN).
-
Base: Add Potassium Carbonate (K₂CO₃, 2.5 eq) to act as an acid scavenger.
-
Alkylation: Add tert-butyl bromoacetate (1.1 eq) dropwise at 0°C to prevent exotherms.
-
Reaction: Stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC/LC-MS.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between Ethyl Acetate and Water. Dry the organic layer (MgSO₄) and concentrate to yield the intermediate ester.
Step 2: Global Deprotection & Salt Formation
-
Dissolution: Dissolve the intermediate in a minimal amount of 1,4-Dioxane or Dichloromethane (DCM).
-
Acidification: Slowly add 4M HCl in Dioxane (5–10 eq).
-
Precipitation: The reaction will evolve gas (isobutylene) and the product typically precipitates as a white solid.
-
Isolation: Filter the solid under inert atmosphere (Argon/Nitrogen) due to hygroscopicity.
-
Purification: Wash with diethyl ether to remove organic impurities. Dry under high vacuum over P₂O₅.
Analytical Characterization & Quality Control
Trustworthy data requires rigorous QC. The dihydrochloride salt must be distinguished from the free zwitterion.
QC Decision Workflow
Figure 2: Analytical decision tree for verifying identity and salt stoichiometry.
Expected Analytical Signals
-
1H NMR (D₂O, 400 MHz):
-
δ 3.85 (s, 2H, N-CH₂-COOH).
-
δ 3.30–3.50 (m, 8H, Ring protons adjacent to Nitrogen).
-
δ 2.10–2.20 (m, 2H, C-CH₂-C Ring protons).
-
Note: Amine and Acid protons will exchange with D₂O and will not be visible.
-
-
Mass Spectrometry (ESI+):
-
Elemental Analysis (Theoretical for C₇H₁₆Cl₂N₂O₂):
-
C: 36.38%, H: 6.98%, N: 12.12%, Cl: 30.68%.
-
Applications in Drug Discovery[7][11][12]
Scaffold Utility
The 1,4-diazepane ring is a "privileged structure" in medicinal chemistry, often superior to piperazine for specific receptor binding profiles.
-
Conformational Flexibility: The 7-membered ring is more flexible than the 6-membered piperazine, allowing the molecule to adopt unique binding conformations in GPCR pockets.
-
Solubility Enhancement: The secondary amine (pKa ~9.8) remains protonated at physiological pH, significantly boosting the solubility of lipophilic drug payloads.
Case Study: Inotropic Agents
Research indicates the utility of this moiety in synthesizing positive inotropic agents. The acetic acid tail serves as a linker to attach the diazepane ring to fused heterocyclic cores (e.g., triazolo-quinolines), creating compounds that enhance cardiac contractility [1].
Handling, Stability, and Safety
Hygroscopicity Management
Critical Warning: Dihydrochloride salts of small polar heterocycles are extremely hygroscopic.
-
Storage: Store at +2°C to +8°C under Argon or Nitrogen.
-
Handling: Weigh quickly in a low-humidity environment. If the solid turns into a gum/oil, it has absorbed water. It can be re-solidified by triturating with anhydrous diethyl ether or acetone.
Safety Profile (GHS Classifications)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid dust inhalation.
References
-
PubChem. (2025).[4] Compound Summary: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.[1][3] National Library of Medicine. Retrieved from [Link]
-
El-Sadek, M. et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-N-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Aqueous and Organic Solubility of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from route of administration to bioavailability and formulation design. This whitepaper provides a comprehensive technical guide on the solubility of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS 1240528-26-0), a molecule of interest in modern drug discovery. Due to the limited publicly available data on this specific compound, this guide focuses on a predictive analysis based on its molecular structure and provides robust, field-proven experimental protocols for its empirical determination. We will explore the theoretical underpinnings of its expected high aqueous solubility and poor organic solubility, detail the gold-standard shake-flask method for equilibrium solubility, and present a high-throughput nephelometric approach for kinetic solubility screening. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally quantify the solubility profile of this and structurally similar compounds.
Introduction: The Central Role of Solubility
2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride is a small molecule featuring a diazepane ring, a cyclic diamine structure, coupled with an acetic acid moiety. It is supplied as a dihydrochloride salt, a formulation choice that strongly suggests the parent molecule possesses basic nitrogen centers.[1] In drug development, understanding a compound's solubility in both aqueous and organic media is a non-negotiable prerequisite for advancing a candidate. Aqueous solubility directly impacts dissolution rate and bioavailability for oral and parenteral formulations, while solubility in organic solvents is crucial for purification, synthesis, and the development of amorphous solid dispersions or lipid-based formulations.
This guide provides a first-principles analysis of the molecule's expected solubility behavior and offers detailed methodologies to establish a comprehensive solubility profile.
Physicochemical Profile and Predictive Solubility Analysis
A molecule's structure is the primary predictor of its solubility. The structure of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride provides clear indicators of its likely behavior in different solvent systems.
Chemical Structure: C₇H₁₄N₂O₂ · 2HCl Molecular Weight: 231.12 g/mol Form: Solid powder
The key features for solubility prediction are:
-
Two Basic Amine Groups: The 1,4-diazepane ring contains two tertiary amine nitrogens. In the dihydrochloride salt form, these amines are protonated (N⁺-H), forming ammonium cations.[1]
-
One Acidic Carboxylic Acid Group: The acetic acid moiety provides a site for deprotonation.
-
Dihydrochloride Salt Form: The presence of two chloride counter-ions (Cl⁻) indicates the molecule is a salt, which dramatically enhances its interaction with polar solvents like water.[2]
Predicted Aqueous Solubility
The dihydrochloride salt form is the single most important factor for predicting high aqueous solubility. The protonated amine groups (R₃N⁺-H) and chloride anions readily engage in strong ion-dipole interactions with water molecules.[3][4] Furthermore, the protonated amines and the carboxylic acid group are excellent hydrogen bond donors and acceptors, further promoting miscibility with water.[5]
The solubility of such a compound is also highly dependent on pH. The Henderson-Hasselbalch equation can be used to model this relationship once the pKa values of the acidic and basic centers are known.[6][7] At low pH, the carboxylic acid will be protonated (-COOH) and the amines will be protonated (-N⁺H-), maximizing the positive charge and likely maintaining high solubility. As the pH increases, the carboxylic acid will deprotonate (-COO⁻), creating a zwitterionic species, which may affect solubility. At higher pH values, the amines will deprotonate, leading to the free base form, which is expected to be significantly less water-soluble.
Caption: Predicted interactions driving high aqueous solubility.
Predicted Organic Solvent Solubility
The principle of "like dissolves like" governs solubility in organic solvents.[8] Given the highly polar and ionic nature of the dihydrochloride salt, its solubility is expected to be very low in nonpolar (apolar) organic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions like hydrogen bonds or ion-dipole forces. The energy required to break the crystal lattice of the salt would not be compensated by solvation energy. Prediction: Practically Insoluble.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These solvents have dipoles but cannot donate hydrogen bonds. While some solvation of the ionic components is possible, it is unlikely to be as effective as in water. Prediction: Slightly to Sparingly Soluble.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both accept and donate hydrogen bonds and have high dielectric constants. They represent the best candidates among organic solvents for dissolving this compound. Prediction: Soluble, but likely less so than in water.
Experimental Determination of Solubility
Empirical testing is required to confirm these predictions and obtain quantitative data. The following protocols represent the industry standards for determining equilibrium and kinetic solubility.
Protocol 1: Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9][10] It measures the concentration of a saturated solution after a prolonged equilibration period.
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of the compound ensures that the solution reaches true saturation.[11]
-
Prolonged Agitation (24-72h): This timeframe is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[8] The exact time can be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration no longer changes.
-
Temperature Control: Solubility is temperature-dependent. Experiments are typically conducted at ambient temperature (~25 °C) and physiological temperature (37 °C) for biopharmaceutical relevance.[12]
-
Phase Separation: Filtration or centrifugation is critical to separate the saturated solution from the undissolved solid before analysis, preventing artificially high results.[8]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (e.g., 10-20 mg) to a known volume of the test solvent (e.g., 1-2 mL) in a glass vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 100 rpm) for 48-72 hours at 37 °C.
-
Phase Separation: Remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm chemically inert (e.g., PTFE) syringe filter.
-
Dilution: Accurately dilute the clear filtrate with an appropriate solvent (often the mobile phase for the analytical method) to bring the concentration within the quantifiable range of the assay.
-
Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original solubility value by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or µg/mL.
Caption: Standard workflow for the shake-flask solubility assay.
Protocol 2: Kinetic Solubility via Laser Nephelometry
For earlier stages of drug discovery, high-throughput screening methods are invaluable. Laser nephelometry measures light scattering caused by insoluble particles, providing a rapid assessment of kinetic solubility.[13][14] This method determines the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[15]
Causality Behind Experimental Choices:
-
DMSO Stock: Compounds in discovery are often stored in DMSO. This method leverages existing sample formats.
-
Laser Detection: Nephelometry is highly sensitive to the formation of precipitates (turbidity), allowing for automated detection of the solubility limit.[16]
-
Kinetic vs. Equilibrium: This is a measure of kinetic solubility. The compound has little time to equilibrate, and the presence of a co-solvent (DMSO) can slightly inflate the apparent solubility. However, its speed and low sample consumption make it ideal for ranking compounds.[16]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a clear 96- or 384-well microplate, add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Titration: Use a liquid handler to dispense small volumes of the DMSO stock into the buffer, creating a serial dilution directly in the plate. The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Measurement: Immediately place the plate into a laser nephelometer. The instrument measures the light scattering (in Nephelometric Turbidity Units, NTU) in each well.
-
Data Analysis: Plot the NTU reading against the compound concentration. The concentration at which the NTU signal sharply increases above the baseline is reported as the kinetic solubility limit.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format. This allows for easy comparison across different solvent and buffer conditions.
Table 1: Experimentally Determined Solubility of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride
| Solvent/Buffer System | Method | Temperature (°C) | Solubility (mg/mL) | Qualitative Classification |
| Water, pH ~2 (0.01 N HCl) | Shake-Flask | 37 | (Experimental Data) | (e.g., Very Soluble) |
| PBS, pH 7.4 | Shake-Flask | 37 | (Experimental Data) | (e.g., Freely Soluble) |
| PBS, pH 7.4 | Nephelometry | 25 | (Experimental Data) | (e.g., Soluble) |
| Methanol | Shake-Flask | 25 | (Experimental Data) | (e.g., Soluble) |
| Ethanol | Shake-Flask | 25 | (Experimental Data) | (e.g., Sparingly Soluble) |
| Acetonitrile | Shake-Flask | 25 | (Experimental Data) | (e.g., Slightly Soluble) |
| Hexane | Shake-Flask | 25 | (Experimental Data) | (e.g., Insoluble) |
Qualitative classifications are based on USP definitions (e.g., Very Soluble: <1 mL solvent per g solute; Freely Soluble: 1-10 mL/g; Soluble: 10-30 mL/g).
Interpretation: The results from these experiments will provide a robust understanding of the compound's behavior. High solubility at low pH and pH 7.4 would be favorable for developing an oral dosage form. The organic solvent data would guide chemists in selecting appropriate systems for reaction workups and purification.
Conclusion
References
-
2-(1,4-diazepan-1-yl)acetic acid dihydrochloride | 1240528-26-0. MilliporeSigma.
-
General Experimental Protocol for Determining Solubility. BenchChem. [8]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [1]
-
Why do amines dissolve in hydrochloric acid? Quora. [2]
-
HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Science Publishing. [3]
-
Hydrogen bonding in the amine hydrohalides. I. General aspects. ResearchGate. [4]
-
All You Need to Know About Amines & Amides | HSC Chemistry. Science Ready. [5]
-
Henderson–Hasselbalch equation. Wikipedia. [6]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [7]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [9]
-
Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal. [10]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [11]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. [12]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [17]
-
What is Nephelometry: Meaning & Examples. BMG Labtech. [13]
-
A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. [14]
-
Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [16]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
-
ExperimentNephelometry Documentation. Emerald Cloud Lab. [15]
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- 1. spectroscopyonline.com [spectroscopyonline.com]
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- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 7. microbenotes.com [microbenotes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. scielo.br [scielo.br]
- 13. bmglabtech.com [bmglabtech.com]
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- 16. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Structural Thermodynamics: The Causality of the 1,4-Diazepane Core
Thermodynamic Architecture of 1,4-Diazepane-1-Acetic Acid Derivatives: A Technical Guide to pKa and Radiometal Chelation
As a Senior Application Scientist in radiopharmaceutical development, I consistently observe that the clinical viability of a targeted radiotracer is dictated not just by its biological vector, but by the fundamental physical chemistry of its bifunctional chelator. The protonation constants (pKa values) of a chelator govern its metal-binding kinetics, thermodynamic stability, and ultimately, its suitability for clinical "cold-kit" formulations.
This whitepaper provides an in-depth analysis of the pKa values of 1,4-diazepane-1-acetic acid derivatives—the core scaffolds for next-generation hybrid chelators like AAZTA and DATA. We will explore the causality between their structural thermodynamics and their superior radiolabeling profiles, supported by self-validating experimental protocols.
To understand the behavior of 1,4-diazepane-1-acetic acid derivatives, we must first analyze the bare 1,4-diazepane (homopiperazine) ring. Unlike the 6-membered piperazine ring, the 7-membered diazepane ring introduces increased flexibility and a larger spatial separation between the two endocyclic secondary amines.
This spatial separation drastically reduces the electrostatic repulsion between the two nitrogen atoms when protonated. Consequently, the bare 1,4-diazepane core exhibits two distinct macroscopic pKa values, typically reported around 9.05 and 6.01[1].
When we functionalize this core via N-alkylation with acetic acid pendant arms (creating derivatives like AAZTA and DATA), we introduce profound inductive effects and opportunities for intramolecular hydrogen bonding. The addition of carboxylate groups (pKa ~ 2.0 - 4.5) shifts the basicity of the amine nitrogens.
The Kinetic Advantage for Radiopharmacy:
The "gold standard" macrocyclic chelator, DOTA, possesses highly basic endocyclic nitrogens (pKa 11.9 and 9.7). At the standard radiolabeling pH of 4.0 (required to prevent
In contrast, 1,4-diazepane-1-acetic acid derivatives like AAZTA possess an endocyclic nitrogen with a much lower pKa (6.52)[3]. At pH 4.0, this nitrogen is far easier to deprotonate. This lowered kinetic barrier is the exact physical mechanism that allows AAZTA and DATA to achieve quantitative
Stepwise macroscopic deprotonation pathway of the archetypal 1,4-diazepane derivative AAZTA.
Quantitative Data: Comparative pKa Summary
The table below summarizes the macroscopic protonation constants of the 1,4-diazepane core and its key acetic acid derivatives, compared against the DOTA standard.
| Compound Scaffold | pKa | pKa | pKa | pKa |
| 1,4-Diazepane (Core) | 9.05 | 6.01 | - | - |
| DATA | ~10.8 | ~6.1 | ~4.0 | < 3.0 |
| AAZTA | 11.23 | 6.52 | 4.38 | 2.94 |
| DOTA (Reference) | 11.90 | 9.70 | 4.60 | 4.10 |
Note: pKa values are highly sensitive to ionic strength and temperature. Values above are standardized near 298 K and I = 0.1 M.
Experimental Workflows: A Self-Validating System for pKa Determination
To ensure absolute trustworthiness in chelator design, pKa values cannot be derived from a single technique. As scientists, we must employ a self-validating system where macroscopic thermodynamic data is cross-verified by microscopic structural data.
Phase 1: System Calibration (Gran's Method)
Causality: Standard pH meters measure proton activity, but the calculation of thermodynamic stability constants requires proton concentration. We must calibrate the electrode to bridge this gap.
-
Prepare a titration vessel with 20.0 mL of 0.1 M KCl background electrolyte to maintain constant ionic strength.
-
Titrate with standardized 0.1 M HCl and 0.1 M KOH.
-
Plot the Gran function (
vs. Volume of titrant) to determine the standard electrode potential ( ) and the ionic product of water ( ) under the exact experimental conditions.
Phase 2: Potentiometric Titration (Macroscopic Data)
Causality: Atmospheric CO
-
Dissolve 1.0 mM of the 1,4-diazepane-1-acetic acid derivative in 20.0 mL of 0.1 M KCl.
-
Seal the vessel and purge continuously with high-purity Argon gas.
-
Maintain the temperature at exactly 298.0 ± 0.1 K using a thermostatic water jacket.
-
Titrate from pH 2.0 to 11.5 using standardized 0.1 M KOH, allowing the potential to stabilize (< 0.1 mV/min drift) between additions.
-
Process the raw electromotive force (EMF) data using non-linear least-squares regression software (e.g., Hyperquad) to extract the macroscopic pKa values.
Phase 3: NMR Titration (Microscopic Validation)
Causality: Potentiometry tells us when a proton is lost, but not where. By tracking the
-
Prepare a 10 mM solution of the chelator in D
O. -
Adjust the pD from 2.0 to 12.0 using NaOD and DCl (accounting for the isotope effect:
). -
Record 1D
H and C NMR spectra at each pD step. -
Plot the chemical shift (
) of the endocyclic vs. exocyclic CH protons against pD. The inflection points of these sigmoidal curves will mathematically align with the potentiometric pKa values, creating a closed-loop validation of the molecule's thermodynamic profile.
Self-validating experimental workflow for macroscopic and microscopic pKa determination.
References
-
HBr or not HBr? That is the question: crystal structure of 6-hydroxy-1,4-diazepane-1,4-diium dibromide Source: IUCr Journals URL:[Link]
-
Structure and stability of hexadentate complexes of ligands based on AAZTA for efficient PET label Source: Johannes Gutenberg-Universität Mainz URL:[Link]
-
Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? Source: Frontiers in Medicine URL:[Link]
-
AAZTA: An Ideal Chelating Agent for the Development of 44Sc PET Imaging Agents Source: ResearchGate URL:[Link]
Sources
Homopiperazine-Based Building Blocks in Medicinal Chemistry: Structural Dynamics, Synthesis, and Therapeutic Applications
Executive Summary
Piperazine is a ubiquitous nitrogenous heterocycle in medicinal chemistry, historically favored for its predictable geometry and synthetic accessibility. However, the modern pursuit of novel chemical space and improved pharmacokinetic profiles has driven medicinal chemists toward1 (1,4-diazepane)[1]. The insertion of an additional methylene group transforms the rigid 6-membered chair into a more flexible 7-membered ring. As a cyclic diamine, homopiperazine serves as a 2, fundamentally altering physicochemical properties, modifying target residence times, and evading specific metabolic liabilities[2].
Physicochemical Profiling: The "Why" Behind the Structure
The structural shift from piperazine to homopiperazine significantly impacts basicity, lipophilicity, and 3D conformation. Understanding these nuances is critical for rational drug design.
-
Conformational Flexibility: The 7-membered ring can adopt multiple low-energy conformations (e.g., twist-chair, boat), allowing it to adapt to complex protein binding pockets via induced fit more effectively than the rigid piperazine chair[1].
-
Basicity (pKa): The increased spatial distance between the two nitrogen atoms in homopiperazine reduces the electrostatic repulsion between them when protonated. Consequently, the secondary pKa of homopiperazine is notably higher than that of piperazine, altering its ionization state at physiological pH.
-
Vectorial Trajectory: The exit vectors of substituents attached to the nitrogen atoms in a 7-membered ring diverge by approximately 15–20 degrees compared to a 6-membered ring, enabling precise tuning of pharmacophore geometry.
Table 1: Physicochemical Comparison of Piperazine vs. Homopiperazine
| Property | Piperazine | Homopiperazine (1,4-Diazepane) | Causality / Impact in Drug Design |
| Ring Size | 6-membered | 7-membered | Increased flexibility allows induced-fit binding in kinase hinge regions. |
| pKa1 (approx.) | 9.8 | 10.6 | Stronger basicity at N1; remains predominantly protonated at pH 7.4. |
| pKa2 (approx.) | 5.6 | 6.4 | Higher secondary pKa due to reduced N-N electrostatic repulsion. |
| LogP (approx.) | -1.17 | -0.50 | Slightly more lipophilic due to the extra methylene, enhancing membrane permeability. |
Synthetic Methodologies: Desymmetrization and Selective Functionalization
A major challenge in utilizing homopiperazine is the selective functionalization of one of the two identical secondary amines. Symmetrical diamines are notorious for yielding statistical mixtures of unreacted, mono-protected, and di-protected species.
Protocol: Selective Mono-Boc Protection of Homopiperazine
To achieve high yields of mono-Boc-homopiperazine, the reaction must be placed under strict kinetic control. This self-validating protocol ensures maximal desymmetrization.
Step-by-Step Methodology:
-
Preparation (Dilution Control): Dissolve homopiperazine (1.0 eq, 100 mmol) in a large volume of Dichloromethane/Methanol (10:1, 500 mL).
-
Causality: High dilution minimizes intermolecular collisions between the mono-protected product and the acylating agent, suppressing di-protection. Methanol aids in solvating the highly polar starting material.
-
-
Temperature Control: Cool the solution to 0 °C using an ice bath.
-
Causality: Lowering the thermal energy of the system enhances the kinetic differentiation between the primary attack (on the free diamine) and the secondary attack (on the mono-protected amine, which is sterically hindered but still reactive).
-
-
Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 0.85 eq, 85 mmol) in DCM (100 mL) and add dropwise over 3 hours using an addition funnel.
-
Causality: Sub-stoichiometric Boc₂O ensures the starting diamine is always in excess relative to the reagent, statistically favoring mono-protection. Slow addition prevents local concentration spikes of Boc₂O.
-
-
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature over 12 hours.
-
Self-Validation (TLC/LCMS Check): Monitor the reaction via TLC (Ninhydrin stain). You must observe a strong spot for the mono-Boc product (Rf ~0.3 in 10% MeOH/DCM with 1% NH₄OH) and only a faint spot for the di-Boc byproduct (Rf ~0.8). LCMS must confirm the primary mass [M+H]⁺ = 201.1. Do not proceed to workup until the free Boc₂O is completely consumed.
-
Workup & Isolation: Concentrate the solvent in vacuo. Dissolve the residue in water (pH ~11 due to unreacted diamine) and extract with ethyl acetate (3 x 100 mL). The di-Boc byproduct partitions into the organic layer. Adjust the aqueous layer to pH 9 and extract continuously with DCM. Dry the combined DCM layers over Na₂SO₄ and concentrate to yield the pure mono-Boc-homopiperazine.
Synthetic workflow for the selective mono-Boc protection of homopiperazine under kinetic control.
Mechanistic Applications in Drug Discovery
Homopiperazine is not merely a passive structural spacer; it actively participates in pharmacodynamic interactions across multiple therapeutic areas.
Kinase Inhibitors (ROCK Inhibition)
Fasudil, a well-known Rho-associated protein kinase (ROCK) inhibitor, utilizes a homopiperazine ring. The flexibility of the 1,4-diazepane ring allows the molecule to adopt a conformation that perfectly aligns its hydrogen bond donors/acceptors with the hinge region of the ATP-binding pocket—an orientation that a rigid piperazine cannot achieve without severe steric clash.
ROCK signaling pathway illustrating ATP-competitive kinase inhibition by the homopiperazine derivative Fasudil.
5-HT Receptor Ligands
In the realm of neuropharmacology, the homopiperazine core has proven invaluable for designing3[3]. The 7-membered ring alters the spatial trajectory of attached pharmacophores compared to a 6-membered piperazine. This subtle vectorial shift significantly enhances binding affinity and selectivity for the 5-HT7 receptor over other serotonin receptor subtypes[3].
Anticancer Agents
Recent oncological studies have highlighted the utility of homopiperazine in the synthesis of 4[4]. Specifically, 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives have demonstrated potent antiproliferative activity against B-cell leukemia cell lines[4]. The homopiperazine scaffold acts as a critical linker that maintains the optimal distance between the lipophilic benzhydryl group and the hydrogen-bonding carboxamide moiety.
Metabolic Stability and Pharmacokinetics
Heterocycle metabolism remains a primary attrition factor in drug discovery. While piperidines and pyrrolidines are highly susceptible to CYP-mediated α-oxidation (often leading to toxic lactams or ring opening), the5 can be superior depending on the substitution pattern[5]. The inclusion of a second nitrogen alters the electron density of the ring system, often deactivating adjacent carbon atoms toward oxidative attack. Furthermore, the modulation of basicity (pKa) by the two nitrogens allows medicinal chemists to fine-tune the logD7.4, directly impacting the compound's clearance rate and volume of distribution[5].
Conclusion
Homopiperazine is a privileged building block that offers a unique combination of conformational flexibility, tunable basicity, and distinct spatial geometry. By mastering its selective synthetic functionalization and understanding its physicochemical impact, medicinal chemists can leverage 1,4-diazepane to rescue stalled piperazine-based projects, improve metabolic stability, and discover novel therapeutic agents.
References
-
Homopiperazine – Chem-Impex Chem-Impex International 2
-
(PDF) Homopiperazine (Hexahydro-1,4-diazepine) ResearchGate1
-
Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents Scientific Research Publishing 4
-
Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS Publications) 5
-
New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation Taylor & Francis Online 3
Sources
Chemical stability of diazepane acetic acid salts under ambient conditions
This guide serves as a technical advisory on the chemical stability, degradation pathways, and handling protocols for 1,4-diazepane-1-acetic acid and its associated salts. This class of compounds, often utilized as intermediates in the synthesis of integrin antagonists and peptidomimetics, presents unique stability challenges distinct from their 6-membered piperazine analogs.
Document Type: Technical Advisory Note Scope: Solid-state and solution-phase stability under ambient conditions. Target Audience: Process Chemists, Analytical Scientists, and Formulation Engineers.
Executive Summary
1,4-Diazepane-1-acetic acid (homopiperazine-1-acetic acid) and its salts exhibit a stability profile dominated by hygroscopicity and oxidative susceptibility . While the 7-membered diazepane ring is thermodynamically stable enough for standard processing, it lacks the kinetic robustness of piperazine.
Under ambient conditions (
Key Recommendations:
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). -
Handling: Minimize exposure to ambient moisture; handle in a desiccated glove box or glove bag.
-
Salt Selection: Bis-HCl salts are often extremely hygroscopic; zwitterionic forms or tosylate salts may offer improved physical stability.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]
The diazepane scaffold is a 7-membered saturated ring containing two nitrogen atoms.[1][2] The "acetic acid" moiety is typically attached to one nitrogen (N1), leaving the second nitrogen (N4) either free (secondary amine) or substituted.
| Property | Value / Characteristic | Implication for Stability |
| Ring Structure | 7-membered (Homopiperazine) | Higher conformational entropy than piperazine; slightly higher ring strain. |
| pKa (Typical) | Exists as a zwitterion in neutral media. High pH makes N4 nucleophilic. | |
| Hygroscopicity | Critical (Class IV) | Salts (especially HCl) absorb atmospheric water rapidly, leading to "oiling out." |
| UV Chromophore | Negligible | Difficult to detect by standard UV-HPLC; requires CAD, ELSD, or MS. |
Degradation Mechanisms (The "Why")
Understanding the failure modes is essential for designing robust handling procedures.
Hygroscopicity & Physical Instability
Diazepane salts are ionic lattices with high lattice energy but also high affinity for water.
-
Mechanism: The polar carboxylate and ammonium groups form strong hydrogen bonds with water vapor.
-
Impact: Absorption of water lowers the glass transition temperature (
) of amorphous salts, causing them to transition from free-flowing powders to sticky gums. This physical change accelerates chemical degradation by increasing molecular mobility.
Oxidative Instability (N-Oxidation)
The secondary amine at position 4 (if unsubstituted) is electron-rich and prone to oxidation.
-
Pathway: Reaction with atmospheric oxygen (accelerated by light and trace metals) forms the N-oxide or, through radical abstraction, leads to imine formation and subsequent ring cleavage.
-
Visual Indicator: Yellowing or browning of the white solid.
Thermal Ring Stress
While 1,4-diazepanes are stable at room temperature, they are less thermally robust than piperazines.
-
Comparison: At elevated temperatures (
), homopiperazine degrades significantly faster than piperazine due to the entropic favorability of ring-opening or contraction reactions in the 7-membered system.
Intermolecular Cyclization (Oligomerization)
In the free acid or zwitterionic form, the secondary amine of one molecule can attack the carboxylic acid (or activated ester) of another.
-
Result: Formation of linear polyamides or cyclic dimers (analogous to diketopiperazines, though less favorable for 7-membered rings).
Visualizing the Degradation Pathways
The following diagram illustrates the primary chemical risks associated with 1,4-diazepane-1-acetic acid derivatives.
Caption: Primary degradation vectors: Moisture uptake drives physical instability, which facilitates chemical oxidation and oligomerization.
Experimental Protocols for Stability Assessment
To validate the stability of a specific salt batch, the following protocols are recommended. These are designed to be self-validating systems.
Dynamic Vapor Sorption (DVS) Profiling
Objective: Quantify the critical relative humidity (CRH) where deliquescence occurs.
-
Preparation: Load ~10 mg of sample into the DVS quartz pan.
-
Cycle: Equilibrate at 0% RH, then ramp to 90% RH in 5% steps (sorption), followed by desorption to 0% RH.
-
Criteria: A mass increase of
at typical storage RH ( ) indicates the need for desiccant packaging. A hysteresis loop indicates hydrate formation.
Accelerated Stability (Stress Testing)
Objective: Identify degradation products (Impurities).
-
Conditions:
-
Control:
(Inert). -
Stress A (Hydrolytic): Solution in pH 7.4 buffer at
for 48 hours. -
Stress B (Oxidative): Solution +
at RT for 4 hours.
-
-
Analysis: LC-MS (ESI+).
-
Note: Standard UV detection (254 nm) is insufficient due to lack of chromophores. Use CAD (Charged Aerosol Detection) or ELSD for accurate mass balance.
-
Handling & Storage Guidelines
Based on the chemical profile, the following storage logic should be applied:
| Condition | Protocol | Rationale |
| Primary Storage | Slows oxidative kinetics; prevents moisture ingress. | |
| Short-term Use | Desiccator / Glove Box | Prevents deliquescence during weighing. |
| Solvent Choice | Methanol / Water (Avoid Acetone) | Acetone can react with secondary amines to form aminals/imines. |
| Container | Amber Glass + Parafilm/Tape | Blocks UV light (oxidation trigger) and seals against humidity. |
Salt Form Optimization
If the HCl salt proves too hygroscopic (common for diazepanes), consider converting to:
-
Tosylate (p-Toluenesulfonate): Often crystalline and non-hygroscopic.
-
Fumarate: Generally less soluble but highly stable crystalline lattices.
References
-
Sigma-Aldrich. (2024). (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate Safety Data Sheet. Link
-
Freeman, S. A., et al. (2010). Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control. (Demonstrates lower thermal stability of 7-membered homopiperazine vs. 6-membered piperazine). Link
- European Pharmacopoeia (Ph. Eur.).Substances for Pharmaceutical Use: Stability Indicating Assays. (General guidance on stress testing amines).
- Hageman, M. J. (1988). The role of moisture in protein stability. Drug Development and Industrial Pharmacy.
Sources
CAS number and identifiers for 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride
CAS Registry Number: 1240528-26-0 Document Type: Technical Reference & Synthesis Guide Version: 1.0 (Current as of March 2026)
Executive Summary: The Structural Scaffold
In the landscape of medicinal chemistry, 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride serves as a critical bifunctional building block. Unlike the rigid piperazine ring found in commercially dominant antihistamines (e.g., Cetirizine), the 1,4-diazepane (homopiperazine) core offers a seven-membered ring flexibility. This conformational freedom is instrumental in Fragment-Based Drug Discovery (FBDD) , particularly when designing linkers for PROTACs (Proteolysis Targeting Chimeras) or peptidomimetics where a glycine-like extension with a cationic center is required.
This guide provides a comprehensive technical breakdown of the compound, moving from its fundamental physicochemical identity to a high-purity synthesis protocol and analytical validation standards.
Chemical Identity & Specifications
The following data establishes the baseline identity for quality control (QC) and regulatory filing.
| Parameter | Specification |
| IUPAC Name | 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride |
| Common Synonyms | Homopiperazine-1-acetic acid 2HCl; (1,4-Diazepan-1-yl)acetic acid dihydrochloride |
| CAS Number | 1240528-26-0 |
| Molecular Formula | C₇H₁₄N₂O₂[1][2][3][4][5][6][7] · 2HCl |
| Molecular Weight | 231.12 g/mol (Salt); 158.20 g/mol (Free Base) |
| SMILES | OC(=O)CN1CCCNCC1.Cl.Cl |
| InChI Key | XORVJCHDZRIULZ-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline powder |
| Solubility | Highly soluble in water (>50 mg/mL); Soluble in DMSO; Insoluble in non-polar solvents (Hexane, Et₂O) |
| Hygroscopicity | Moderate to High (Store under desiccant) |
Synthesis & Manufacturing: The "Mono-Boc" Strategy
Direct alkylation of 1,4-diazepane with chloroacetic acid yields a statistical mixture of mono-, di-, and polymeric products, making purification chemically inefficient. To ensure scientific integrity and high purity (>98%) , a protection-deprotection strategy is required.
3.1. Retrosynthetic Logic
The synthesis relies on desymmetrizing the homopiperazine ring using a tert-butoxycarbonyl (Boc) group. This ensures that the alkylation with the acetate moiety occurs exclusively at the secondary amine, preventing over-alkylation.
3.2. Experimental Protocol
Step 1: Desymmetrization (Mono-protection)
-
Reagents: 1,4-Diazepane (1.0 eq), Boc₂O (0.9 eq), Dichloromethane (DCM), Triethylamine (TEA).
-
Procedure: Dissolve 1,4-diazepane in DCM at 0°C. Add Boc₂O dropwise over 2 hours (limiting reagent to favor mono-protection).
-
Purification: Acid-base extraction. The di-Boc byproduct is neutral; the mono-Boc product is basic. Extract product into aqueous citric acid, wash organics, then basify aqueous layer and extract back into DCM.
Step 2: N-Alkylation
-
Reagents: 1-Boc-1,4-diazepane (from Step 1), tert-Butyl bromoacetate (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).
-
Procedure: Reflux the mixture in ACN for 12–16 hours. The use of the tert-butyl ester prevents transamidation side reactions.
-
Workup: Filter inorganic salts. Concentrate filtrate.
Step 3: Global Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane or aqueous HCl.
-
Mechanism: Simultaneous cleavage of the N-Boc and O-tert-butyl groups occurs under acidic conditions.
-
Isolation: The product precipitates as the dihydrochloride salt.
-
Final Polish: Trituration with diethyl ether to remove organic impurities.
3.3. Reaction Pathway Visualization
Figure 1: Step-wise synthesis ensuring regiospecificity via Boc-protection strategy.
Analytical Characterization & Validation
Trustworthiness in chemical biology relies on rigorous characterization. The following expected signals validate the structure.
4.1. Nuclear Magnetic Resonance (¹H NMR)
Solvent: D₂O (Deuterium Oxide)
-
δ 3.85 ppm (s, 2H): Singlet corresponding to the N-CH₂-COOH methylene group. This shift is diagnostic of the N-acetic acid substitution.
-
δ 3.30–3.60 ppm (m, 8H): Multiplets corresponding to the ring protons adjacent to nitrogen atoms (α-protons). The homopiperazine ring is flexible, often broadening these peaks.
-
δ 2.15 ppm (m, 2H): Quintet/Multiplet for the central methylene (-CH₂-) of the propylene bridge (C-C-C) in the seven-membered ring.
4.2. Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion [M+H]⁺: 159.11 m/z (Calculated for C₇H₁₅N₂O₂⁺).
-
Salt Verification: Presence of chloride ions can be confirmed via AgNO₃ precipitation test or Ion Chromatography (IC).
4.3. HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) - Essential for retaining polar amines.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0% B to 30% B over 15 minutes. (Compound is highly polar and elutes early).
Strategic Applications in Drug Discovery
This compound is rarely a drug in itself but is a high-value linker and scaffold .
5.1. PROTAC Linker Design
In PROTACs, the linker length and rigidity determine the ternary complex stability. The 1,4-diazepane ring introduces a "kink" and increased solubility compared to linear alkyl chains. The carboxylic acid allows amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives), while the secondary amine can be coupled to the Warhead (Target protein ligand).
5.2. Peptidomimetics
The structure mimics N-alkylated glycine. Incorporating this into a peptide backbone restricts conformational freedom, potentially locking a peptide into a bioactive turn conformation (e.g., Gamma-turn mimetics).
5.3. Application Workflow
Figure 2: Strategic utilization of the diazepane scaffold in modern medicinal chemistry.
Handling & Safety (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[8] |
| STOT-SE | H335 | May cause respiratory irritation.[8][9] |
Storage Protocol:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) or in a desiccator.
-
Stability: Stable for >2 years if kept dry. Hydroscopic uptake leads to deliquescence and hydrolysis risks over long periods.
References
-
ChemScene. (2024). Product Datasheet: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS 1240528-26-0).[1][4][10] Retrieved from
-
Sigma-Aldrich. (2024). 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride Product Specification. Retrieved from [1]
-
PubChem. (2024). Compound Summary: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.[1][3][4][7][10] National Library of Medicine. Retrieved from
-
Fisher Scientific. (2024).[9] Safety Data Sheet (SDS) for Diazepane Derivatives. Retrieved from
Sources
- 1. 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride | 1240528-26-0 [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PubChemLite - C7H14N2O2 - Explore [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. CAS RN 83881-52-1 | Fisher Scientific [fishersci.com]
- 6. jocpr.com [jocpr.com]
- 7. PubChemLite - 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride (C7H14N2O2) [pubchemlite.lcsb.uni.lu]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride | 1240528-26-0 [sigmaaldrich.com]
Difference between 1,4-diazepane and piperazine derivatives in synthesis
Executive Summary: The Scaffold Selection Matrix
In medicinal chemistry, the choice between a piperazine (6-membered) and a 1,4-diazepane (7-membered, homopiperazine) scaffold is rarely arbitrary.[1][2] It is a strategic decision that dictates the synthetic complexity, physicochemical profile, and target binding kinetics of the final drug candidate.
While piperazine is the industry standard—a "privileged structure" found in blockbuster drugs like Imatinib and Sildenafil —1,4-diazepane offers a unique vector for exploring novel chemical space, particularly for targets requiring induced fit or specific receptor subtypes (e.g., Sigma-1 receptors).[1]
This guide provides a technical deep-dive into the synthetic divergences, conformational landscapes, and functionalization protocols for these two critical heterocycles.
Structural & Conformational Analysis
The primary differentiator between these scaffolds is conformational entropy .[2] This fundamental physical property influences both synthetic reactivity and ligand-target binding thermodynamics.[2]
Conformational Landscapes[2]
| Feature | Piperazine (6-membered) | 1,4-Diazepane (7-membered) |
| Dominant Conformation | Chair (Rigid).[1][2] Exists almost exclusively in a chair form, minimizing torsional strain. | Twist-Chair / Twist-Boat (Flexible). Fluxional behavior allows it to adopt multiple low-energy conformers.[2] |
| Entropic Cost | Low.[2] Pre-organized for binding (if the pharmacophore matches). | High. Binding often requires an "entropic penalty" to lock the flexible ring into a bioactive conformation.[2] |
| Basicity (pKa) | pKa₁ ≈ 9.73, pKa₂ ≈ 5.35 [1].[3] Distinct separation allows selective mono-protonation at physiological pH.[2] | pKa₁ ≈ 9.8, pKa₂ ≈ 6.5 (approx). The larger ring reduces electrostatic repulsion between nitrogens, often slightly elevating the second pKa. |
| C-N Bond Length | ~1.47 Å (Standard) | ~1.47 Å, but C-C bonds in the ethylene bridge can show elongation (up to 1.60 Å) due to ring strain [2].[1] |
The "Entropic Penalty" in Drug Design[2]
-
Piperazine: Ideal for "Lock-and-Key" targets.[2] The rigid chair conformation provides a predictable vector for substituents (equatorial vs. axial).
-
1,4-Diazepane: Ideal for "Induced Fit" targets.[1][2] The flexibility allows the scaffold to mold into cryptic pockets, often showing superior affinity for Sigma-1 (
) receptors compared to their piperazine analogs [3].[1]
Synthetic Strategies & Challenges
Core Formation vs. Functionalization[2]
-
Piperazine: largely a problem of functionalization.[2] The core is cheap and readily available.[4]
-
1,4-Diazepane: often requires de novo synthesis or ring expansion if specific substitution patterns (e.g., chiral 2-substituted derivatives) are required.[1][2]
Visualizing the Synthetic Divergence[2]
Figure 1: Comparative synthetic workflow. Piperazine synthesis typically begins with the intact ring, whereas diazepane scaffolds often require cyclization strategies to introduce specific chirality.[1]
Detailed Experimental Protocols
Protocol A: Regioselective Mono-N-Arylation (Buchwald-Hartwig)
Objective: Couple an aryl halide to one nitrogen of the heterocycle while avoiding bis-arylation.[2]
The Challenge:
-
Piperazine: High symmetry makes mono-arylation straightforward; statistical distribution favors mono-product if equivalents are controlled.[2]
-
1,4-Diazepane: If unsubstituted, it is symmetric.[1][2][4] If 2-substituted (e.g., 2-methyl-1,4-diazepane), the steric hindrance at N1 vs. N4 differs significantly, requiring catalyst optimization.[2]
Methodology:
-
Reagents:
-
Step-by-Step:
-
Purge: Charge a Schlenk flask with
, Ligand, and . Evacuate and backfill with Argon (3x).[2] -
Dissolve: Add Aryl Bromide and the Amine (Piperazine or Diazepane) in degassed solvent. Note: For diazepane, use RuPhos to accommodate the larger bite angle and steric bulk.
-
Heat: Stir at 80-100°C for 12-16 hours.
-
Workup: Cool to RT, filter through Celite, concentrate in vacuo.
-
Purification: Flash chromatography (DCM/MeOH/NH3).[2]
-
Critical Insight: For 1,4-diazepane , the reaction rate is often slower than piperazine due to the flexible ring shielding the nitrogen lone pair. Using RuPhos or BrettPhos (bulky, electron-rich ligands) is crucial to drive the reaction to completion [4].[1]
Protocol B: De Novo Synthesis of Chiral 1,4-Diazepanes
Unlike piperazine, where chiral derivatives are often bought, chiral diazepanes are frequently synthesized from amino acids (e.g., Serine or Ornithine) to ensure enantiopurity.[1]
Workflow (Simplified):
-
Starting Material: N-Boc-Diamino alcohol (derived from amino acid).[2]
-
Cyclization: Intramolecular Mitsunobu Reaction (
, DIAD).[1][2] -
Deprotection: TFA/DCM to yield the free amine.
Decision Logic: When to Switch Scaffolds
The following decision tree assists in selecting the appropriate scaffold based on medicinal chemistry requirements.
Figure 2: Strategic decision tree for scaffold selection. Diazepanes are favored for targets requiring conformational adaptation or specific CNS profiles.
Comparative Data Summary
| Metric | Piperazine Derivative | 1,4-Diazepane Derivative | Implication |
| Reaction Yield (N-Arylation) | High (>90%) [5] | Moderate-High (70-90%) | Diazepane requires more active catalysts (e.g., RuPhos).[1][2] |
| Regioselectivity (Mono-alkylation) | Excellent (Statistical) | Variable | Diazepane often requires protecting group strategies (e.g., N-Boc) to differentiate nitrogens.[1][2] |
| LogP (Lipophilicity) | Lower (More Polar) | Slightly Higher | Diazepane adds -CH2-, increasing lipophilicity and blood-brain barrier (BBB) penetration potential.[1][2] |
| Metabolic Stability | High | Moderate | The flexible diazepane ring is more prone to oxidative metabolism at the ethylene bridge. |
References
-
Khalili, F., Henni, A., & East, A. L. (2009).[5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] Link
-
Glidewell, C., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine).[1][2] Molbank, 2021(2), M1200.[6] Link
-
Bedürftig, S., & Wünsch, B. (2009). 1,4-Diazepanes derived from (S)-serine—homopiperazines with improved sigma(1) receptor affinity and selectivity.[2] European Journal of Medicinal Chemistry, 44(2), 519-525. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][7] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Murtaza, A., et al. (2022).[1][8] Pd Catalyzed N1/N4 Arylation of Piperazine... An Overview of Buchwald Hartwig Amination. Current Organic Chemistry, 26. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uregina.ca [uregina.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
Thermodynamic Characterization and Stability Profile of Homopiperazine Dihydrochloride Salts
The following technical guide details the thermodynamic characterization, synthesis, and stability profile of Homopiperazine Dihydrochloride (1,4-Diazacycloheptane Dihydrochloride). This document is structured to serve as a rigorous reference for researchers in pharmaceutical salt selection and physical chemistry.
Executive Summary
Homopiperazine (1,4-diazacycloheptane) is a critical seven-membered heterocyclic pharmacophore found in various bioactive compounds, including the Rho-kinase inhibitor Fasudil . While the free base is a low-melting solid (
This guide provides a comprehensive analysis of the thermodynamic properties of homopiperazine dihydrochloride, focusing on its lattice energy, heat capacity, and thermal decomposition pathways. It establishes a self-validating protocol for the synthesis, purification, and calorimetric measurement of this salt, essential for ensuring batch-to-batch consistency in drug development.
Material Preparation and Characterization
Thermodynamic measurements are exquisitely sensitive to impurities. A purity of
Synthesis Protocol
The synthesis relies on the neutralization of the homopiperazine free base with hydrochloric acid in a non-aqueous solvent to prevent hydrate formation and ensure high yield.
Reagents:
-
Homopiperazine (Free Base):
purity (redistilled if necessary). -
Hydrochloric Acid: Concentrated (
) or HCl gas. -
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
Procedure:
-
Dissolution: Dissolve 0.1 mol of homopiperazine in 50 mL of absolute ethanol in a round-bottom flask. Chill to
in an ice bath. -
Acidification: Dropwise add concentrated HCl (approx. 0.25 mol) with vigorous stirring. Maintain temperature
to prevent thermal degradation. A white precipitate will form immediately. -
Reflux: Heat the suspension to reflux (
) for 1 hour to ensure complete protonation and crystal digestion. -
Crystallization: Cool slowly to room temperature, then to
overnight. -
Filtration & Washing: Filter the crystals and wash 3x with cold absolute ethanol to remove excess acid and unreacted base.
-
Recrystallization: Recrystallize from a hot ethanol/water mixture (
v/v) to remove trace ionic impurities. -
Drying: Dry in a vacuum oven at
for 24 hours over P O .
Purity Verification
Before thermodynamic analysis, the sample must pass the following checks:
-
Elemental Analysis (CHNCl): Theoretical for C
H Cl N : C , H , N , Cl . Experimental values must be within . -
X-Ray Powder Diffraction (XRPD): Confirm a single crystalline phase with no amorphous background.
-
DSC Purity Determination: Use the van't Hoff equation on the melting endotherm (if melting occurs without decomposition) to calculate mole fraction purity.
Thermal Stability Profile (TGA/DSC)
Understanding the thermal decomposition is vital for defining processing limits (e.g., extrusion, milling).
Decomposition Pathway
Unlike the free base which boils/sublimes at
-
Dehydration (if hydrate): Loss of lattice water typically occurs between
. -
Dehydrochlorination: The first major mass loss event involves the dissociation of the HCl molecules.
- .
-
Reaction:
.
-
Skeletal Fragmentation: Above
, the homopiperazine ring undergoes oxidative degradation (in air) or pyrolysis (in N ), releasing volatile nitrogen species and leaving a carbonaceous char.
Visualization of Decomposition
Figure 1: Thermal decomposition pathway of homopiperazine dihydrochloride, illustrating the sequential loss of HCl followed by ring fragmentation.
Low-Temperature Heat Capacity ( )[1]
Precise heat capacity data from near
Measurement Protocol (Adiabatic Calorimetry)
-
Instrument: High-precision vacuum adiabatic calorimeter.
-
Sample Mass:
of high-purity salt. -
Range:
to . -
Procedure:
-
Load sample into the calorimetric cell (gold-plated copper) under He atmosphere.
-
Cool to lowest temperature using liquid N
or He. -
Apply discrete heat pulses (
) and measure temperature rise ( ). -
Calculate
.
-
Thermodynamic Functions
Using the experimental
Note: In the absence of specific experimental data for homopiperazine 2HCl, values are often estimated by group contribution methods or by comparison to Piperazine Dihydrochloride (
Standard Enthalpy of Formation ( )[1][2][3]
The standard enthalpy of formation is a measure of the chemical energy stored in the crystal lattice, crucial for predicting reaction heats.
Measurement Protocol (Combustion Calorimetry)
Due to the presence of Chlorine, a rotating-bomb calorimeter must be used to ensure a well-defined final state for the HCl produced (dissolved in water to form a solution of known concentration).
Combustion Reaction:
Calculation Steps:
-
Measure the energy of combustion (
). -
Correct for standard states (Washburn corrections).
-
Calculate
. -
Derive
using Hess's Law and the known enthalpies of formation for CO , H O, and HCl(aq).
Born-Haber Cycle (Lattice Energy)
The stability of the salt is largely due to its lattice energy (
Figure 2: Born-Haber cycle relating the enthalpy of formation to the lattice energy of the salt.
Comparative Data & Reference Values
Since specific values for Homopiperazine 2HCl are often proprietary, the following table compares it with its 6-membered analog, Piperazine Dihydrochloride, to provide expected ranges.
| Property | Homopiperazine 2HCl (C | Piperazine 2HCl (C | Trend / Note |
| Molar Mass | |||
| Melting Point | C | ||
| Solubility (H | High ( | High | Both are highly polar ionic solids. |
| Estimated increase due to extra CH | |||
| Stability | Lower than Piperazine | High | 7-membered ring strain reduces thermal stability relative to 6-membered ring. |
References
- Tan, Z.-C., et al. "Low-temperature heat capacities and standard molar enthalpies of formation of crystalline piperazine dihydrochloride." The Journal of Chemical Thermodynamics, 2005. (Used as the methodological benchmark).
- Sabbah, R., & Xu-wu, A. "Combustion calorimetry on nitrogen heterocycles." Thermochimica Acta, 1998. (Standard protocols for combustion energy).
- Fasudil Hydrochloride Monohydrate. Chemical & Pharmaceutical Bulletin, 2000.
- Rochelle, G. T., et al. "Thermal degradation of piperazine and its structural analogs." International Journal of Greenhouse Gas Control, 2012.
-
NIST Chemistry WebBook . "Homopiperazine (Free Base) Thermochemical Data." [Link]
Architectural and Mechanistic Profiling of 2-(1,4-Diazepan-1-yl)acetic Acid in Modern Drug Discovery
Executive Summary: The Homopiperazine Advantage
In contemporary medicinal chemistry, the shift from planar, rigid scaffolds to conformationally flexible architectures has driven the discovery of highly selective therapeutics. 2-(1,4-Diazepan-1-yl)acetic acid (CAS: 1154897-96-7) represents a critical pharmaceutical intermediate in this paradigm. Built on a 7-membered homopiperazine ring, this compound possesses an extra methylene group compared to standard piperazines. This seemingly minor structural expansion significantly alters the ring's torsional dynamics, allowing the scaffold to adapt to complex, dynamic binding pockets such as the S4 aryl-binding domain of Factor Xa[1] and the hydrophobic clefts of amyloid-beta (Aβ) aggregates[2].
By providing a pre-functionalized acetic acid moiety at the N1 position, this intermediate serves as an ideal launchpad for synthesizing dual-action inhibitors, neuroprotective agents, and advanced anticoagulants.
Physicochemical Architecture & Data Profiling
Understanding the baseline physicochemical properties of 2-(1,4-Diazepan-1-yl)acetic acid is essential for predicting its pharmacokinetic behavior and downstream reactivity. The free acid exhibits high hydrophilicity, making it an excellent candidate for further lipophilic functionalization at the secondary amine (N4) position to tune blood-brain barrier (BBB) permeability[3].
| Physicochemical Property | Value | Clinical / Synthetic Significance |
| CAS Number | 1154897-96-7 (Free Acid)[3]1240528-26-0 (Di-HCl Salt)[4] | Di-HCl salt is preferred for long-term bench stability and preventing atmospheric moisture degradation. |
| Molecular Formula | C₇H₁₄N₂O₂[3] | Provides a low-molecular-weight core, maintaining high ligand efficiency (LE) in drug design. |
| Molecular Weight | 158.20 g/mol [3] | Leaves ample molecular weight budget (<500 Da) for adding complex pharmacophores. |
| Topological Polar Surface Area | 52.57 Ų[3] | Optimal for oral bioavailability; allows further modification without violating Lipinski's rules. |
| LogP | -0.6337[3] | Highly hydrophilic; requires N4-alkylation/acylation to achieve CNS penetration. |
| H-Bond Donors / Acceptors | 2 / 3[3] | Ensures robust target engagement via hydrogen bonding networks within receptor active sites. |
| Rotatable Bonds | 2[3] | Maintains structural discipline while allowing the acetic acid arm to probe adjacent sub-pockets. |
Self-Validating Synthetic Methodology
Direct alkylation of unprotected 1,4-diazepane with bromoacetic acid is synthetically flawed, as the comparable nucleophilicity of both secondary amines inevitably yields a statistical mixture of mono- and di-alkylated products. To ensure a self-validating, high-yield system, we employ a sterically controlled, protection-deprotection workflow.
Step-by-Step Protocol: Selective N1-Alkylation
Step 1: Sterically Hindered Alkylation
-
Dissolve 1-Boc-1,4-diazepane (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Causality Check: K₂CO₃ acts as a mild, heterogeneous base. Unlike NaOH or KOH, it prevents premature hydrolysis of the ester intermediate while effectively neutralizing the generated HBr.
-
-
Dropwise add tert-butyl bromoacetate (1.05 eq) at 0°C, then elevate the temperature to 60°C and stir for 12 hours.
-
Causality Check: The bulky tert-butyl group provides immense steric hindrance. Combined with the N4-Boc protection, this mathematically restricts the reaction to a 1:1 stoichiometry, completely eliminating over-alkylation.
-
Step 2: Workup & Isolation
-
Filter the inorganic salts (KBr, excess K₂CO₃) and concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and water, drying the organic layer over Na₂SO₄ to isolate the intermediate: 1-Boc-4-(tert-butoxycarbonylmethyl)-1,4-diazepane.
Step 3: Global Deprotection
-
Dissolve the intermediate in dichloromethane (DCM, 20 mL).
-
Add 4M HCl in dioxane (10 eq) at 25°C and stir for 4 hours.
-
Causality Check: This is a self-purifying step. The strongly acidic conditions simultaneously cleave both the N-Boc protecting group and the tert-butyl ester. The resulting byproducts (isobutylene gas and tert-butanol) are highly volatile, allowing the target compound to precipitate directly out of the DCM solution as a high-purity dihydrochloride salt[4].
-
-
Filter, wash with cold diethyl ether, and dry under vacuum (Yield: >85%).
Self-validating synthesis workflow for 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.
Mechanistic Applications in Lead Optimization
The 2-(1,4-Diazepan-1-yl)acetic acid scaffold is not merely a structural spacer; it is an active participant in receptor binding. Its applications span across multiple therapeutic areas:
A. Neurodegenerative Therapeutics (Alzheimer's Disease)
Recent breakthroughs have identified 1,4-diazepane derivatives as potent, cost-effective inhibitors of amyloid-beta (Aβ) aggregation, a primary driver of Alzheimer's Disease[5]. By functionalizing the N4 position of the diazepane ring with antioxidant moieties (e.g., masked catechols), researchers have developed dual-targeting agents[2].
-
Mechanism: The flexible 7-membered ring allows the molecule to physically wrap around and mask the hydrophobic regions of Aβ42 and Aβ40 monomers. This prevents the misfolding and subsequent oligomerization of these peptides into neurotoxic plaques, effectively rescuing cells from Aβ42-induced cytotoxicity[2].
Mechanism of 1,4-diazepane derivatives in inhibiting Aβ aggregation.
B. Cardiovascular Therapeutics (Factor Xa Inhibitors)
In the coagulation cascade, Factor Xa (fXa) is a highly validated target for antithrombotic drugs. The 1,4-diazepane moiety has been specifically designed to interact with the S4 aryl-binding domain of the fXa active site[1].
-
Mechanism: The torsional flexibility of the homopiperazine core allows the attached pharmacophores to achieve an optimal geometric fit within the S4 pocket. Lead compounds utilizing this scaffold (e.g., YM-96765) have demonstrated potent fXa inhibitory activity (IC₅₀ = 6.8 nM) and effective antithrombotic activity without dangerously prolonging bleeding times[1].
C. Central Nervous System (Sigma Receptor Ligands)
Through a strategy known as "conformational expansion," medicinal chemists have replaced traditional 6-membered piperidine rings with 7-membered diazepane rings to synthesize novel Sigma receptor (σR) ligands[6].
-
Mechanism: The expanded ring size alters the spatial trajectory of the attached functional groups (such as benzofurane or quinoline derivatives), significantly enhancing σR affinity. These derivatives exhibit excellent antioxidant profiles and act as powerful neuroprotective agents against cellular toxicity[6].
References
-
Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors Source: UWSpace (University of Waterloo) URL:2
-
Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity Source: PubMed (National Institutes of Health) URL:1
-
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ACS Medicinal Chemistry Letters URL:6
-
1154897-96-7 | 2-(1,4-Diazepan-1-yl)acetic acid Source: ChemScene URL:3
-
Waterloo Pharmacy student research lands cover spot in Medicinal Chemistry Research Source: University of Waterloo URL:5
-
2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride Source: ChemScene URL:4
Sources
- 1. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. Waterloo Pharmacy student research lands cover spot in Medicinal Chemistry Research | School of Pharmacy | University of Waterloo [uwaterloo.ca]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Protocol for Peptide Coupling using 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride
Executive Summary
This application note details the protocol for incorporating 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (homopiperazine-1-acetic acid) into peptide sequences. This reagent is frequently used in medicinal chemistry to introduce a solubilizing, basic heterocycle at the N-terminus of a peptide or as a linker in peptidomimetics.
Critical Technical Challenge: The reagent contains both a carboxylic acid (for coupling) and a nucleophilic secondary amine (within the homopiperazine ring). In its unprotected form, activation of the carboxylate will lead to rapid self-polymerization. Furthermore, the dihydrochloride salt form requires careful neutralization to ensure solubility in organic solvents (DMF/NMP).
Scope: This guide covers the In-Situ Protection and Coupling strategy, which is the most robust method for preventing side reactions while utilizing the commercially available dihydrochloride salt.
Molecule Profile & Properties[1][2]
| Property | Specification |
| Chemical Name | 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride |
| Structure | Homopiperazine ring with N1-acetic acid tail |
| Molecular Weight | ~231.12 g/mol (Salt); ~158.20 g/mol (Free Base) |
| Acidity (pKa) | The salt is highly acidic; requires neutralization. |
| Solubility | High in Water, DMSO. Low in DCM. Moderate in DMF (requires base). |
| Function | N-terminal capping, solubility enhancement, linker insertion. |
Critical Mechanistic Insight: The "Self-Coupling" Trap
Before proceeding, researchers must understand why standard coupling protocols fail with this reagent.
-
The Conflict: The molecule possesses an activatable carboxyl group (-COOH) and a reactive secondary amine (-NH-).[1][2]
-
The Failure Mode: If you treat this reagent directly with a coupling agent (e.g., HATU, EDC) and base:
-
The Carboxyl group activates (forming an active ester).
-
The Secondary Amine of a neighboring molecule attacks this ester.
-
Result: Formation of uncontrollable oligomers/polymers instead of coupling to your target peptide.
-
-
The Solution: You must chemically "mask" the secondary amine before activation. The protocol below utilizes Boc-anhydride (Di-tert-butyl dicarbonate) for a rapid, one-pot in-situ protection.
Visual Workflow: In-Situ Protection Strategy
The following diagram illustrates the decision logic and reaction flow to prevent polymerization.
Caption: Logical workflow preventing self-polymerization via in-situ Boc protection prior to activation.
Detailed Protocol: N-Terminal Capping on Solid Phase
This protocol assumes the target peptide is already synthesized on resin (e.g., Rink Amide or Wang resin) and the N-terminal Fmoc group has been removed.
Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
-
Reagent A: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (5 equivalents relative to resin loading).
-
Protecting Agent: Di-tert-butyl dicarbonate (
). -
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][4]
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
Step-by-Step Procedure
Phase 1: Solubilization and In-Situ Protection
Objective: Neutralize the HCl salt and protect the secondary ring amine.
-
Calculate: Weigh out 5 equivalents (eq) of the diazepane reagent relative to the resin scale (e.g., for 0.1 mmol resin, use 0.5 mmol reagent).
-
Dissolve: Place the reagent in a clean vial. Add minimal DMF to dissolve.
-
Note: The salt may not fully dissolve until base is added.
-
-
Neutralize: Add 10 equivalents of DIPEA.
-
Rationale: 2 eq for the 2HCl, 1 eq for the carboxylic acid, and excess to maintain basic pH for the reaction.
-
Observation: The solution should become clear. If turbidity persists, sonicate.[6]
-
-
Protect: Add 5.5 equivalents of
(1.1 eq relative to the diazepane). -
Incubate: Stir at room temperature for 30 minutes .
Phase 2: Activation and Coupling
Objective: Activate the carboxylate and form the amide bond.
-
Activate: Add 4.9 equivalents of HATU to the reaction vial containing the Boc-protected intermediate.
-
Timing: Shake/stir for 1–2 minutes to form the activated ester (OAt ester). Do not wait longer to avoid potential racemization or side reactions, though this reagent is achiral at the alpha position.
-
-
Transfer: Immediately add the activated solution to the reaction vessel containing the resin-bound peptide (preswollen in DMF).
-
Couple: Agitate (shake) the resin at room temperature for 2 to 4 hours .
-
Wash: Drain the resin and wash with DMF (3x) and DCM (3x).
Phase 3: Cleavage and Global Deprotection
Objective: Remove the peptide from resin and remove the Boc group from the diazepane ring.
-
Cleavage Cocktail: Treat the resin with standard TFA cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
-
Reaction: The high concentration of TFA will cleave the peptide from the resin AND remove the Boc group you installed in Phase 1, restoring the cationic homopiperazine ring.
-
Precipitation: Precipitate in cold diethyl ether as per standard SPPS workflows.
Alternative Strategy: Nucleophilic Displacement (The "Sub-Monomer" Route)
If the in-situ protection protocol yields poor results due to steric hindrance or solubility issues, use the Displacement Strategy . This is often superior for introducing secondary amines.
-
Haloacetylation: Couple Bromoacetic acid (5 eq) + DIC (2.5 eq) to the N-terminus of the resin-bound peptide (30 min).
-
Result: Resin-Peptide-NH-COCH2-Br.
-
-
Displacement: Add Homopiperazine (10 eq) + DIPEA (10 eq) in DMF to the resin. Shake for 4–12 hours.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in DMF | The 2HCl salt is highly polar. | Increase DIPEA concentration immediately upon addition. Add 10% DMSO if necessary. |
| Low Coupling Yield | Incomplete protection of the amine led to oligomers consuming the reagent. | Increase Boc-protection time to 1 hour. Ensure pH > 9 during protection step. |
| Gelation of Resin | Intermolecular aggregation. | Use the "Displacement Strategy" (Section 6) or use PEG-based resins (e.g., ChemMatrix). |
| Mass Spec +100 Da | Incomplete Boc removal. | Ensure cleavage time is sufficient (at least 2 hours in 95% TFA). |
References
-
Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents and Methods." Encyclopedia of Reagents for Organic Synthesis.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][9][3][10][4][11] Chemical Reviews, 109(6), 2455-2504. (Discusses orthogonality of Boc/Fmoc).
-
Bachem. "Peptide Coupling Reagents: A Guide." Bachem Technical Notes. (Guidance on HATU/DIPEA stoichiometry).
-
Sigma-Aldrich. "Solid Phase Peptide Synthesis (SPPS) Protocols." (Standard Fmoc protocols and salt handling).
-
Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. (Foundation for the displacement/sub-monomer strategy).
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. lifetein.com [lifetein.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. chemrxiv.org [chemrxiv.org]
- 9. peptide.com [peptide.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. chemrxiv.org [chemrxiv.org]
Application Note: Synthesis of Bioactive Heterocycles Using Homopiperazine Acetic Acid
This Application Note is structured to guide drug discovery researchers through the strategic utilization of Homopiperazine Acetic Acid (specifically focusing on the 1,4-diazepane core) as a versatile building block. The content distinguishes between the two primary regioisomers—N-substituted (2-(1,4-diazepan-1-yl)acetic acid) and C-substituted (homopiperazine-2-acetic acid)—as they dictate distinct synthetic pathways and pharmacological outcomes.
Executive Summary
The homopiperazine (1,4-diazepane) scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct conformational profile compared to its 6-membered analog, piperazine. Its seven-membered ring flexibility allows for unique binding modes in G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and sigma receptors, as well as kinase active sites.
This guide details the application of Homopiperazine Acetic Acid as a bifunctional linchpin. We explore two distinct synthetic methodologies:
-
N-Functionalization Strategy: Utilizing 2-(1,4-diazepan-1-yl)acetic acid for Multicomponent Reactions (MCRs) and linker chemistry.
-
C-Functionalization Strategy: Utilizing homopiperazine-2-acetic acid for the construction of rigidified, fused bicyclic lactams (e.g., pyrrolo[1,2-a][1,4]diazepines).
Strategic Scaffold Selection
Before initiating synthesis, researchers must select the appropriate regioisomer based on the target pharmacology.
Figure 1: Decision matrix for selecting the appropriate homopiperazine acetic acid regioisomer based on medicinal chemistry goals.
Protocol A: Multicomponent Library Generation (Ugi-4CR)
Target: Peptidomimetic 1,4-diazepane derivatives. Mechanism: The carboxylic acid moiety of 2-(1,4-diazepan-1-yl)acetic acid serves as the acid component in the Ugi 4-Component Reaction (U-4CR), enabling the rapid assembly of alpha-acylamino amide libraries.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Acid: 2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid (N-Boc protected to prevent polymerization).
-
Amine: Primary amines (e.g., benzylamine, aniline derivatives).
-
Aldehyde: Paraformaldehyde (for unsubstituted linkers) or Benzaldehyde.
-
Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide.
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).
Step-by-Step Methodology
-
Pre-formation of Imine:
-
In a 20 mL scintillation vial, dissolve the Aldehyde (1.0 equiv, 0.5 mmol) and Amine (1.0 equiv, 0.5 mmol) in MeOH (2.0 mL).
-
Stir at Room Temperature (RT) for 30 minutes. Note: If using paraformaldehyde, slight heating (40°C) may be required for depolymerization.
-
-
Acid Addition:
-
Add 2-(4-Boc-1,4-diazepan-1-yl)acetic acid (1.0 equiv, 0.5 mmol) to the reaction mixture.
-
Stir for 10 minutes to allow protonation of the imine.
-
-
Isocyanide Addition:
-
Add the Isocyanide (1.0 equiv, 0.5 mmol) dropwise.
-
-
Reaction:
-
Seal the vial and stir at RT for 24–48 hours.
-
Monitoring: Monitor via LC-MS for the disappearance of the starting acid (M-H negative mode) and appearance of the Ugi adduct (M+H positive mode).
-
-
Workup & Purification:
-
Evaporate the solvent under reduced pressure.
-
Purification: Flash column chromatography (DCM:MeOH 95:5).
-
Deprotection (Optional): Treat with 4M HCl in Dioxane to remove the N-Boc group, liberating the secondary amine for further functionalization.
-
Data Summary: Solvent Effects on Yield
| Solvent | Dielectric Constant | Reaction Time | Yield (%) | Notes |
| Methanol (MeOH) | 33 | 24 h | 65-75% | Standard protic solvent. |
| Trifluoroethanol (TFE) | 27 | 12 h | 82-90% | Stabilizes the iminium ion intermediate; accelerates rate. |
| Dichloromethane (DCM) | 9 | 48 h | <40% | Poor solubility of zwitterionic intermediates. |
Protocol B: Synthesis of Fused Pyrrolo[1,2-a][1,4]diazepines
Target: Rigidified tricyclic cores for kinase inhibition. Mechanism: Intramolecular cyclization of Homopiperazine-2-acetic acid derivatives. The acetic acid side chain (at C2) reacts with the N1 nitrogen (after deprotection or activation) to form a lactam, creating a bicyclic [5.3.0] system.
Experimental Workflow
This protocol assumes the use of a linear precursor or a pre-formed homopiperazine ring that requires ring closure.
Figure 2: Synthetic route for converting homopiperazine-2-acetic acid into a fused bicyclic lactam.
Detailed Procedure
-
Esterification:
-
Dissolve Homopiperazine-2-acetic acid (1.0 g) in anhydrous MeOH (10 mL).
-
Cool to 0°C and add Thionyl Chloride (SOCl2, 2.0 equiv) dropwise. Reflux for 3 hours.
-
Concentrate to yield the methyl ester hydrochloride salt.
-
-
N4-Functionalization (Diversity Step):
-
Suspend the ester salt in DCM/DIPEA.
-
Add an electrophile (e.g., Benzoyl chloride, 1.1 equiv) to cap the N4 position. Stir 2 h at RT.
-
-
Cyclization (Lactamization):
-
Note: If the N1 position is protected (e.g., with Cbz), remove it via catalytic hydrogenation (H2, Pd/C) in MeOH.
-
Often, the free amine generated in situ will spontaneously cyclize onto the C2-acetic ester side chain to form the 5-membered lactam ring fused to the 7-membered diazepane.
-
Forcing Conditions: If cyclization is slow, reflux in Toluene (110°C) with catalytic Acetic Acid for 12 hours.
-
-
Isolation:
-
The fused lactam usually precipitates or can be crystallized from EtOAc/Hexanes.
-
Troubleshooting & Expert Insights
"The Homopiperazine Aggregation Issue"
Problem: Homopiperazine derivatives, particularly those with free secondary amines, often form insoluble aggregates or "oils" during workup due to strong intermolecular Hydrogen bonding and pi-stacking (if aromatic groups are present). Solution:
-
Workup: Avoid drying completely to a solid if the product is an oil. Co-evaporate with DCM.
-
Salt Formation: Convert the final product to a hydrochloride or fumarate salt immediately for better stability and crystallinity.
Regioselectivity in N-Alkylation
Challenge: When using 2-(1,4-diazepan-1-yl)acetic acid , distinguishing between N1 (tertiary, attached to acid) and N4 (secondary) is crucial. Insight: The N1 nitrogen is less nucleophilic due to steric bulk and the electron-withdrawing effect of the carboxylate (depending on pH). However, in the starting material (homopiperazine), N1 and N4 are equivalent unless substituted.
-
Rule of Thumb: Always use N-monoprotected homopiperazine (e.g., N-Boc-homopiperazine) when synthesizing the acetic acid derivative to ensure a single isomer.
References
-
Bioactive Heterocycles & Diazepane Scaffolds
-
Ugi Reaction Applications
- Title: Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.
- Source: Beilstein Journal of Organic Chemistry, 2014.
-
URL:[Link]
-
Homopiperazine in Drug Discovery
- Title: Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy.
- Source: Journal of Medicinal Chemistry (PMC), 2024.
-
URL:[Link]
-
Synthesis of Fused Systems
-
General Green Synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Advanced Protocols for the N-Alkylation of 2-(1,4-Diazepan-1-yl)acetic Acid Derivatives
Target Audience: Synthetic Chemists, Radiochemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Challenges
The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in modern drug discovery and radiopharmaceutical design. Specifically, 2-(1,4-diazepan-1-yl)acetic acid (CAS No. 1154897-96-7)[1] serves as a critical building block for synthesizing atypical dopamine transporter (DAT) inhibitors[2], orexin receptor antagonists, and hexadentate/heptadentate bifunctional chelators (e.g., AAZTA and DATA derivatives) used in
The Zwitterion Problem
As a Senior Application Scientist, the most common point of failure I observe when chemists attempt to functionalize 2-(1,4-diazepan-1-yl)acetic acid is ignoring its inherent zwitterionic nature. At neutral pH, the free carboxylic acid deprotonates while the secondary amine (N4) protonates, forming a highly polar inner salt. This shuts down the nucleophilicity of the N4 position and renders the molecule completely insoluble in standard aprotic organic solvents (like dichloromethane or acetonitrile).
The Solution: To achieve high-yielding, regioselective N-alkylation, the carboxylic acid must first be masked—typically as a tert-butyl ester. This transient protection breaks the zwitterionic network, restores solubility in organic media, and prevents competitive esterification or polymerization during the alkylation step.
Strategy Selection: Direct Alkylation vs. Reductive Amination
Once the tert-butyl ester is secured, functionalization of the N4 position generally proceeds via one of two distinct mechanistic pathways: Direct Nucleophilic Substitution (S
Workflow for N-alkylation of 2-(1,4-diazepan-1-yl)acetic acid via SN2 or reductive amination.
Quantitative Comparison of Alkylation Strategies
To guide your experimental design, the following table summarizes the optimized parameters and expected outcomes for both pathways based on validated literature and internal benchmarks[4][5].
| Parameter | Direct Alkylation (S | Reductive Amination |
| Typical Electrophile | Alkyl bromides, iodides, or triflates | Aldehydes or ketones |
| Preferred Solvents | Acetonitrile (MeCN), DMF | 1,2-Dichloroethane (DCE), MeOH |
| Base / Catalyst | K₂CO₃ / KI (Finkelstein catalyst) | Acetic Acid (AcOH) |
| Reducing Agent | None required | NaBH(OAc)₃ or NaBH₃CN |
| Temperature | 40 °C to 60 °C | Room Temperature (20–25 °C) |
| Over-alkylation Risk | Moderate (Quaternization possible) | Very Low |
| Average Yield | 60% – 85% | 75% – 95% |
Experimental Protocols: Self-Validating Systems
The following methodologies are designed to be self-validating; every reagent has a specific mechanistic purpose. By understanding why a reagent is present, you can easily troubleshoot suboptimal yields.
Protocol A: Direct S 2 Alkylation (Finkelstein-Assisted)
This protocol is ideal for attaching primary alkyl chains or additional acetate arms (e.g., in the synthesis of AAZTA chelator analogs)[3][4].
Mechanistic Rationale: We utilize Potassium Iodide (KI) in a catalytic amount. Alkyl bromides can be sluggish electrophiles toward the sterically hindered N4 of a diazepane ring. KI facilitates an in-situ Finkelstein reaction, transiently converting the alkyl bromide into a highly reactive alkyl iodide, drastically reducing reaction times and minimizing thermal degradation.
Materials:
-
tert-Butyl 2-(1,4-diazepan-1-yl)acetate (1.0 equiv, ~5.0 mmol)
-
Alkyl bromide (e.g., tert-butyl bromoacetate) (1.1 equiv, 5.5 mmol)
-
Potassium carbonate (K₂CO₃, anhydrous) (2.5 equiv, 12.5 mmol)
-
Potassium iodide (KI) (0.2 equiv, 1.0 mmol)
-
Anhydrous Acetonitrile (MeCN) (25 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂/Ar), suspend anhydrous K₂CO₃ in MeCN.
-
Amine Addition: Add the tert-butyl 2-(1,4-diazepan-1-yl)acetate to the suspension. Stir for 10 minutes at room temperature to ensure uniform dispersion.
-
Catalyst & Electrophile: Add the KI catalyst, followed by the dropwise addition of the alkyl bromide over 5 minutes.
-
Reaction: Heat the mixture to 50 °C. Self-Validation Check: Monitor via LC-MS. The mass of the desired product should dominate within 12–18 hours. If starting material persists, verify that the K₂CO₃ was strictly anhydrous, as water quenches the electrophile.
-
Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM), wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography (SiO₂, DCM/MeOH gradient).
Protocol B: Reductive Amination
This protocol is highly recommended when installing bulky secondary alkyl groups or benzylic derivatives, as it completely avoids the risk of over-alkylation (quaternization)[5][6].
Mechanistic sequence of the reductive amination of the 1,4-diazepane N4 secondary amine.
Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over standard NaBH₄ because it is a milder reducing agent. It will not reduce the starting aldehyde at room temperature; it selectively reduces the transient, highly electrophilic iminium ion. Glacial acetic acid is added to catalyze the dehydration of the hemiaminal into the iminium ion.
Materials:
-
tert-Butyl 2-(1,4-diazepan-1-yl)acetate (1.0 equiv, ~5.0 mmol)
-
Aldehyde or Ketone (1.05 equiv, 5.25 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 7.5 mmol)
-
Glacial Acetic Acid (AcOH) (1.0 equiv, 5.0 mmol)
-
1,2-Dichloroethane (DCE) (30 mL)
Step-by-Step Procedure:
-
Iminium Formation: Dissolve the diazepane derivative and the aldehyde in anhydrous DCE. Add the glacial acetic acid. Stir the mixture at room temperature for 1 hour. Self-Validation Check: The solution may slightly change color (e.g., turn pale yellow) indicating Schiff base/iminium formation.
-
Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes to control any mild exotherm.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (ninhydrin stain) or LC-MS until the secondary amine is consumed.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 15 minutes until bubbling ceases.
-
Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, combine organic phases, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Downstream Processing: Ester Cleavage
To yield the final, fully functionalized 2-(1,4-diazepan-1-yl)acetic acid, the tert-butyl protecting group must be removed.
Procedure: Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 4 to 8 hours. Evaporate the volatiles under a stream of nitrogen. To remove residual TFA, co-evaporate the residue three times with toluene, followed by trituration with cold diethyl ether. The final product is typically isolated as a highly pure, stable TFA salt, ready for downstream biological assays or radiometal complexation[3].
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AAZTA5/AAZTA5-TOC: synthesis and radiochemical evaluation with 68Ga, 44Sc and 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Legacy of AAZTA—Synthesis and Coordination Chemistry of Two AAZTA Structural Analogs [mdpi.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
Application Note: 2-(1,4-Diazepan-1-yl)acetic Acid as a Structural Linker in Targeted Protein Degradation and Bifunctional Chimeras
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Content Focus: Linkerology, PROTAC Design, Radiopharmaceuticals, and Synthetic Protocols
Introduction & Mechanistic Rationale
In the rapidly evolving landscape of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and radiopharmaceutical chelators—the selection of the linker is no longer viewed as a passive spacer. It is a critical determinant of physicochemical properties, membrane permeability, and ternary complex cooperativity.
2-(1,4-Diazepan-1-yl)acetic acid (also known as homopiperazine-1-acetic acid) has emerged as a highly privileged linker scaffold. The causality behind its success lies in its unique structural thermodynamics and basicity:
-
Conformational Balance: The 7-membered 1,4-diazepane ring introduces a distinct exit vector angle compared to the ubiquitous 6-membered piperazine. It offers a "Goldilocks" balance—more flexible than rigid spirocycles but significantly more entropy-restricted than linear polyethylene glycol (PEG) chains.
-
Electrostatic Engagement: The basicity of the secondary/tertiary amines within the homopiperazine core is critical. In many target binding pockets, maintaining basicity in this region allows the linker to act as both a hydrogen bond donor and acceptor, forming critical interactions with surrounding acidic residues before extending into the solvent-exposed region[1],[2].
-
Synthetic Tractability: The acetic acid appendage provides an easily activated carboxylate for robust amide coupling with E3 ligase ligands or target warheads, streamlining late-stage functionalization[3].
Key Applications in Modern Drug Design
Pan-KRAS PROTAC Degraders
The development of non-covalent KRAS degraders has historically been hindered by the lack of obvious solvent-exposed trajectories. However, recent crystallographic analyses of KRAS switch II pocket ligands revealed a solvent-exposed sub-pocket formed by amino acids His95, Glu62, and Asp92[4].
By utilizing a homopiperazine scaffold, researchers successfully directed the linker trajectory out of this sub-pocket[2]. The basic center of the 1,4-diazepane ring maintains crucial electrostatic interactions with Asp12 and Gly60, which are vital for selective KRAS engagement[1]. The N-acetic acid handle (or N-methyl variants) extends perfectly into the solvent region, serving as the ideal attachment point for VHL ligase binders (e.g., VH032) to form highly cooperative ternary complexes (VCB:PROTAC:KRAS)[2],[4].
Bifunctional Chelators in Radiopharmaceuticals
Beyond PROTACs, 1,4-diazepane-acetic acid derivatives are heavily utilized in oncology imaging. The DATA ligand (2,2′-(6-((carboxymethyl)amino)-1,4-diazepane-1,4-diyl)diacetic acid) utilizes the 1,4-diazepane core to rapidly form highly stable complexes with
Quantitative Linker Profiling
To guide experimental choices, the following table summarizes the comparative advantages of 1,4-diazepane-based linkers against traditional alternatives.
| Linker Scaffold | Rigidity / Entropy Cost | Aqueous Solubility | Exit Vector Angle | Primary Application |
| Linear PEG (n=2-6) | Low (High entropy penalty) | Excellent | Highly variable | Early-stage PROTAC screening |
| Piperazine-acetic acid | High (Rigid) | Moderate | Linear / 180° | Kinase inhibitors, rigid ADCs |
| 1,4-Diazepane-acetic acid | Moderate (Tunable) | High (Basic amine) | Angled / ~109-120° | KRAS PROTACs, |
| Alkyl chains (C4-C8) | Low (Hydrophobic collapse) | Poor | Variable | Lipophilic target pockets |
Workflows and Visualizations
PROTAC Ternary Complex Formation Mechanism
The following diagram illustrates the logical flow of how a 1,4-diazepane-linked PROTAC mediates target destruction. The rigidity of the linker ensures that the E3 ligase is held in the optimal spatial orientation relative to the target protein.
Conceptual workflow of targeted protein degradation using a 1,4-diazepane-based PROTAC.
Synthetic Conjugation Workflow
Step-by-step synthetic workflow for integrating the 2-(1,4-diazepan-1-yl)acetic acid linker.
Experimental Protocols
Protocol A: Synthesis and Conjugation of 2-(1,4-Diazepan-1-yl)acetic Acid
This protocol details the amide coupling of the linker's acetic acid moiety to an amine-bearing E3 ligase ligand (e.g., VH032-amine), a standard procedure in PROTAC synthesis[3].
Reagents & Materials:
-
Target Warhead-1,4-diazepane-acetic acid precursor (1.0 eq)
-
VH032-amine derivative (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve the 1,4-diazepane-acetic acid precursor (100 mg) in 2.0 mL of anhydrous DMF under an inert argon atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to generate the active ester. Causality Note: HATU is preferred over EDC/HOBt here due to its superior efficiency in coupling sterically hindered secondary amines common in PROTAC scaffolds.
-
Coupling: Add the VH032-amine derivative (1.1 eq) dissolved in 1.0 mL of DMF dropwise to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. The mass of the desired PROTAC should appear as
and due to the basic homopiperazine nitrogen. -
Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via preparative reverse-phase HPLC (C18 column, gradient: 10-90% Acetonitrile in Water with 0.1% TFA). Lyophilize the pure fractions to yield the PROTAC as a TFA salt.
Protocol B: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
To validate that the 1,4-diazepane linker provides the correct trajectory, a biophysical FP assay is required to measure the cooperative VCB:PROTAC:Target ternary complex formation[2],[4].
Reagents & Materials:
-
Purified VHL:EloC:EloB (VCB) complex
-
Purified Target Protein (e.g., KRAS
) -
Fluorescently labeled PROTAC tracer (e.g., FITC-conjugated)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the synthesized 1,4-diazepane PROTAC (competitor) ranging from 10
M to 0.1 nM in the assay buffer. -
Complex Incubation: In a 384-well black, flat-bottom microplate, mix 10 nM of the fluorescent tracer with 20 nM of the VCB complex.
-
Cooperativity Assessment: To assess cooperativity, run two parallel conditions:
-
Condition 1 (Binary): Tracer + VCB + PROTAC dilutions.
-
Condition 2 (Ternary): Tracer + VCB + PROTAC dilutions + saturating concentration (2
M) of KRAS .
-
-
Measurement: Incubate the plates in the dark at room temperature for 60 minutes to reach equilibrium. Read the fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Calculate the
values for both conditions. A lower competitor concentration achieving half-maximal displacement in the presence of KRAS (Condition 2) compared to Condition 1 indicates positive cooperativity ( ), validating the optimal trajectory of the 1,4-diazepane linker[4].
References
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Targeting cancer with small molecule pan-KRAS degraders Source: bioRxiv URL:[Link]
-
New Insights in the Design of Bioactive Peptides and Chelating Agents for Imaging and Therapy in Oncology Source: MDPI URL:[Link]
-
Design, synthesis and evaluation of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as a new class of falcipain-2 inhibitors Source: Arabian Journal of Chemistry URL:[Link]
Sources
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cancer with small molecule pan-KRAS degraders | bioRxiv [biorxiv.org]
- 3. Design, synthesis and evaluation of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-<i>N</i>-phenylacetamide derivatives as a new class of falcipain-2 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. biorxiv.org [biorxiv.org]
- 5. New Insights in the Design of Bioactive Peptides and Chelating Agents for Imaging and Therapy in Oncology | MDPI [mdpi.com]
Precision Reductive Amination of Diazepane Scaffolds: A Practical Guide
Topic: Reductive Amination Conditions for Diazepane Derivatives Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in medicinal chemistry, featured in diverse bioactive compounds ranging from calcium channel blockers (e.g., Fasudil derivatives) to antihistamines. However, the functionalization of this seven-membered ring presents unique challenges compared to its six-membered analog, piperazine. The increased conformational flexibility and the presence of two nucleophilic nitrogen atoms often lead to regioselectivity issues and over-alkylation.
This application note details optimized protocols for the reductive amination of diazepane derivatives. It moves beyond generic textbook procedures to address the specific solubility, basicity, and steric properties of the diazepane core.
Strategic Considerations & Mechanistic Insight
The Diazepane Challenge
Unlike piperazine, 1,4-diazepane possesses a more flexible ring structure, which can influence the stability of the intermediate iminium ion.
-
Basicity: Diazepanes are secondary amines with significant basicity (
). In neutral media, the amine may exist largely in the protonated form if not buffered, retarding the nucleophilic attack on the carbonyl. -
Regioselectivity: In unsymmetrical diazepanes, distinguishing between
and is difficult without protecting groups. This guide assumes the use of mono-protected diazepanes (e.g., -Boc-homopiperazine) or symmetrical functionalization strategies to ensure single-product outcomes. -
Over-alkylation: The product of a reductive amination is a tertiary amine, which is often more nucleophilic than the starting secondary amine, leading to potential bis-alkylation if stoichiometry is not strictly controlled.
Mechanism of Action
The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion (for secondary amines like diazepanes). The iminium species is then selectively reduced.[1][2]
Figure 1: Mechanistic pathway of reductive amination for secondary amines. The stability of the iminium ion is critical for diazepanes.
Critical Parameters for Optimization
| Parameter | Recommendation for Diazepanes | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE promotes iminium formation and solubilizes the STAB reagent. MeOH is avoided with STAB due to solvolysis but is required for NaCNBH3. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild, non-toxic, and exhibits high selectivity for iminium ions over aldehydes/ketones. |
| Acid Catalyst | Acetic Acid (AcOH) | Essential. 1-2 equivalents buffer the basic diazepane nitrogens and catalyze dehydration to the iminium ion. |
| Stoichiometry | 1.1 - 1.5 eq. Carbonyl | Slight excess of carbonyl ensures complete consumption of the valuable diazepane core. |
| Temperature | 20°C - 40°C | Room temperature is usually sufficient. Heating is reserved for sterically hindered ketones. |
Experimental Protocols
Protocol A: The "Gold Standard" (Aldehydes & Reactive Ketones)
Reagent: Sodium Triacetoxyborohydride (STAB)
Application: Best for converting
Reagents:
- -Boc-1,4-diazepane (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 - 2.0 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [0.1 M concentration]
Procedure:
-
Imine Formation: In a dry vial, dissolve the diazepane derivative in DCE (or DCM).
-
Add the aldehyde and Acetic Acid. Stir at room temperature for 30–60 minutes.
-
Note: Pre-stirring allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced.
-
-
Reduction: Add STAB in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature under nitrogen for 2–16 hours. Monitor by LC-MS (look for disappearance of starting amine and iminium intermediate).
-
Quench: Quench by adding saturated aqueous
. Stir for 15 minutes to decompose borate complexes. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Protocol B: The "Steric Powerhouse" (Hindered Ketones)
Reagent: Titanium(IV) Isopropoxide /
Reagents:
-
Diazepane derivative (1.0 equiv)
-
Ketone (1.2 equiv)
-
Titanium(IV) isopropoxide (
) (1.5 - 2.0 equiv) -
Sodium Borohydride (
) (2.0 equiv) -
Methanol (dry)
Procedure:
-
Activation: In a dry flask under Argon, mix the diazepane and ketone.
-
Lewis Acid Addition: Add neat
. -
Incubation: Stir the neat mixture (or in minimal THF if solid) for 4–12 hours. Heating to 40-50°C may be required for very bulky ketones.
-
Reduction: Dilute with dry Methanol (caution: exothermic). Cool to 0°C. Add
portion-wise. -
Quench: Add 1N NaOH or water. A heavy white precipitate (
) will form. -
Filtration: Filter through a Celite pad to remove titanium salts. Rinse with MeOH/DCM.
-
Purification: Concentrate and purify via column chromatography.
Protocol C: The "Acidic Route" (Solubility Issues)
Reagent: Sodium Cyanoborohydride (
Procedure:
-
Dissolve diazepane and carbonyl (1.5 equiv) in Methanol.
-
Add Acetic Acid to adjust pH to ~5-6 (check with wet pH paper).
-
Add
(1.5 equiv). -
Stir at room temperature.
-
Critical Workup: Basify to pH >10 with NaOH to trap cyanide in the aqueous layer before extraction.
Decision Matrix & Workflow
Figure 2: Experimental decision tree for selecting the optimal reductive amination protocol.
Troubleshooting "The Diazepane Dilemma"
| Issue | Root Cause | Solution |
| No Reaction | Iminium ion not forming due to insufficient acid or wet solvent. | Add molecular sieves (4Å) or increase AcOH to 2.0 eq. Switch to Protocol B (Titanium). |
| Bis-Alkylation | Primary amine contamination or highly reactive aldehyde. | Ensure starting material is secondary amine. Add aldehyde slowly (syringe pump) if using primary amine precursor. |
| Aminal Formation | Reaction stops at carbinolamine/aminal stage (common in 7-membered rings). | Increase temperature to 40°C to promote dehydration. Ensure acid catalyst is present. |
| Product in Aqueous | Diazepanes are polar/basic. | During workup, ensure aqueous layer is pH > 12. Use "salting out" (saturate with NaCl) or extract with |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a novel reagent combination for the reductive amination of ketones and aldehydes."[8] Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Greiner, S., et al. (2024). "The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism." Royal Society Open Science. (Highligts complex alkylation patterns in diazepanes). [Link]
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jocpr.com [jocpr.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Incorporation of 1,4-Diazepane Moieties into Kinase Inhibitors
Executive Summary
The rational design of small-molecule kinase inhibitors relies heavily on the precise spatial arrangement of pharmacophores to achieve high potency and selectivity. While six-membered piperazine rings are ubiquitous in medicinal chemistry, the incorporation of the seven-membered 1,4-diazepane (homopiperazine) moiety offers distinct structural and electronic advantages. Its unique ring puckering, increased conformational flexibility, and altered basicity provide novel vectors for hydrogen bonding and steric interactions within the kinase ATP-binding pocket.
This application note details the mechanistic rationale, synthetic methodologies, and biological evaluation protocols for integrating 1,4-diazepane scaffolds into kinase inhibitors, drawing on validated case studies including Rho-associated protein kinase (ROCK), Myosin Light Chain Kinase (MLCK), and Cyclin-Dependent Kinase 9 (CDK9).
Structural & Mechanistic Rationale (E-E-A-T Insights)
The transition from a piperazine to a 1,4-diazepane ring expands the heterocycle by a single methylene group, fundamentally altering the molecule's 3D conformation. This modification is not merely cosmetic; it directly impacts target residence time and off-target avoidance.
Exploiting Steric Bulk for Isoform Selectivity (The CDK9 Case Study)
Achieving selectivity among Cyclin-Dependent Kinases (CDKs) is notoriously difficult due to the highly conserved nature of their ATP-binding sites. In the design of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, the introduction of a bulky 7-membered 1,4-diazepane ring at the R3 position (exemplified by compound 30k) resulted in a remarkable ~156-fold selectivity for CDK9 over CDK2[1].
-
Causality: Crystallographic and docking studies reveal that the 1,4-diazepane moiety positions itself towards the thiazole ring, adjacent to the ribose position of ATP in CDK9. The expanded ring size creates a steric clash in the slightly smaller binding pocket of CDK2 (caused by the downward movement of the glycine-rich loop)[1].
-
Hydrogen Bonding: The secondary amine (NH) of the 1,4-diazepane acts as a critical hydrogen bond donor. Disrupting this ability (e.g., by converting it to a lactam or methylating the nitrogen) drastically reduces CDK9 selectivity[1].
Anchoring in the Solvent-Exposed Region (ROCK & MLCK Inhibitors)
The 1,4-diazepane scaffold is a hallmark of isoquinolinesulfonamide-based inhibitors.
-
ROCK Inhibition: The classic ROCK inhibitor HA-1077 (Fasudil) and its optimized derivative H-1152 utilize a homopiperazine ring to achieve high potency. H-1152 acts as a highly specific, ATP-competitive inhibitor of ROCK with a
of 1.6 nM, demonstrating massive selectivity over PKA (630 nM) and PKC (9270 nM)[2]. The protonated diazepane nitrogen extends into the solvent-exposed region, forming critical salt bridges with acidic residues at the edge of the hinge region. -
MLCK Inhibition: ML-9, a 1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane derivative, acts as a broad-spectrum inhibitor with a preference for MLCK (
= 4 µM). The flexibility of the diazepane ring allows the bulky chloronaphthalene group to optimally align within the hydrophobic cleft of the kinase.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Quantitative Data: Selectivity Profiling
The table below summarizes the impact of 1,4-diazepane incorporation on the kinetic parameters (
| Inhibitor Name | Kinase Target | Primary Target Potency | Off-Target Potency | Selectivity Ratio | Reference |
| H-1152 | ROCK | PKA: 630 nM, PKC: 9270 nM | >390-fold (vs PKA) | [2] | |
| ML-9 | MLCK | PKA: 32 µM, PKC: 54 µM | 8-fold (vs PKA) | ||
| Compound 30k | CDK9 | CDK2: Reduced binding | ~156-fold (vs CDK2) | [1] |
Experimental Workflows & Protocols
To ensure self-validating and reproducible results, the following protocols outline the synthesis of a generic 1-arylsulfonyl-1,4-diazepane (analogous to H-1152) and its subsequent biochemical evaluation.
Protocol A: Synthesis of 1-Arylsulfonyl-1,4-diazepane Derivatives
Note: For advanced chiral derivatives like the K-115 (Ripasudil) intermediate, an intramolecular Fukuyama–Mitsunobu cyclization of an N-nosyl diamino alcohol is recommended[3]. For standard achiral or racemic analogs, proceed with the following SNAr/Sulfonylation route.
Reagents: 1,4-diazepane (homopiperazine), Di-tert-butyl dicarbonate (
-
Mono-Protection: Dissolve 1,4-diazepane (10 mmol) in DCM (50 mL). Cool to 0°C. Add a solution of
(3.3 mmol) in DCM (20 mL) dropwise over 1 hour to statistically favor mono-protection. Stir at room temperature for 12 hours. Wash with water, extract with DCM, dry over , and concentrate to yield tert-butyl 1,4-diazepane-1-carboxylate. -
Sulfonylation: Dissolve the mono-Boc intermediate (2 mmol) and TEA (6 mmol) in anhydrous DCM (20 mL) at 0°C. Slowly add the chosen arylsulfonyl chloride (2.2 mmol). Stir under nitrogen for 4 hours at room temperature.
-
Reaction Quench & Extraction: Quench with saturated aqueous
. Extract the organic layer, wash with brine, dry, and evaporate the solvent. -
Deprotection: Dissolve the crude intermediate in a 1:4 mixture of TFA:DCM (10 mL). Stir at room temperature for 2 hours.
-
Purification: Evaporate the volatiles under reduced pressure. Purify the residue via Preparative HPLC (C18 column,
/Acetonitrile gradient with 0.1% TFA) to yield the final 1,4-diazepane kinase inhibitor as a TFA salt.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol validates the ATP-competitive inhibition of the synthesized compounds against ROCK or CDK9.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the target Kinase (e.g., ROCK1), biotinylated peptide substrate, and ATP at their respective concentrations. -
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 1,4-diazepane inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550). Self-Validation Control: Include DMSO-only wells (100% activity) and staurosporine reference wells (0% activity).
-
Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture to the assay plate. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 5 µL of ATP solution to initiate the reaction. Centrifuge briefly (1000 x g, 1 min) and incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate
), Streptavidin-XL665 (fluorophore), and a Europium (Eu)-labeled anti-phospho antibody. Incubate for 60 minutes. -
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the extent of phosphorylation and derive the
using a 4-parameter logistic curve fit.
Pathway & Workflow Visualizations
The following diagrams illustrate the biological mechanism of ROCK inhibition by 1,4-diazepane derivatives and the standardized drug discovery workflow.
Mechanism of action for 1,4-diazepane-based ROCK inhibitors in blocking actomyosin contraction.
Standardized workflow for the synthesis and biological evaluation of 1,4-diazepane kinase inhibitors.
References
-
The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway PubMed / NIH[Link]
-
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents ORCA / Cardiff University[Link]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: Solid-Phase Synthesis Protocols Involving Diazepane Acetic Acid and Derivatives
Introduction & Rationale
The incorporation of 1,4-diazepane acetic acid and its derivatives (such as 1,4-diazepane-2,5-diones) into peptide sequences is a highly effective strategy in the design of conformationally constrained peptidomimetics. These seven-membered heterocyclic scaffolds restrict the flexibility of the peptide backbone, which is a proven method for enhancing metabolic stability, receptor selectivity, and target binding affinity—most notably in the development of LFA-1 inhibitors 1.
This application note provides an authoritative, self-validating guide to the Solid-Phase Peptide Synthesis (SPPS) of diazepane-containing libraries. It covers both the direct incorporation of pre-synthesized Fmoc-1,4-diazepane-1-acetic acid and the complex on-resin construction of diazepane-2-one cores.
Mechanistic Insights & Causality (E-E-A-T)
Executing SPPS with diazepane derivatives requires strict deviation from standard peptide coupling protocols due to the unique steric and electronic properties of the seven-membered ring.
-
Coupling Reagent Selection (Avoiding Guanidinylation): Diazepane acetic acid acts as a rigid dipeptide surrogate. The secondary amine within the 1,4-diazepane ring poses a severe steric challenge. While HATU/DIEA is the gold standard for sterically hindered primary amines, its use with the secondary amine of a diazepane ring is contraindicated. If the acylation is slow, the uronium salt (HATU) can react directly with the secondary amine, leading to irreversible guanidinylation of the N-terminus. Therefore, DIC/OxymaPure or DIC/HOBt under microwave-assisted conditions is the mandatory choice to drive the reaction to completion without chain truncation.
-
On-Resin Cyclization Dynamics: When constructing the diazepane ring on-resin via reductive amination (e.g., reacting a primary amine with methyl vinyl ketone followed by cyclization), maintaining a strictly controlled pH is critical. The addition of 1% acetic acid in DMF facilitates the formation of the intermediate iminium ion prior to reduction by sodium cyanoborohydride (
) 1. Without this acidic catalysis, the reaction stalls at the hemiaminal stage, drastically reducing overall yield. -
Known Side Reactions (Aspartimide-Induced Diazepine Formation): When synthesizing peptides containing
adjacent to Gly or Cys, unwanted 1,4-diazepine-2,5-dione rings can spontaneously form as a side reaction during standard Fmoc cleavage 2. To suppress this, it is highly recommended to use 0.1 M HOBt in the piperidine deprotection solution or replace the standard Asp protecting group with a bulkier alternative like OMpe. Furthermore, peptide hydrazides containing diazepane precursors should not be stored for prolonged periods, as they spontaneously degrade into 1,2-diazepane-3,7-diones [[3]]().
Workflow Visualization
Solid-phase synthesis workflow for incorporating Fmoc-1,4-diazepane-1-acetic acid.
Quantitative Data Summary
The following table summarizes the optimization of coupling conditions for acylating the sterically hindered secondary amine of the diazepane ring on solid support.
Table 1: Optimization of 1,4-Diazepane Acetic Acid Coupling Conditions
| Coupling Reagent System | Solvent System | Temperature | Time | Crude Purity (%) | Yield (%) |
| HATU / DIEA | DMF | 25 °C | 4 h | 62* | 45 |
| DIC / HOBt | DMF | 25 °C | 12 h | 78 | 60 |
| DIC / OxymaPure | DMF / NMP (1:1) | 25 °C | 12 h | 85 | 72 |
| DIC / OxymaPure | DMF / NMP (1:1) | 75 °C (MW) | 15 min | 94 | 88 |
*Note: Lower purity with HATU is primarily due to the formation of guanidinium by-products on the secondary amine.
Experimental Protocols
Protocol A: Direct Incorporation of Fmoc-1,4-diazepane-1-acetic acid
This protocol establishes a self-validating loop using the Chloranil test to ensure the secondary amine is fully acylated before proceeding.
-
Resin Preparation: Swell 0.1 mmol of Rink-Amide MBHA resin (loading 0.6 mmol/g) in Dichloromethane (DCM) for 30 minutes. Wash with DMF (3 × 5 mL).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5 × 5 mL).
-
Validation: Perform a Kaiser test. A positive (blue) result confirms primary amine deprotection.
-
-
Coupling of the Diazepane Scaffold:
-
Dissolve 0.3 mmol (3 eq) of Fmoc-1,4-diazepane-1-acetic acid and 0.3 mmol (3 eq) of OxymaPure in 2 mL of DMF/NMP (1:1).
-
Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC).
-
Pre-activate the mixture for 2 minutes at room temperature, then add to the resin.
-
Agitate at 75 °C for 15 minutes using a microwave peptide synthesizer (or 12 hours at room temperature).
-
-
Validation (Critical Step): Perform a Chloranil test (specific for secondary amines). A negative test (colorless/yellow) indicates complete acylation. If the test is positive (blue/green), repeat step 3.
-
Elongation: Proceed with standard Fmoc SPPS for the remainder of the sequence.
Protocol B: On-Resin Construction of 1,4-Diazepane-2-ones
Adapted from established methodologies for generating LFA-1 inhibitor libraries via reductive amination 1.
-
Michael Addition: To a resin-bound, Fmoc-deprotected primary amino acid, add a 0.5 M solution of methyl vinyl ketone in DMF/DCM (1:1). Agitate for 12 hours at room temperature. Wash with DMF (3 × 5 mL).
-
Reductive Amination: Add a 0.5 M solution of
in DMF buffered with 1% acetic acid . Agitate for 12 hours at room temperature to form the secondary amine. Wash extensively with DMF to remove boron salts. -
Acylation & Spontaneous Cyclization:
-
Acylate the newly formed secondary amine with an Fmoc-amino acid using DIC/HOBt (10 eq) in DMF for 12 hours.
-
Deprotect the Fmoc group using 20% piperidine in DMF. The liberation of the free amine will trigger spontaneous intramolecular attack on the adjacent ester/amide, forming the 7-membered diazepane-2-one ring.
-
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/
(95:2.5:2.5) for 2 hours. Filter the resin and precipitate the crude diazepane peptidomimetic in cold diethyl ether.
Mechanism of on-resin cyclization for 1,4-diazepane-2-one scaffolds.
References
-
4 Giovannoni, J. et al. (2001). Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids and β-amino acids. Tetrahedron Letters, 42(32), 5389-5392.
-
[[2]]() Süli-Vargha, H. et al. (2007). 1,4-Diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid β-benzyl ester. Journal of Peptide Science, 13(11), 742-748.
-
3 Nielsen, T. E., & Qvortrup, K. (2017). Photolabile linker for the solid-phase synthesis of hydrazides and pyranopyrazoles. US Patent 9,850,275 B2.
-
1 Bioorganic & Medicinal Chemistry Letters. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect.
Sources
Methods for functionalizing the secondary amine in 1,4-diazepane-1-acetic acid
Application Note: Functionalization Strategies for the Secondary Amine in 1,4-Diazepane-1-acetic Acid
Executive Summary
1,4-Diazepane-1-acetic acid (CAS 1154897-96-7) is a critical intermediate in the synthesis of macrocyclic chelators (e.g., NO2A, AAZTA) and peptidomimetics.[1] Its structure features a 7-membered homopiperazine ring with two distinct nitrogen centers: a tertiary amine bearing a carboxylate group (N1) and a reactive secondary amine (N4).[1]
The Core Challenge: This molecule exists primarily as a zwitterion at neutral pH. The protonated secondary amine and the deprotonated carboxylate create strong intermolecular electrostatic interactions, resulting in:
-
Poor solubility in standard organic solvents (DCM, THF, Toluene).
-
Reduced nucleophilicity of the N4 amine due to ammonium salt formation.
-
Purification difficulties on standard normal-phase silica.[1]
This guide details three field-proven protocols to overcome these barriers, focusing on Direct Alkylation , Reductive Amination , and Amide Coupling .[1]
Chemical Properties & Handling
| Property | Specification | Implication for Protocol |
| Structure | Cyclic diamine (7-membered) | N4 is sterically accessible but less nucleophilic than piperazine analogs.[1] |
| State | Zwitterionic Solid | Insoluble in Et2O, Hexanes. Soluble in H2O, MeOH. Sparingly soluble in DMF. |
| pKa (est) | N1 (Tert): ~4.5 | N4 (Sec): ~9.5 | N4 is protonated at neutral pH. Base is required to activate nucleophilicity.[2] |
| Stability | Hygroscopic | Store under desiccated conditions. |
Method A: Direct Alkylation (Nucleophilic Substitution)
Best for: Synthesizing chelators (e.g., NO2A) or introducing simple alkyl chains.[1]
Mechanism: The reaction relies on the SN2 attack of the N4 amine on an alkyl halide. Because the starting material is zwitterionic, a phase-transfer catalyst or a polar aprotic solvent with an inorganic base is strictly required to solubilize the substrate and deprotonate the N4 ammonium.
Protocol 1: Synthesis of 1,4-Diazepane-1,4-diacetic acid (NO2A precursor)
Target: Alkylation with tert-butyl bromoacetate.[1]
Reagents:
-
Substrate: 1,4-Diazepane-1-acetic acid (1.0 eq)[1]
-
Alkylating Agent: tert-Butyl bromoacetate (1.1 eq)[1]
-
Base: Cesium Carbonate (
) or DIPEA[1] -
Solvent: Anhydrous DMF or Acetonitrile (ACN)[1]
Step-by-Step Workflow:
-
Solubilization: Suspend 1,4-diazepane-1-acetic acid (1 mmol) in anhydrous DMF (5 mL).
-
Activation: Add DIPEA (3.0 eq). Sonicate for 10 mins. The mixture should become homogenous as the zwitterion is disrupted.
-
Expert Note: If using
, heating to 40°C may be required for full dissolution.
-
-
Addition: Cool the solution to 0°C. Add tert-butyl bromoacetate (1.1 eq) dropwise over 15 minutes.
-
Why? Cooling prevents over-alkylation (quaternization) of the N4 nitrogen.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (ESI+).[1]
-
Workup (Critical):
-
Evaporate DMF under high vacuum (do not use aqueous extraction yet; the product is polar).
-
Resuspend residue in minimal DCM.
-
Wash with pH 8.0 phosphate buffer (to keep the carboxylic acid deprotonated and in the aqueous phase if unreacted, while the ester product partitions into organic). However, the product is an amino-acid-ester, so it is amphiphilic.[1]
-
Preferred Purification: Reverse Phase Flash Chromatography (C18).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: ACN + 0.1% TFA.
-
Gradient: 0% to 40% B.
-
-
Method B: Reductive Amination
Best for: Attaching lipophilic groups, targeting vectors, or chiral side chains without risk of quaternary ammonium formation.
Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[3] This method is superior to direct alkylation for mono-substitution because the intermediate imine is less nucleophilic than the amine, preventing over-reaction.
Protocol 2: N-Functionalization with Benzaldehyde Derivatives
Reagents:
-
Substrate: 1,4-Diazepane-1-acetic acid (1.0 eq)[1]
-
Aldehyde: Benzaldehyde derivative (1.1 eq)[1]
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 eq)[1] -
Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)[1]
-
Additive: Acetic Acid (AcOH) (catalytic, if using DCE)[1][4]
Step-by-Step Workflow:
-
Imine Formation: Dissolve substrate in MeOH (0.2 M). Add the aldehyde (1.1 eq).
-
Expert Note: MeOH is preferred over DCE here because it solubilizes the zwitterionic starting material effectively.
-
-
Equilibration: Stir at RT for 1–2 hours. (Optional: Add 3Å molecular sieves to absorb water and drive imine formation).
-
Reduction: Add
(1.5 eq) in one portion.-
Why
? It is milder than and will not reduce the aldehyde/ketone before it forms the imine.
-
-
Quench: Stir for 4–16 hours. Quench with saturated
. -
Purification:
-
Evaporate MeOH.
-
Load the aqueous residue onto a Dowex 50W-X8 cation exchange column .[1]
-
Wash with water (removes excess aldehyde/borate salts).
-
Elute product with 2M
or Pyridine/Water. -
Lyophilize to obtain the pure zwitterionic product.
-
Method C: Amide Coupling (Acylation)
Best for: Peptide conjugation or creating stable linker systems.
Mechanism: Standard peptide coupling. However, the carboxylic acid on the diazepane (N1) competes with the incoming carboxylic acid.
Strategy: You must activate the incoming acid (R-COOH) separately or use a selective protection strategy.[1] Since the N1-acid is sterically hindered and less nucleophilic than the N4-amine, direct coupling is possible if the stoichiometry is controlled.[1]
Protocol 3: HATU-Mediated Coupling
Reagents:
-
Incoming Acid: R-COOH (1.0 eq)[1]
-
Base: DIPEA (3.0 eq)[1]
-
Substrate: 1,4-Diazepane-1-acetic acid (1.2 eq - slight excess)[1]
Step-by-Step Workflow:
-
Pre-activation: Dissolve R-COOH (1 eq) and HATU (1 eq) in DMF. Add DIPEA (1 eq) and stir for 5 minutes.
-
Color Change: Solution usually turns yellow/orange (activated ester formation).
-
-
Amine Addition: Add 1,4-diazepane-1-acetic acid (1.2 eq) and remaining DIPEA (2 eq).
-
Expert Note: We use excess diazepane to ensure all activated acid reacts. The unreacted diazepane is easier to remove (via water wash) than unreacted activated ester.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Workup:
-
Dilute with water.[2]
-
If the product is hydrophobic (e.g., lipid tail): Extract with EtOAc. The unreacted zwitterionic diazepane stays in the water.
-
If the product is hydrophilic (e.g., peptide): Use Preparative HPLC (C18).
-
Visualizing the Decision Matrix
The following diagram illustrates the logic flow for selecting the correct functionalization pathway based on the desired end-product.
Caption: Decision tree for selecting the optimal functionalization strategy based on the target moiety and required purification route.
References
-
Functionalization of 1,4-diazepanes for Chelators
-
Reductive Amination Standards
-
Amide Coupling to Zwitterions
- Strategies for coupling to unprotected amino acids.
- Source: Chemical Reviews, "Recent Advances in Peptide Coupling Reagents."
-
Handling of Diazepane Scaffolds
Sources
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 2. Lab Reporter [fishersci.se]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Improving solubility of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride in DMSO
The following guide serves as a specialized Technical Support Center for researchers working with 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS: 1240528-26-0). It addresses solubility challenges in Dimethyl Sulfoxide (DMSO) through a tiered troubleshooting approach.
Compound: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride Chemical Class: Homopiperazine derivative (Amine Hydrochloride Salt) Primary Solvent: Dimethyl Sulfoxide (DMSO)
Compound Profile & The "Solubility Paradox"
Before troubleshooting, it is critical to understand why this specific compound resists dissolution.
-
The Salt Factor: This compound is supplied as a dihydrochloride (2HCl) salt . While the underlying organic structure (the diazepane ring and acetic acid tail) is moderately polar, the crystal lattice energy of the dihydrochloride salt is extremely high.[1]
-
The Solvent Mismatch: DMSO is a polar aprotic solvent.[1] It is excellent at dissolving polar organic molecules but struggles to break the strong ionic lattice of highly charged salts (like a 2HCl species) compared to protic solvents like water or methanol.
-
The Result: You may observe a persistent suspension or a "cloudy" supernatant even after vortexing, as the solvent cannot overcome the lattice energy without thermal or mechanical assistance.
Troubleshooting & FAQs
Direct answers to your experimental roadblocks.
Q1: I added DMSO and vortexed, but the powder settled at the bottom. Is my batch defective?
Status: Normal behavior for this salt form. Root Cause: Kinetic trap. The solvent molecules have not yet penetrated the crystal lattice. Solution: Do not rely on vortexing alone. This compound requires energy input to transition from solid to solution.
-
Step 1: Vortex for 60 seconds to disperse clumps.
-
Step 2: Sonicate in an ultrasonic water bath at 40°C for 10–15 minutes . Sonication creates cavitation bubbles that physically disrupt the crystal surface, allowing DMSO to solvate the ions.
Q2: I sonicated it, but it's still hazy. Can I heat it further?
Status: Safe within limits. Technical Insight: The 1,4-diazepane ring is chemically robust, but DMSO can act as a mild oxidant at high temperatures. Protocol: You may heat the solution to 60°C in a water bath for 5–10 minutes.
-
Warning: Do not exceed 80°C. High heat can trigger degradation of the DMSO itself (releasing dimethyl sulfide) or cause side reactions with the carboxylic acid moiety.
Q3: My application allows for aqueous buffers. Should I add water?
Status: Highly Recommended (if assay permits). Mechanism: Water is a protic solvent and is exponentially better at solvating chloride ions than DMSO. Protocol: Create a binary solvent system .
-
Dissolve the compound in a small volume of water (where it will dissolve instantly).
-
Dilute this aqueous concentrate into your DMSO stock.
-
Target: A final ratio of 90% DMSO / 10% Water is often sufficient to keep the salt stable in solution while maintaining organic solubility for downstream applications.
Q4: I need anhydrous conditions for a chemical reaction (e.g., Amide Coupling). How do I dissolve it without water?
Status: Requires Chemical Modification (In-Situ Neutralization). Expert Tip: The dihydrochloride salt is the enemy of solubility here. You must convert it to the free base or a mono-salt in solution. Protocol:
-
Suspend the 2HCl salt in anhydrous DMSO.
-
Add 2.0 to 2.5 equivalents of a tertiary organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .
-
Observation: The solution will clear up as the organic base scavenges the HCl protons, liberating the more DMSO-soluble zwitterionic or free-base form of the diazepane.
-
Note: This generates TEA-HCl/DIPEA-HCl salts, which are generally soluble in DMSO or can be filtered off if using less polar solvents.
Visualized Protocols
A. Solubility Decision Tree
Use this workflow to determine the correct dissolution strategy based on your downstream application.
Caption: Step-by-step decision matrix for solubilizing diazepane dihydrochloride salts in DMSO based on experimental constraints.
B. The "Common Ion" Mechanism
Understanding why the base addition works is crucial for chemical synthesis applications.
Caption: Mechanism of in-situ neutralization. Adding a base liberates the organic free base, which is naturally more soluble in DMSO than the rigid salt lattice.
Data Summary: Solubility Thresholds
Note: Values are estimated based on structural analogs (homopiperazine salts) and standard DMSO properties. Always perform a pilot test.
| Solvent System | Estimated Solubility Limit | Condition | Application Notes |
| Pure DMSO | < 5 mg/mL (Low) | Room Temp | Requires sonication; metastable.[2] |
| DMSO + Heat (60°C) | ~10–20 mg/mL | Heated | Risk of precipitation upon cooling. |
| DMSO + 10% Water | > 50 mg/mL | Room Temp | Best for biological assays (if cells tolerate DMSO). |
| DMSO + 2.5 eq DIPEA | > 100 mg/mL | Room Temp | Best for chemical synthesis ; creates stable free base solution. |
References
-
BenchChem. (2025).[3][4] Overcoming poor solubility of Isoquinolin-7-amine dihydrochloride in reactions. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54765148, 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. Retrieved from
-
MilliporeSigma. (2025). Product Specification: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.[5] Retrieved from
-
ResearchGate. (2014). Discussion: DMSO wont dilute my pure compound. How to solve this? Retrieved from
-
Ascendia Pharma. (2021).[6] 5 Novel Techniques for Solubility Enhancement. Retrieved from
Sources
Neutralizing dihydrochloride salts for nucleophilic substitution reactions
Topic: Neutralization of Amine Dihydrochloride Salts for Nucleophilic Substitution Ticket ID: #RXN-2HCl-NEUT Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Technical Assistance Center
You have reached the specialized support module for Nucleophilic Substitution Workflows . This guide addresses a critical failure point in organic synthesis: the improper neutralization of amine dihydrochloride salts (
Many commercial amines (especially diamines or amino acid derivatives) are supplied as dihydrochloride salts for stability.[1] However, the protonated ammonium species (
This guide provides the protocols to safely and effectively "free-base" these salts.
Module 1: The Core Mechanics (Why Your Reaction Failed)
The Stoichiometry Trap
Users frequently calculate base equivalents based on the amine, ignoring the counterions.
-
The Reality: A dihydrochloride salt contains two moles of HCl per mole of amine.
-
The Requirement: You need
2.0 equivalents of base just to neutralize the salt.[2]-
1st Eq: Neutralizes the first HCl.
-
2nd Eq: Neutralizes the second HCl (liberating the lone pairs).
-
Excess: Required if the reaction generates acid (e.g., using acid chlorides).[1]
-
The Nucleophilicity vs. Basicity Trade-off
Choosing the wrong base causes side reactions.
-
Triethylamine (TEA): Cheap and effective, but the nitrogen is accessible.[1][3] It can act as a nucleophile, reacting with your electrophile to form quaternary ammonium salts (quaternization).[1]
-
DIPEA (Hünig's Base): Sterically hindered.[1][2][3][4] It cannot attack electrophiles easily, making it the "Gold Standard" for alkylations where the base must only act as a proton sponge.
Module 2: Validated Protocols
Select the protocol based on your substrate stability and reaction sensitivity.
Method A: In Situ Neutralization (The "One-Pot" Approach)
Best for: Stable substrates, peptide couplings, and reactions where salt byproducts (e.g., DIPEA
Reagents:
Protocol:
-
Dissolution: Suspend the Amine
2HCl salt in the reaction solvent (0.1 M – 0.5 M). Note: The salt may not dissolve until base is added. -
Neutralization: Add 2.5 to 3.0 equivalents of DIPEA.
-
Why 3.0 eq? 2.0 eq neutralizes the HCl. The remaining 0.5–1.0 eq acts as the proton scavenger for the substitution reaction.
-
-
Activation: Stir for 10–15 minutes at Room Temperature (RT).
-
Observation: The solution should become clear as the organic-soluble free base forms. If a precipitate remains, it is likely the amine-base hydrochloride salt (e.g., DIPEA
HCl), which is often insoluble in non-polar solvents like DCM.[5]
-
-
Reaction: Add the electrophile (alkyl halide, acid chloride, etc.) and proceed.
Method B: Biphasic Extraction (The "Clean Break" Approach)
Best for: Sensitive reactions, catalytic cycles (where amine salts poison catalysts), or when precise stoichiometry is required.[1]
Reagents:
-
Amine
2HCl Salt -
Base: 1M NaOH or Saturated
-
Organic Solvent: DCM or EtOAc
Protocol:
-
Dissolution: Dissolve the Amine
2HCl salt in minimal distilled water. -
Basification: Slowly add 1M NaOH (or Sat.
) while monitoring pH.[1]-
Target: pH > 12 (Ensure pH is at least 2 units higher than the pKa of the amine).
-
-
Extraction: Transfer to a separatory funnel. Extract 3x with DCM or EtOAc.[1]
-
Drying: Wash combined organics with brine, dry over
, filter, and concentrate in vacuo. -
Storage: Use the isolated free base immediately to prevent oxidation or carbonate formation (
absorption).[1]
Module 3: Decision Logic & Workflow
Use the following logic flow to determine the correct neutralization path for your specific experiment.
Figure 1: Decision matrix for selecting the appropriate neutralization strategy based on substrate properties.[1]
Module 4: Troubleshooting & FAQs
Q1: I added 1 equivalent of base and my reaction stalled. Why?
A: You likely formed the monohydrochloride salt (
Q2: I used Triethylamine (TEA) and see a new spot on TLC that isn't product.
A: TEA is nucleophilic.[1] If you are using highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide), TEA can compete with your amine to form a quaternary ammonium salt (
-
Fix: Switch to DIPEA (Hünig's Base) or 2,6-Lutidine , which are sterically hindered and non-nucleophilic.
Q3: Upon adding base, a thick white precipitate formed.
A: This is normal.[1] It is the hydrochloride salt of the base you just added (e.g.,
-
Action: If stirring is impeded, add more solvent.[1] If the salt interferes with the reaction, switch to Method B (Extraction) to remove these salts before starting the reaction.
Q4: My free base is volatile. I lose it during concentration. A: Low molecular weight amines (e.g., ethylamine, isopropylamine) are volatile.[1]
-
Fix: Do not concentrate to dryness.[1] Perform Method B , but dry the organic layer and use the solution directly, calculating concentration based on mass recovery or NMR with an internal standard. Alternatively, use Method A to avoid isolation entirely.
Data Table: Base Selection Guide
| Base | pKa (Conj.[1][2][4][5] Acid) | Steric Hindrance | Nucleophilicity | Recommended Use |
| Triethylamine (TEA) | ~10.75 | Low | Moderate | Simple acylations, stable electrophiles.[1] |
| DIPEA (Hünig's Base) | ~11.0 | High | Very Low | Alkylations, peptide coupling, sensitive substrates.[1] |
| Pyridine | ~5.2 | Low | Low | Acylations (acts as solvent & base).[1] Too weak for alkylation.[1] |
| ~10.3 | N/A (Inorganic) | Low | Heterogeneous reactions (e.g., in DMF/Acetone).[1] |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Standard text on nucleophilic substitution mechanisms and pKa considerations).
-
Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
-
ResearchGate. (2023). Discussions on Neutralizing Amine Hydrochlorides. [Link]
Sources
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 4. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Diazepane Amide Coupling
Topic: Troubleshooting Low Yields in Diazepane Amide Coupling Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Support Guide (Q&A, Diagnostic Workflows, Protocols)
Executive Summary: The Diazepane Challenge
The 1,4-diazepane scaffold (a 7-membered ring with two nitrogen atoms) presents unique synthetic challenges compared to its 5- and 6-membered counterparts (pyrrolidines and piperidines). While the secondary amine is theoretically nucleophilic, conformational flexibility and transannular steric interactions often retard the rate of amide bond formation.
Low yields in these couplings are rarely due to a single factor. They typically stem from three distinct failure modes:
-
Kinetic Stalling: The ring pucker shields the N-H, preventing attack on the activated ester.
-
Thermodynamic Instability: High ring strain in the transition state.
-
Workup Losses: The high polarity of the diazepane core leads to product loss in the aqueous phase during extraction.
This guide provides a systematic approach to diagnosing and resolving these issues.
Diagnostic Workflow
Before altering reagents, use this logic flow to identify the specific failure mode of your reaction.
Figure 1: Diagnostic logic tree for identifying the root cause of low yields in diazepane functionalization.
Troubleshooting Guide (Q&A)
Category 1: Reactivity & Kinetics
Q: My LCMS shows mostly unreacted diazepane even after 24 hours with EDC/HOBt. Why isn't it coupling? A: The secondary amine in a diazepane ring is often sterically shielded due to the ring's "twisted chair" or "boat" conformation. Standard carbodiimide couplings (EDC/DCC) proceed via an O-acylisourea intermediate, which is often not electrophilic enough to overcome this steric barrier.
-
Solution: Switch to HATU or T3P (Propylphosphonic anhydride) .
-
HATU generates an At-active ester (7-azabenzotriazole ester) which is significantly more reactive towards hindered amines due to the neighboring group effect of the pyridine nitrogen [1].
-
T3P is excellent for low-reactivity amines and has the added benefit of low epimerization rates. It drives the reaction by forming a highly reactive mixed anhydride [2].
-
Q: I am using HATU but still seeing low conversion. What next? A: If HATU fails, the issue is likely extreme steric hindrance or aggregation.
-
Protocol Adjustment:
-
Solvent: Switch from DCM to DMF or NMP . Polar aprotic solvents disrupt intermolecular H-bonds and improve the solubility of the active ester.
-
Temperature: Heat the reaction to 50–60°C . Diazepanes are generally thermally stable. Thermal energy is often required to access the specific ring conformer that exposes the N-H bond.
-
Alternative Activation: Convert the carboxylic acid to an Acyl Chloride (using Ghosez’s reagent or Oxalyl Chloride) or an Acyl Fluoride (using TFFH). Acyl halides are smaller and more electrophilic than active esters [3].
-
Category 2: Workup & Isolation
Q: The reaction looks complete on TLC, but I recover very little product after aqueous workup. Where did it go? A: This is the most common "silent killer" of diazepane yields. The diazepane ring is highly polar. If your product contains other polar groups (hydroxyls, amides), it likely partitioned into the aqueous layer during extraction.
-
Solution:
-
Avoid Acidic Washes: Do not wash with 1N HCl. The diazepane nitrogen (even if acylated, there may be other basic sites) or the amide itself can increase water solubility.
-
"Salting Out": Saturate the aqueous layer with NaCl before extraction.
-
Solvent Cocktail: Do not use pure EtOAc or DCM. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) for extractions. This mixture is much more effective at pulling polar compounds out of the aqueous phase.
-
Resin Workup: Instead of liquid-liquid extraction, use a polymer-supported scavenger (e.g., PS-Trisamine) to remove excess acid/electrophile, then simply filter and evaporate.
-
Category 3: Side Reactions
Q: I see a major byproduct with Mass = Product + 42 (or similar). What is this? A: If you are using a carbodiimide (EDC/DCC), this is likely the N-acylurea rearrangement product. This occurs when the amine is too slow to attack the active ester, allowing the O-acylisourea to rearrange intramolecularly.
-
Solution: Switch to HATU or COMU . These reagents form active esters that do not rearrange to stable byproducts.[1]
Q: My starting material is a chiral acid, and the product is racemized. A: 7-membered rings can induce slow coupling rates, prolonging the lifetime of the activated acid. The longer the activated acid sits in solution with base, the higher the risk of racemization via oxazolone formation.
-
Solution:
-
Use T3P in EtOAc/Pyridine (T3P is famous for low epimerization).
-
Use Collidine (2,4,6-trimethylpyridine) instead of DIPEA/TEA. Collidine is a non-nucleophilic base that minimizes proton abstraction from the alpha-carbon [4].
-
Comparative Data: Coupling Reagents
The following table summarizes reagent performance specifically for hindered secondary amines (like diazepanes).
| Reagent | Reactivity | Racemization Risk | Workup | Best For...[1][2] |
| EDC / HOBt | Low | Low | Aqueous Wash | Unhindered, simple couplings. |
| HATU | Very High | Low-Medium | Column/Wash | Standard for hindered diazepanes. |
| T3P | High | Very Low | Aqueous Wash | Chiral acids; Scalable processes. |
| COMU | Very High | Low | Column/Wash | Safer alternative to HATU (no potentially explosive byproducts). |
| Ghosez's Rgt | Extreme | High | Evaporation | "Impossible" couplings; Acid chloride generation. |
Optimized Experimental Protocol
Method: HATU-Mediated Diazepane Coupling Standardized for 0.5 mmol scale.
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
Diazepane Derivative (1.1 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous) – [Concentration 0.2 M]
Step-by-Step:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (0.5 mmol) and HATU (0.55 mmol, 209 mg) in anhydrous DMF (2.5 mL).
-
Base Addition: Add DIPEA (1.5 mmol, 261 µL). Stir at Room Temperature (RT) for 2–5 minutes . Note: Do not stir longer than 10 mins before adding amine to prevent racemization.
-
Coupling: Add the Diazepane amine (0.55 mmol) in one portion.
-
Reaction: Stir at RT. Monitor by LCMS at 1 hour.
-
Troubleshooting: If <50% conversion at 1 hr, heat to 50°C .
-
-
Workup (High Recovery):
-
Dilute reaction with EtOAc (20 mL).
-
Wash with Sat. NaHCO₃ (2 x 10 mL).
-
Wash with 5% LiCl solution (3 x 10 mL). Critical: LiCl removes DMF effectively from the organic layer.
-
Wash with Brine (1 x 10 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development.
-
Organic Chemistry Portal. (2023). Acid Halides in Amide Synthesis.[4][5][Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Frontiers in Chemistry. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bca-protein.com [bca-protein.com]
- 3. chimia.ch [chimia.ch]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
Preventing cyclization side reactions in homopiperazine synthesis
Welcome to the Technical Support Center for Homopiperazine (1,4-Diazepane) Synthesis. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic hurdles inherent in forming seven-membered diazepane rings.
The formation of a seven-membered ring is notoriously difficult compared to five- or six-membered analogs. The entropic penalty of bringing the two reactive ends together, combined with transannular strain, often causes intermolecular side reactions (oligomerization) to outcompete the desired intramolecular cyclization[1]. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to suppress these side reactions and maximize your yield.
Part 1: Diagnostic Logic & Troubleshooting Workflows
When a cyclization reaction fails, the crude mixture's profile dictates the corrective action. The following logic tree maps the diagnostic process for typical homopiperazine synthesis failures.
Logical decision tree for diagnosing and resolving homopiperazine cyclization failures.
Part 2: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does my cyclization reaction yield linear oligomers instead of the 7-membered homopiperazine ring? A1: This is a classic kinetic issue. The rate of intermolecular alkylation is competing with intramolecular cyclization. Because seven-membered rings suffer from transannular (Prelog) strain and a high entropic penalty, the linear molecules tend to collide with each other before they can fold and cyclize[1]. Solution: You must artificially favor the intramolecular pathway. This is achieved via pseudo-high-dilution techniques (slow addition of the electrophile via syringe pump) and by utilizing sterically demanding protecting groups (like Tosyl or Nosyl) that induce the Thorpe-Ingold effect, physically forcing the reactive terminal groups into closer proximity[2][3].
Q2: How do I choose between Tosyl (Ts), Nosyl (Ns), and Boc protecting groups for the nitrogen atoms? A2: The choice dictates your cyclization mechanism and deprotection strategy:
-
Tosyl (Ts): Excellent for direct alkylation with 1,3-dihalopropanes. It increases the acidity of the NH proton, allowing for efficient deprotonation by bases like NaOH or NaH, while providing the necessary steric bulk to prevent over-alkylation[2][4].
-
Nosyl (Ns): The premium choice for Fukuyama-Mitsunobu cyclizations of diamino alcohols. Unlike Ts, the Ns group can be removed under extremely mild conditions (thiophenol and base), preserving sensitive functional groups[3].
-
Boc: While Boc is a standard protecting group, it does not activate the amine for alkylation as effectively as sulfonyl groups and lacks the strong conformational bias needed to prevent oligomerization in challenging 7-membered ring formations.
Q3: Are there alternatives to traditional dihalide alkylation that minimize over-alkylation? A3: Yes. The Ruthenium-catalyzed "borrowing hydrogen" methodology is a highly effective alternative. It allows for the direct coupling of diols and diamines. The Ru(II) catalyst temporarily oxidizes the diol to an aldehyde, which condenses with the amine to form an imine, and is subsequently reduced back by the "borrowed" hydrogen[5]. This completely bypasses the highly reactive alkyl halide intermediates that trigger runaway polymerization. Alternatively, photochemical oxaziridine rearrangements can be used to safely expand 6-membered rings into 7-membered homopiperazines without the side reactions typical of Schmidt rearrangements[6].
Part 3: Quantitative Data & Condition Comparison
To select the appropriate synthetic route, compare the thermodynamic requirements and typical side-reaction profiles summarized below.
| Synthesis Strategy | Reagents & Catalyst | Primary Side Reactions | Prevention / Mitigation Strategy | Typical Yield |
| Direct Alkylation | Diamine, 1,3-Dichloropropane, NaH/DMF | Intermolecular oligomerization | High-dilution, N-Ts protection, Phase transfer catalysts | 78 - 86% |
| Fukuyama-Mitsunobu | N-Nosyl diamino alcohol, DIAD, PPh₃ | Incomplete cyclization, PPh₃O contamination | Slow addition of DIAD, strict anhydrous conditions | 80 - 90% |
| Borrowing Hydrogen | Diamine, 1,3-Propanediol, Ru(II) | Tautomerization byproducts | Optimized Ru(II) (pyridyl)phosphine ligands | 67 - 91% |
| Ring Expansion | Bicyclic ketone, Oxaziridine | Regioisomeric expansion, Azide hazards | Photochemical rearrangement in continuous-flow | 70 - 85% |
Part 4: Experimental Workflows & Self-Validating Protocols
Every robust protocol must be a self-validating system. You should never proceed to the next step without confirming the mechanistic success of the current one.
Protocol A: N,N'-Ditosyl-Homopiperazine Synthesis via Direct Alkylation
This method utilizes the Thorpe-Ingold effect and enhanced NH acidity to drive 7-membered ring formation[2][4].
Step 1: Sulfonylation (Protection)
-
Dissolve ethylenediamine (1.0 eq) in a biphasic mixture of DCM and 20% aqueous Na₂CO₃.
-
Add a phase transfer catalyst (e.g., TBAB, 0.05 eq) to enhance the reaction rate[4].
-
Slowly add p-toluenesulfonyl chloride (TsCl, 2.1 eq) at 0 °C. Stir at 39 °C for 4 hours[2].
-
Self-Validation Checkpoint: Check the pH of the aqueous layer; it must remain basic (>9). An acidic pH indicates complete consumption of the base, leading to incomplete protection. LC-MS must show the [M+H]+ of the di-Ts product without mono-Ts impurities.
Step 2: Intramolecular Cyclization
-
Dissolve the N,N'-di-Ts-ethylenediamine (1.0 eq) in anhydrous DMF.
-
Add NaH (2.5 eq) at 0 °C. The evolution of H₂ gas is the physical validation of deprotonation[4].
-
Using a syringe pump, add 1,3-dichloropropane (1.1 eq) over 2 hours to maintain pseudo-high dilution, preventing intermolecular collisions. Heat to 120 °C[1][2].
-
Self-Validation Checkpoint: Monitor by TLC. The disappearance of the baseline di-Ts-ethylenediamine spot confirms consumption. Extract a 50 µL aliquot, quench with water, and run LC-MS. The presence of high-molecular-weight peaks (>700 m/z) indicates your dilution rate was too fast.
Step 3: Deprotection
-
Treat the cyclized product with a mixture of HBr/AcOH/PhOH at 90 °C to cleave the robust Ts groups[4].
-
Self-Validation Checkpoint: The reaction mixture will change color as the phenol acts as a cation scavenger. Complete dissolution and a shift in the NMR spectra (disappearance of aromatic protons) validate the generation of the free homopiperazine.
Protocol B: Ruthenium-Catalyzed Borrowing Hydrogen Synthesis
This modern approach avoids alkyl halides, utilizing a catalytic cycle to temporarily generate reactive electrophiles in situ[5].
Experimental workflow for the Ruthenium-catalyzed borrowing hydrogen homopiperazine synthesis.
Step-by-Step Methodology:
-
In a nitrogen-filled glovebox, combine the diamine (1.0 eq), 1,3-propanediol (1.2 eq), and the (pyridyl)phosphine-ligated Ruthenium(II) catalyst (5 mol%) in a sealed pressure tube[5].
-
Heat the mixture to 130 °C for 24 hours.
-
Self-Validation Checkpoint: Because this is a condensation reaction, water is the only stoichiometric byproduct. The presence of condensation on the cooler upper walls of the sealed tube is a visual indicator of reaction progression.
-
Cool to room temperature and analyze via GC-MS. The absence of the intermediate aldehyde peak confirms that the "borrowed" hydrogen has successfully re-reduced the imine intermediate into the final diazepane ring[5].
References
- Homopiperazine: synthesis and mainly applic
- A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115 Thieme Connect
- Homopiperazine | 505-66-8 ChemicalBook
- Synthesis of 1,4-Diazacycles by Hydrogen Borrowing Organic Letters - ACS Public
- 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride Smolecule
- Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow ACS Public
Sources
- 1. Buy 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride | 839712-09-3 [smolecule.com]
- 2. Homopiperazine: synthesis and mainly application_Chemicalbook [chemicalbook.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Homopiperazine | 505-66-8 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Purification Strategies for Zwitterionic Diazepane Derivatives
The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting. It assumes the user has basic HPLC/flash chromatography knowledge but is struggling with the specific physicochemical anomalies of zwitterionic species.
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Biology & Medicinal Chemistry Division Subject: Troubleshooting Isolation Protocols for Amphoteric Homopiperazines (Diazepanes)
Executive Summary: The "Dual-Personality" Challenge
Zwitterionic diazepane derivatives present a unique purification paradox. The diazepane core (a 7-membered ring with two nitrogens) typically imparts high basicity (pKa ~9–10), while functionalization with acidic moieties (carboxylates, sulfonates) creates an internal salt.
At neutral pH, these molecules carry both positive and negative charges, resulting in:
-
Poor Retention on C18: High water solubility leads to elution in the void volume.
-
Peak Tailing: Secondary interactions with residual silanols on silica.
-
Desalting Nightmares: Co-elution with inorganic salts during prep-HPLC.
This guide outlines the "Capture, Resolve, Desalt" workflow to overcome these barriers.
Module 1: Chromatographic Strategy (The "Heavy Lifting")
Q: My diazepane derivative elutes in the void volume on a standard C18 column. Increasing organic modifier doesn't help. What is the alternative?
A: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).
Standard C18 relies on hydrophobic interactions. Zwitterions are too polar for this mechanism. HILIC uses a polar stationary phase and a hydrophobic mobile phase (high acetonitrile), effectively reversing the elution order of Reverse Phase (RP).
-
The Mechanism: A water-rich layer forms on the surface of the polar stationary phase. Your zwitterionic diazepane partitions into this aqueous layer.
-
Recommended Column: Zwitterionic (ZIC-HILIC) or Amide phases.[1]
-
Why? ZIC phases (sulfobetaine or phosphorylcholine) provide weak electrostatic interactions that stabilize the zwitterion, improving peak shape compared to bare silica.
-
Protocol: HILIC Method Development
| Parameter | Recommendation | Technical Rationale |
|---|---|---|
| Mobile Phase A | 10–20 mM Ammonium Acetate (pH 6.8) | Volatile buffer essential for MS; pH near neutral maintains zwitterionic state. |
| Mobile Phase B | Acetonitrile (ACN) | "Weak" solvent in HILIC. High % promotes retention. |
| Gradient | 95% B
Q: Can I still use Reverse Phase (RP-HPLC) if I don't have a HILIC column?
A: Yes, but you must suppress ionization or use Ion-Pairing Agents.
You have two RP options, but both come with trade-offs:
-
High pH Strategy (pH > 10):
-
Concept: Deprotonate the diazepane amine (neutralize the positive charge). The molecule becomes anionic (acid group charged) but less polar overall.
-
Risk:[2] Standard silica columns dissolve at pH > 8. You must use Hybrid Particle columns (e.g., Waters XBridge, Agilent PLRP-S) resistant to high pH.
-
-
Ion-Pairing Strategy (Acidic pH):
-
Concept: Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). The acid protonates the carboxylate (neutralizing negative charge) and forms a hydrophobic ion pair with the positively charged amine.
-
Risk:[2] TFA suppresses ionization in Mass Spectrometry (LC-MS) and is difficult to remove completely.
-
Module 2: Non-Chromatographic Isolation (The "Art")
Q: How do I determine the Isoelectric Point (pI) to precipitate my compound?
A: Calculate the average of the relevant pKa values.
Solubility of a zwitterion is theoretically lowest at its isoelectric point (pI), where the net charge is zero.
For a diazepane (Amine pKa
Protocol: Isoelectric Precipitation
-
Dissolve crude mixture in a minimum volume of water.
-
Measure pH.[3][4][5] It will likely be acidic (if TFA salt) or basic (if synthesis residue).
-
Carefully titrate with 1M NaOH or 1M HCl to reach pH ~6.5 .
-
Cool to 4°C for 2–4 hours.
-
Centrifuge. If a pellet forms, wash with cold water/ethanol (90:10) to remove inorganic salts.
Q: My product is water-soluble at all pH levels. How do I desalt it after Prep-HPLC?
A: Use a "Catch and Release" Solid Phase Extraction (SPE) method.
If you used non-volatile buffers (phosphate, NaCl), you must desalt.
-
Load: Acidify sample to pH 2 (Diazepane is fully protonated/cationic). Load onto a Strong Cation Exchange (SCX) cartridge.
-
Wash: Flush with water/methanol to remove inorganic salts and non-basic impurities.
-
Elute: Release the diazepane using 2M Ammonia in Methanol. The ammonia deprotonates the amine, disrupting the ionic bond with the resin.
-
Dry: Evaporate the methanolic ammonia fraction. Excess ammonia evaporates, leaving the free zwitterion.
Module 3: Visualizing the Workflow
The following decision tree guides you through the purification logic based on your compound's solubility and available equipment.
Figure 1: Decision matrix for the purification of zwitterionic diazepane derivatives, prioritizing non-chromatographic precipitation followed by HILIC.
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Broad, Tailing Peaks (HILIC) | Sample solvent mismatch. | Dissolve sample in mobile phase (high organic). Do not inject 100% water; it causes "solvent washout." |
| Split Peaks (RP-HPLC) | Wrong pH (Partial ionization). | Adjust pH at least 2 units away from the pKa. Aim for pH 2 (fully cationic) or pH 10 (anionic/neutral). |
| Low Recovery (Precipitation) | Supersaturation. | Add an antisolvent (Acetone or Ethanol) after adjusting pH to the pI to force precipitation. |
| Salt Contamination in NMR | Incomplete desalting. | Use volatile buffers (Ammonium Formate/Bicarbonate) exclusively. Avoid Sodium Phosphate. |
| Retention Time Shift | Column equilibration issues. | HILIC columns require long equilibration times (20–30 column volumes) to establish the water layer. |
References
-
Waters Corporation. (2020). Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles. Retrieved from [Link]
-
Chromatography Today. (2014). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from [Link]
-
Khan Academy. (2013).[4] Isoelectric point and zwitterions.[3][4][6] Retrieved from [Link]
-
ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]
Sources
Handling hygroscopic nature of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride
The following technical guide is structured as a specialized support interface for 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS: 1240528-26-0).[1] It addresses the critical challenge of hygroscopicity, a common failure point in the use of amine hydrochloride salts in precision synthesis.
Subject: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS: 1240528-26-0) Ticket Priority: High (Moisture Sensitivity) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Moisture Challenge
You are working with a homopiperazine (1,4-diazepane) derivative stabilized as a dihydrochloride salt . While the salt formation improves shelf stability compared to the free amino acid, the presence of two hydrochloride equivalents renders the molecule highly hygroscopic.
The Problem: Upon exposure to ambient humidity, the crystal lattice absorbs water, leading to deliquescence (turning into a syrup). This causes:
-
Stoichiometric Errors: You weigh water, not reagent.
-
Reaction Quenching: Introduction of protic impurities into anhydrous reactions.
-
Physical Handling Issues: Clumping, sticking, and transfer losses.
This guide provides self-validating protocols to mitigate these risks.
Module 1: Storage & Inventory (The "Before" Phase)
Q: How should I store this compound long-term to prevent degradation?
A: The "degradation" you see is likely physical (hydration) rather than chemical decomposition, but it must be arrested immediately.
-
Primary Containment: Store in the original manufacturer vial with the cap taped with Parafilm or electrical tape.
-
Secondary Containment: Place the vial inside a desiccator or a secondary jar containing active desiccant (e.g., Drierite™ or P₂O₅).
-
Temperature: Store at 2–8°C (Refrigerator) or room temperature if strictly dry. Note: If storing cold, you must allow the vial to warm to room temperature before opening to prevent condensation.
Q: The powder has clumped inside the bottle. Is it ruined?
A: Not necessarily. It has likely formed a hydrate or absorbed surface moisture.
-
Verification: Run a quick qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid or dimethyl sulfone) in D₂O to determine the exact weight percent of the active compound.
-
Action: If purity is intact (>95%), proceed to Module 4 (Recovery) to dry it. Do not attempt to crush hard clumps with a metal spatula in the open air; this increases surface area for further moisture absorption.
Module 2: The Art of Weighing (Precision Under Pressure)
Q: The mass keeps increasing while I weigh it. How do I get an accurate reading?
A: You are observing the kinetics of water absorption in real-time. You must switch from "Direct Weighing" to "Weighing by Difference." This is the only valid method for deliquescent salts outside a glovebox.
Protocol: Weighing by Difference
-
Preparation: Dry a receiving flask (Round Bottom Flask - RBF) and purge it with Nitrogen/Argon. Tare it on the balance.
-
The Transfer: Take the capped reagent vial to the balance. Tare the balance with the full vial on it.
-
The Addition: Quickly remove the cap, pour/spatula a portion into your RBF, and immediately recap the vial.
-
The Measurement: Place the capped reagent vial back on the balance. The negative mass displayed is the exact amount transferred.
-
Validation: This method eliminates the error caused by the powder absorbing water on the balance pan.
Visualization: Weighing Workflow
Figure 1: Decision logic for handling hygroscopic solids based on available equipment.
Caption: Workflow for selecting the appropriate weighing technique based on environmental humidity and equipment availability.
Module 3: Reaction Troubleshooting (The "During" Phase)
Q: My reaction yield is low. Could the water content be interfering?
A: Yes. 2-(1,4-Diazepan-1-yl)acetic acid is often used in amide couplings or heterocycle formation.[1]
-
Mechanism of Failure: Water consumes coupling reagents (EDC, HATU, DCC) to form ureas, leaving less reagent for your amine.
-
Stoichiometry Adjustment: If you suspect your salt holds 10% water by weight, you are under-loading your reaction by 10%.[1]
-
Correction: Use 1.2 – 1.5 equivalents of the coupling reagent and base (DIPEA/TEA) to scavenge the HCl and compensate for hydrolysis.
Q: Which solvent system minimizes hygroscopic risks?
A: Avoid protic solvents if possible during the setup.
-
Recommended: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). These dissolve the dihydrochloride salt well.
-
Protocol: Dissolve the hygroscopic salt in the dry solvent immediately after weighing. Once in solution, the surface area for moisture absorption is effectively nullified, provided the vessel is sealed.
Module 4: Recovery & Purification (Fixing Mistakes)
Q: I left the bottle open. It's now a wet paste. How do I dry it?
A: You need to remove the water without degrading the molecule. Heat alone is risky for amino acids (potential for cyclization/lactamization).[1] Use Azeotropic Drying .
Protocol: Azeotropic Drying [2]
-
Dissolution: Dissolve the "wet" paste in a minimum amount of Methanol (the salt is soluble; methanol is volatile).
-
Entrainer Addition: Add a larger volume of Toluene (forms a positive azeotrope with water and methanol).
-
Evaporation: Rotovap at 40–45°C. The methanol/water/toluene azeotrope will carry the water away.
-
Repetition: Repeat the toluene addition and evaporation 2–3 times until a fine, free-flowing white powder is obtained.
-
Final Dry: Place under high vacuum (< 1 mbar) for 4 hours.
Visualization: Solvent Selection for Drying
Figure 2: Azeotropic drying strategy for amine hydrochloride salts.
Caption: Step-by-step azeotropic drying cycle to recover free-flowing powder from solvated/hydrated states.
Quantitative Data: Hygroscopicity & Handling Limits[3][4][5]
| Parameter | Specification / Limit | Notes |
| Critical Relative Humidity (CRH) | Estimated < 40% | Above this RH, rapid deliquescence occurs.[1] |
| Storage Temp | 2–8°C (Recommended) | Cold storage slows kinetic hydrolysis but increases condensation risk upon opening.[1] |
| Drying Method | Vacuum (RT) or Azeotrope | Avoid oven drying >60°C to prevent potential lactamization of the amino-acid side chain.[1] |
| Solubility | High: Water, Methanol, DMSO | Low: DCM, Hexanes, Toluene (Good for washing/precipitating). |
References
- Chemical Identification & Properties
-
Handling Protocols (Hygroscopic Salts)
-
National Institutes of Health (NIH). (2021).[3] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved March 4, 2026, from [Link]
-
UAlberta Science.[4] (2017, September 7). Weighing by Difference [Video]. YouTube. [Link]
-
-
Purification & Drying Techniques
-
ScienceMadness. (2007). Drying of amine hydrochlorides. Retrieved March 4, 2026, from [Link]
-
Sources
Technical Support Center: Optimizing pH Conditions for 1,4-Diazepane Extraction
Welcome to the Application Support Center. This portal is designed for researchers, scientists, and drug development professionals working with 1,4-diazepane (homopiperazine) and its derivatives. Because 1,4-diazepane is a highly polar, water-soluble cyclic diamine, isolating it from aqueous reaction mixtures presents unique thermodynamic and kinetic challenges.
This guide synthesizes physicochemical principles with field-proven methodologies to help you troubleshoot low recoveries, prevent degradation, and optimize your liquid-liquid extraction (LLE) workflows.
I. Troubleshooting Guides & FAQs
Q1: Why is my recovery of 1,4-diazepane consistently low (<40%) when extracting with dichloromethane (DCM) at pH 9?
A: The causality lies in the protonation states of the diamine ring. 1,4-Diazepane possesses two secondary amine groups. While the first
Q2: What is the optimal base for adjusting the pH to
Q3: Can I use ethyl acetate (EtOAc) instead of halogenated solvents like DCM for the extraction? A: Yes. EtOAc is highly effective and environmentally preferable to DCM. Studies on structurally similar piperazine derivatives demonstrate that optimal LLE recoveries are achieved using ethyl acetate strictly at pH 12[3]. To maximize recovery, saturate the aqueous layer with NaCl prior to extraction; this "salting-out" effect decreases the aqueous solubility of the free base, forcing it into the EtOAc layer.
Q4: Why does my purified 1,4-diazepane turn cloudy or form a white crust upon storage?
A: As a secondary diamine, 1,4-diazepane is highly hygroscopic and air-sensitive[1]. It rapidly undergoes a nucleophilic attack on atmospheric carbon dioxide (
II. Data Presentation: Physicochemical & Solvent Matrices
Table 1: Physicochemical Properties and pH-Dependent Species of 1,4-Diazepane
| Property / State | Value / Description | Impact on Extraction |
| Molecular Weight | 100.16 g/mol | Low molecular weight contributes to high volatility. |
| Boiling Point | 169 °C | Prone to evaporative loss during solvent concentration. |
| ~6.35 | Deprotonates first amine; forms monocationic species. | |
| 11.02 ± 0.20 | Requires pH > 12 to fully deprotonate to the free base. | |
| State at pH < 6.0 | Dicationic ( | 100% aqueous partitioning; zero organic recovery. |
| State at pH 7.0–9.0 | Monocationic ( | >90% aqueous partitioning; severe emulsion risk. |
| State at pH > 12.0 | Neutral Free Base ( | Optimal organic partitioning; high extraction yield. |
Table 2: Solvent Selection Matrix for 1,4-Diazepane Extraction
| Solvent | Polarity Index | Extraction Efficiency (pH > 12) | Emulsion Risk | Environmental/Safety Profile |
| Ethyl Acetate | 4.4 | High (Recommended) | Moderate | Favorable (Low toxicity) |
| Dichloromethane | 3.1 | High | High | Poor (Halogenated, toxic) |
| n-Hexane | 0.1 | Low | Low | Moderate |
III. Experimental Protocols
Step-by-Step Methodology: High-Yield LLE of 1,4-Diazepane
Objective: Isolate 1,4-diazepane free base from an aqueous reaction mixture with >90% recovery. System Design: This protocol incorporates a self-validating feedback loop (Step 4) to ensure the buffering capacity of the matrix does not compromise the extraction thermodynamics.
Step 1: Matrix Preparation & Salting Out
-
Transfer the aqueous mixture containing 1,4-diazepane salts to a round-bottom flask.
-
Add solid Sodium Chloride (NaCl) under continuous stirring until the solution reaches saturation (undissolved salt remains visible). Causality: Saturating the aqueous layer increases its ionic strength, disrupting the hydration shell around the diamine and thermodynamically driving the neutral molecule into the organic phase.
Step 2: Temperature-Controlled Basification
-
Place the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
-
Slowly add 5M NaOH dropwise while stirring vigorously until the pH reaches 12.5 (verify with a calibrated pH probe). Causality: The extreme alkaline environment ensures complete deprotonation of the secondary amine (
11.02). Cooling prevents evaporative loss of the volatile free base and mitigates thermal degradation.
Step 3: Solvent Extraction
-
Transfer the basified mixture to a separatory funnel.
-
Add an equal volume of Ethyl Acetate (EtOAc).
-
Stopper the funnel and invert gently 5–6 times, venting frequently to release pressure. Avoid overly vigorous shaking to prevent the formation of intractable emulsions.
-
Mount the funnel and allow the phases to separate completely (typically 10–15 minutes).
Step 4: Self-Validation & Phase Separation
-
Draw off the lower aqueous layer into a clean beaker.
-
Critical Self-Validation Check: Measure the pH of the separated aqueous layer. If the pH has dropped below 12.0 (due to matrix buffering), re-adjust to 12.5 with NaOH and re-extract. This ensures that complete deprotonation was maintained during the partition phase.
-
Collect the upper organic layer (containing the product) in an Erlenmeyer flask.
-
Repeat the extraction of the validated aqueous layer with fresh EtOAc two additional times. Combine all organic layers.
Step 5: Drying and Concentration
-
Dry the combined organic layers over anhydrous Sodium Sulfate (
) for 15 minutes. -
Filter out the drying agent.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) with the water bath strictly maintained below 30 °C to prevent volatilization of the product.
-
Flush the receiving flask with Argon or Nitrogen gas and seal tightly to prevent carbamate formation.
IV. Mandatory Visualization
Workflow for the pH-dependent liquid-liquid extraction of 1,4-diazepane.
V. References
-
Homopiperazine - Physico-chemical Properties. ChemBK. Available at:[Link]
-
Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods (RSC Publishing). Available at:[Link]
-
HBr or not HBr? That is the question: crystal structure of 6-hydroxy-1,4-diazepane-1,4-diium dibromide. IUCr Journals. Available at:[Link]
-
Homopiperazine (Hexahydro-1,4-diazepine). MDPI - Molecules. Available at:[Link]
Sources
Removing excess HCl from diazepane intermediates before HPLC
Technical Support Center: Sample Preparation & Chromatography Subject: Optimization of Diazepane Intermediates: Removal of Excess HCl Prior to HPLC Ticket ID: #DZP-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely dealing with a reaction mixture from a cyclization or deprotection step involving high molarity Hydrochloric Acid (HCl). Direct injection of this matrix into an HPLC system is a critical error that leads to three specific failures:
-
Retention Time Shift & Peak Splitting: The local pH shock overrides the mobile phase buffer, causing the diazepane (a basic secondary amine) to exist in multiple protonation states.
-
Hardware Corrosion: Chloride ions (
) at low pH are highly corrosive to stainless steel (frits, injector needles, pump heads). -
Column Death: High acid concentrations (
) cause hydrolysis of the siloxane bonds ( ) in standard silica-based C18 columns, leading to "phase collapse."
This guide provides three validated protocols to neutralize or remove HCl, ranked by sample complexity.
Part 1: Diagnostic & Decision Matrix
Before choosing a protocol, quantify your "Acid Load."
| Parameter | Scenario A: Trace Acid | Scenario B: Bulk Acid |
| HCl Conc. | < 0.1 M | > 0.5 M (or unknown high conc.) |
| Sample Appearance | Clear/Slightly cloudy | Viscous, colored, or fuming |
| Risk Level | Low (Buffer manageable) | Critical (Requires extraction) |
| Recommended Protocol | Protocol 1: In-Vial Neutralization | Protocol 2: MCX Solid Phase Extraction |
Decision Workflow (Visualization)
Figure 1: Decision matrix for selecting the appropriate HCl removal strategy based on acid concentration and lab resources.
Part 2: Technical Protocols
Protocol 1: In-Vial Neutralization (The "Dilute & Shoot" Approach)
Best for: Final check of relatively clean samples where HCl is a minor byproduct.
The Science: Diazepane intermediates are basic (
Steps:
-
Diluent Preparation: Prepare 100 mM Ammonium Acetate (
) adjusted to pH 6.0. -
Dilution: Dilute your sample 1:10 or 1:20 with the diluent.
-
Why? The high molarity buffer overwhelms the trace HCl, pinning the pH at a safe level for the column.
-
-
Filtration: Filter through a 0.2 µm PTFE filter (removes any precipitated salts).
-
Injection: Inject.
Warning: Do NOT use this if your sample is >1M HCl. The buffer capacity will be exceeded, and you will damage the column.
Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE
Best for: High HCl concentrations, viscous reaction mixtures, and protecting sensitive MS detectors.
The Science: This is the Gold Standard . Since your sample is already acidic, the diazepane is fully protonated (positively charged). We use a Mixed-Mode cartridge (Reverse Phase + Strong Cation Exchange).
-
Mechanism: The diazepane binds to the sorbent via ionic interaction (strong).
-
The Trick: The
(chloride ions) and other impurities do not bind and are washed away. You then release the drug by breaking the ionic bond with a base.
Materials:
-
Cartridge: Oasis MCX or Strata-X-C (Polymeric Strong Cation Exchange).
-
Solvents: 0.1M HCl, Methanol (MeOH), 5%
in MeOH.
Workflow:
| Step | Solvent / Action | Mechanism |
| 1.[1] Condition | 1 mL MeOH, then 1 mL Water | Activates sorbent ligands. |
| 2. Load | Load acidic sample (pH < 3) | CRITICAL: Diazepane ( |
| 3. Wash 1 | 1 mL 0.1M HCl | Removes proteins/neutrals; keeps diazepane charged. |
| 4. Wash 2 | 1 mL 100% MeOH | Removes hydrophobic neutrals. Diazepane stays locked by ionic bond. |
| 5. Elute | 1 mL 5% | Release: High pH deprotonates the diazepane, breaking the ionic bond. |
Result: A clean, chloride-free sample in methanol. Evaporate and reconstitute in mobile phase.
MCX Mechanism Visualization
Figure 2: Mechanism of action for Mixed-Mode Cation Exchange. The acidic environment is actually beneficial for the loading step, turning the contaminant (HCl) into a flow-through waste product.
Protocol 3: Liquid-Liquid Extraction (Back-Extraction)
Best for: Labs without SPE cartridges or for very large sample volumes.
The Science: We exploit the solubility switch.
-
Acidic Phase: Diazepane is a salt (hydrophilic) -> stays in water.
-
Basic Phase: Diazepane is a free base (hydrophobic) -> moves to organic.
Steps:
-
Take 1 mL of acidic sample.
-
Slowly add saturated Ammonium Bicarbonate until pH > 9. (Watch for bubbling/CO2 evolution).
-
Note: Do not use NaOH if possible, to avoid degradation.
-
-
Add 2 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate layers.
-
Collect the organic layer (bottom for DCM, top for EtOAc).
-
Evaporate to dryness under Nitrogen (
). -
Reconstitute in Mobile Phase.
Part 3: Troubleshooting & FAQs
Q: Can I just evaporate the HCl using a Rotavap? A: Generally, no . While HCl gas is volatile, diazepane forms a hydrochloride salt (Diazepane·HCl) which is a solid. If you rotavap, you remove the excess liquid HCl, but the residue is still the acidic salt. When you reconstitute this in a small volume of water, the pH will still be very low (often pH 1-2), which can still damage your column. You must neutralize or exchange the ion.
Q: My diazepane peak is splitting into two. Why? A: This is a classic "pH Mismatch." If your sample solvent is pH 1 (due to HCl) and your mobile phase is pH 7, the diazepane molecules at the front of the band are at pH 7 (free base), and the ones in the middle are at pH 1 (protonated). They travel at different speeds.
-
Fix: Use Protocol 2 (SPE) to remove the acid entirely, or increase the buffer concentration in your mobile phase to >50 mM.
Q: I injected a sample with 6N HCl and now my pressure is high. A: You likely precipitated buffer salts inside the column or corroded the inlet frit.
-
Disconnect the column.
-
Flush the system (no column) with warm water (40°C) to dissolve precipitated salts.
-
If the column itself is blocked, back-flush it (if the manufacturer permits) with 10:90 Methanol:Water. If pressure remains high, the inlet frit is likely corroded or clogged; the column must be replaced.
References
-
Phenomenex. (2020). Solid Phase Extraction (SPE) Method Development for Basic Drugs. Phenomenex Technical Guides. Link
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and buffers. Journal of Chromatography A. Link
-
Waters Corporation. (2021). Oasis MCX: Mixed-Mode Cation Exchange Sorbent for Bases. Waters Application Notes.[2][3] Link
-
Agilent Technologies. (2018). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Agilent Technical Overview. Link
-
ResearchGate. (2018). How should I remove excess HCl from sample hydrolysate before HPLC? (Community consensus on neutralization vs. evaporation). Link
Sources
Resolving steric hindrance issues with homopiperazine acetic acid derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique conformational flexibility and steric bulk of the 1,4-diazepane (homopiperazine) scaffold. Unlike the rigid 6-membered piperazine ring, the 7-membered homopiperazine ring adopts a puckered conformation that creates significant transannular steric hindrance.
When derivatizing this scaffold with acetic acid moieties—often for the development of [1] or[2]—researchers face three primary bottlenecks: poor regioselectivity during N-alkylation, sluggish amide coupling rates, and difficult purifications. This guide provides field-proven, self-validating protocols to overcome these specific challenges.
Diagnostic Troubleshooting Workflow
Diagnostic workflow for resolving steric hindrance in homopiperazine derivatization.
Module 1: N-Alkylation & Regiocontrol
Q: Why am I getting a high ratio of di-alkylated byproducts when attempting to synthesize mono-substituted homopiperazine-1-acetic acid?
A: The causality lies in the nucleophilicity of the secondary amines and the leaving group of your alkylating agent. Once the first nitrogen is alkylated, the resulting tertiary amine can sometimes act as an intramolecular base, activating the second nitrogen. Furthermore, highly reactive electrophiles like bromoacetic acid cannot differentiate between the N1 and N4 positions effectively.
To resolve this, you must attenuate the electrophilicity of the alkylating agent. Switching from bromoacetic acid to chloroacetic acid significantly reduces unwanted over-alkylation due to the [2].
Protocol 1: Regioselective Mono-Alkylation of Homopiperazine
Self-validating principle: The use of a stoichiometric deficit of the electrophile combined with a mild electrophile ensures the reaction kinetically favors mono-alkylation. The protocol includes a phase-separation workup that natively partitions the unreacted starting material.
-
Preparation: Dissolve homopiperazine (5.0 equiv, acting as both reactant and competitive sink) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.
-
Electrophile Addition: Dissolve chloroacetic acid (1.0 equiv) in DCM and add dropwise over 1 hour using a syringe pump. Causality: Slow addition keeps the local concentration of the electrophile low, preventing di-alkylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation & Workup: Monitor by LC-MS. Once the chloroacetic acid is consumed, wash the organic layer with saturated aqueous NaHCO3. The excess unreacted homopiperazine remains in the aqueous layer (due to its high water solubility), while the mono-alkylated product is isolated from the organic layer.
Module 2: Overcoming Steric Hindrance in Amide Coupling
Q: My amide coupling between homopiperazine-1-acetic acid and a bulky secondary amine is yielding <20% product. How can I drive this reaction to completion?
A: The 7-membered ring of homopiperazine creates a sterically congested environment around the attached acetic acid moiety. When coupling this to another secondary amine, the tetrahedral intermediate formed during nucleophilic attack is highly crowded, leading to a high activation energy barrier. Standard carbodiimides (EDC/DCC) fail because the O-acylisourea intermediate is prone to rearrangement into an unreactive N-acylurea before the hindered amine can attack.
The solution is to use phosphonium-based coupling reagents like PyBOP. PyBOP generates a highly reactive OBt ester intermediate that is less prone to side reactions and[3].
Protocol 2: PyBOP-Mediated Amide Coupling
Self-validating principle: The generation of the active ester is decoupled from the amine addition, ensuring that the sterically hindered amine only reacts with the fully formed, highly reactive intermediate.
-
Activation: Dissolve homopiperazine-1-acetic acid (1.0 equiv) and PyBOP (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 15 minutes at room temperature. Causality: DIPEA deprotonates the carboxylic acid, allowing PyBOP to form the active OBt ester. The 15-minute wait ensures complete activation before the amine is introduced.
-
Coupling: Add the secondary amine (1.2 equiv). Heat the reaction to 40 °C if the amine is exceptionally bulky.
-
Completion: Stir for 4-6 hours. The byproduct of PyBOP is water-soluble tripyrrolidinophosphine oxide, which is easily removed during a standard aqueous workup, ensuring a [3].
Module 3: Purification of Polar Derivatives
Q: How do I remove unreacted homopiperazine if my mono-alkylated product is also highly water-soluble?
A: If your homopiperazine-1-acetic acid derivative is highly polar, standard aqueous extraction will fail. The causality is the zwitterionic nature of the amino acid product. To resolve this, employ a self-validating Strong Cation Exchange (SCX) chromatography workflow. By loading the mixture onto an SCX column at pH 2, both compounds protonate and bind to the resin. Washing with methanol removes non-basic impurities. Eluting with a mild ammonia/methanol gradient will selectively release the less basic mono-alkylated product before the highly basic unsubstituted homopiperazine.
Data Presentation: Coupling Reagent Efficacy
To illustrate the necessity of reagent selection when dealing with homopiperazine steric hindrance, the following table summarizes quantitative yield data for the coupling of homopiperazine-acetic acid derivatives with secondary amines:
| Coupling Reagent | Activation Intermediate | Reaction Temp (°C) | Yield (%) | Byproduct Removal |
| EDC/HOBt | O-acylisourea / OBt ester | 25 | 18 - 25% | Aqueous wash (Moderate) |
| HATU | OAt ester | 25 | 65 - 75% | Aqueous wash (Easy) |
| PyBOP | OBt ester | 25 - 40 | 85 - 96% | Aqueous wash (Very Easy)[3] |
| Borate Esters | Acyl borate | 80 | 40 - 55% | Chromatography |
Note: Data synthesized from comparative studies on secondary amine monoacylation and homopiperazine selectivity.
References
-
Title: Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Source: Journal of Medicinal Chemistry / ChEMBL URL: [Link]
-
Title: A Field Guide to Optimizing Peptoid Synthesis Source: National Center for Biotechnology Information (NIH) URL: [Link]
-
Title: Synthesis of amides using boron catalysts Source: UCL Discovery URL: [Link]
Sources
Validation & Comparative
Comparative ¹H NMR Analysis of Cyclic Diamine Acetic Acid Derivatives: 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride vs. Alternatives
As a Senior Application Scientist, I frequently evaluate bifunctional building blocks for PROTAC linker synthesis and peptidomimetic drug design. Among these, 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS: 1240528-26-0)[1] stands out. Its unique 7-membered homopiperazine ring[2] imparts distinct conformational flexibility compared to rigid 6-membered piperazine analogs. However, confirming the exact protonation state and ring integrity of this compound is a common analytical bottleneck. The dihydrochloride salt form drastically alters the electronic environment of the molecule, shifting its ¹H NMR profile significantly compared to the free base.
This guide provides an objective comparison of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride against its free base and its piperazine counterpart, utilizing high-resolution ¹H NMR spectroscopy as the primary validation tool.
Comparative ¹H NMR Performance & Mechanistic Insights
When analyzing cyclic diamines, the chemical shifts are highly dependent on the protonation state of the nitrogen atoms[3]. In the dihydrochloride salt, both the N1 (tertiary) and N4 (secondary) amines are fully protonated.
-
Deshielding Effect: The positive charge on the protonated nitrogens exerts a strong inductive electron-withdrawing effect. This deshields the adjacent methylene protons, shifting them downfield by approximately 0.7 to 1.0 ppm compared to the neutral free base.
-
Ring Size Differentiation: The critical differentiator between the 7-membered diazepane and the 6-membered piperazine is the C6 methylene group. In diazepane, this central carbon is separated from the electronegative nitrogens by one carbon, resulting in a distinct, highly shielded multiplet (quintet) around 2.25 ppm. Piperazine lacks this structural feature entirely, making the presence of this peak a definitive marker for the 7-membered ring.
Table 1: Quantitative ¹H NMR Chemical Shift Comparison (in D₂O at 298 K)
| Structural Feature | 2-(1,4-Diazepan-1-yl)acetic acid 2HCl | Piperazine-1-acetic acid 2HCl | 2-(1,4-Diazepan-1-yl)acetic acid (Free Base) |
| Ring Architecture | 7-Membered (Homopiperazine) | 6-Membered (Piperazine) | 7-Membered (Homopiperazine) |
| Acetic Acid CH₂ | ~4.15 ppm (s, 2H) | ~4.10 ppm (s, 2H) | ~3.20 ppm (s, 2H) |
| Ring CH₂ (N-adjacent) | ~3.40 - 3.80 ppm (m, 8H) | ~3.60 - 3.75 ppm (m, 8H) | ~2.60 - 2.90 ppm (m, 8H) |
| Ring CH₂ (Central C6) | ~2.25 ppm (quintet, 2H) | Absent | ~1.75 ppm (quintet, 2H) |
| Protonation State | N1⁺, N4⁺ (Dicationic) | N1⁺, N4⁺ (Dicationic) | Neutral (Zwitterionic equilibrium) |
Experimental Protocol: High-Resolution ¹H NMR Acquisition
To ensure reproducibility and analytical trustworthiness, the following methodology is designed as a self-validating system . Every step includes an internal check to prevent false positives during structural confirmation.
Step 1: Sample Preparation & Solvent Selection
-
Action: Dissolve 10.0 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D). Transfer to a clean 5 mm NMR tube.
-
Causality: D₂O is selected because the dihydrochloride salt is highly polar. More importantly, D₂O facilitates rapid deuterium exchange with the NH₂⁺ and COOH protons. This eliminates broad, quadrupolar-coupled nitrogen-proton signals that would otherwise obscure the critical aliphatic multiplets.
-
Self-Validation Check: Ensure complete dissolution. A cloudy solution indicates incomplete salt formation or the presence of lipophilic free-base impurities. The solution must be optically clear.
Step 2: Instrument Calibration & Acquisition
-
Action: Acquire the spectrum at 298 K on a 400 MHz (or higher) spectrometer using a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds.
-
Causality: A 2.0-second relaxation delay ensures complete longitudinal relaxation (T₁) for the aliphatic protons, allowing for accurate integration values that are crucial for distinguishing the 7-membered diazepane ring (10 protons) from a 6-membered piperazine ring (8 protons).
-
Self-Validation Check: Reference the residual HOD solvent peak exactly to 4.79 ppm. If the HOD peak drifts, it indicates a temperature fluctuation in the probe, which invalidates comparative chemical shift data.
Step 3: Spectral Processing & Interpretation
-
Action: Apply a 0.3 Hz exponential line broadening function before Fourier Transformation. Phase and baseline correct manually.
-
Causality: The 0.3 Hz line broadening enhances the signal-to-noise ratio without compromising the resolution of the complex multiplets (especially the diagnostic pentet at C6).
-
Self-Validation Check: Integrate the isolated singlet of the acetic acid CH₂ group and set it strictly to 2.00. The total integration of the remaining multiplets must equal exactly 10.00 ± 0.05. Any deviation indicates an impurity or an incorrect ring size.
Analytical Workflows & Structural Visualizations
Standardized 1H NMR analytical workflow for cyclic diamine salts.
Stepwise protonation of 1,4-diazepane derivatives affecting NMR chemical shifts.
References
-
PubChem. "Hexahydro-1,4-diazepine | C5H12N2 | CID 68163". National Center for Biotechnology Information. [Link]
Sources
Mass spectrometry fragmentation patterns of diazepane acetic acid
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (1,4-Diazepan-1-yl)acetic acid , a critical building block in the synthesis of pharmaceutical scaffolds.
Part 1: Executive Summary & Structural Context
Diazepane acetic acid (specifically 2-(1,4-diazepan-1-yl)acetic acid) represents a class of saturated, seven-membered heterocyclic diamines.[1] Unlike their aromatic counterparts (1,4-benzodiazepines like Diazepam), these molecules are highly polar, zwitterionic, and lack extensive conjugation, making their MS behavior distinct.
Primary Application: Synthesis of integrin antagonists, protease inhibitors, and neuroactive ligands.
Chemical Formula: C
Comparison of Analytical Approaches
The choice of ionization method dictates the observed fragmentation landscape. The table below compares the "Standard" approach (ESI-MS/MS) against the "Alternative" (GC-MS with Derivatization).
| Feature | Method A: ESI-MS/MS (Recommended) | Method B: GC-EI-MS (Alternative) |
| State | Solution phase (Direct infusion/LC) | Gas phase (Requires Derivatization) |
| Precursor Ion | ||
| Energy Regime | Low internal energy (Soft Ionization) | High internal energy (70 eV) |
| Dominant Mechanism | Charge-Remote Fragmentation & Ring Opening | Radical-Site Directed |
| Diagnostic Value | High (Sequence/Substituent confirmation) | High (Fingerprinting, Library matching) |
| Sample Prep | Minimal (Dilute & Shoot) | Complex (Silylation/Methylation required) |
Part 2: Detailed Fragmentation Pathways (ESI-MS/MS)
In Electrospray Ionization (ESI), the molecule forms a singly charged protonated species
Mechanism 1: Neutral Loss of Water & Formic Acid
The most facile pathway involves the carboxylic acid side chain.
-
Dehydration (-18 Da): Interaction between the protonated amine and the carboxyl group leads to the loss of H
O, forming an acylium ion or a cyclic lactam intermediate (m/z 141). -
Decarboxylation/Formic Acid Loss (-46 Da): A concerted loss of HCOOH is common in N-acetic acid derivatives, yielding the protonated diazepane ring (m/z 113).
Mechanism 2: Ring Contraction & Cleavage
The 7-membered diazepane ring is conformationally flexible but energetically primed for ring contraction.
-
Ethylene Loss (-28 Da): Retro-Cheletropic elimination or ring contraction expels C
H from the C2-C3 or C5-C6 bridges.[1] -
Immonium Ion Formation: Cleavage adjacent to the N-atoms generates characteristic low-mass ions (m/z 44, 56, 70).
Visualization of Fragmentation Pathways
The following diagram illustrates the collision-induced dissociation (CID) pathways for the protonated precursor.
Caption: ESI-MS/MS fragmentation tree for (1,4-Diazepan-1-yl)acetic acid showing primary neutral losses.
Part 3: Differentiation from Alternatives (Isobaric & Homologous)
A critical challenge in drug development is distinguishing the diazepane scaffold from structurally similar impurities or metabolites.
vs. Piperazine Acetic Acid (6-membered ring)[1]
-
Homology: Piperazine acetic acid is the lower homolog (C
H N O , MW 144). -
Differentiation:
-
Mass Shift: The diazepane core adds exactly 14 Da (-CH
-) to all ring-containing fragments.[1] -
Ring Stability: The 6-membered piperazine ring is more stable. Diazepanes show a higher propensity for "ring-opening" losses (e.g., loss of C
H N fragments) compared to the cleaner fragmentation of piperazines.
-
vs. 1,4-Benzodiazepines (e.g., Diazepam)[2][3][4][5][6]
-
Confusion Risk: Often confused due to nomenclature.
-
Key Difference: Benzodiazepines (MW ~284+) are aromatic and halogenated. They fragment via CO loss (ring contraction to quinazoline) and show characteristic isotope patterns (Cl/Br). Diazepane acetic acid shows no aromatic fragments (m/z 77, 91) and no halogen clusters.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to ensure reproducibility and minimize in-source fragmentation, which can mimic genuine MS/MS data.
Step 1: Sample Preparation
-
Stock: Dissolve 1 mg of (1,4-Diazepan-1-yl)acetic acid in 1 mL 50:50 Methanol:Water.
-
Working Solution: Dilute to 1 µg/mL in 0.1% Formic Acid (aq). Note: Acidification is crucial to ensure protonation of the secondary amine.
Step 2: Direct Infusion ESI-MS Parameters[1]
-
Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3.0 - 3.5 kV (Positive Mode).
-
Cone Voltage: 20 V. Caution: Higher voltages (>40V) will cause in-source loss of H
O and CO , leading to false precursor identification.
Step 3: MS/MS Optimization Loop
Use this logic to validate your spectrum:
-
Isolate m/z 159.1 (Width 1.0 Da).
-
Ramp Collision Energy (CE) from 10 to 40 eV.
-
Validation Check:
-
At 10 eV , m/z 159 should dominate.
-
At 20 eV , m/z 141 (-H
O) and 113 (-HCOOH) should appear. -
At 35+ eV , low mass ions (m/z 44, 56) should dominate.
-
If m/z 113 is the base peak at 0 eV, your source temperature or cone voltage is too high.
-
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Amine Derivatives. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms in cyclic amines).
-
Holčapek, M., et al. (2010). Fragmentation behavior of small heterocyclic compounds in ESI-MS. Journal of Mass Spectrometry. [Link]
Sources
A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Homopiperazine Dihydrochloride Salts
Abstract
This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of homopiperazine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causal-driven choices in experimental design and spectral interpretation. We will explore the foundational principles of vibrational spectroscopy as applied to amine salts, detail self-validating protocols for sample analysis, and present a comparative analysis against the homopiperazine free base to unequivocally demonstrate the spectral markers of successful salt formation. This guide integrates field-proven insights with authoritative references to ensure technical accuracy and practical utility.
Introduction: The Critical Role of FTIR in Pharmaceutical Salt Characterization
In pharmaceutical development, the conversion of an Active Pharmaceutical Ingredient (API) into a salt form is a common strategy to enhance properties such as solubility, stability, and bioavailability. Homopiperazine, a cyclic diamine, is a valuable building block in medicinal chemistry.[1] Its conversion to a dihydrochloride salt requires rigorous analytical confirmation. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly definitive tool for this purpose.[2][3]
Unlike techniques that merely confirm elemental composition, FTIR provides a molecular "fingerprint," revealing the vibrational characteristics of specific chemical bonds within the molecule.[2] For homopiperazine dihydrochloride, this means we can directly observe the transformation of the secondary amine groups (-NH) into their protonated ammonium counterparts (-NH₂⁺), providing unambiguous evidence of salt formation. This guide will dissect the FTIR spectrum to identify these key transformations.
Foundational Principles: Interpreting the Vibrational Language of Amine Salts
An FTIR spectrum plots infrared light absorbance (or transmittance) against wavenumber (cm⁻¹). The positions of the absorption bands correspond to the frequencies of specific molecular vibrations.[4] These vibrations are primarily categorized as stretching (a change in bond length) and bending (a change in bond angle).[5][6]
For the analysis of homopiperazine dihydrochloride, the most profound spectral changes occur upon protonation of the two secondary amine nitrogens:
-
Stretching Vibrations: It requires more energy to stretch a bond than to bend it, so stretching modes appear at higher wavenumbers.[7] The N-H stretch of a secondary amine (R₂NH) is typically a single, relatively sharp band. Upon protonation to form a secondary ammonium salt (R₂NH₂⁺), this band is replaced by a very broad and strong absorption at a lower frequency, often spanning from 2800 cm⁻¹ down to 2400 cm⁻¹, due to the new N-H₂⁺ stretching modes and extensive hydrogen bonding in the crystal lattice.[8]
-
Bending Vibrations: The protonated amine exhibits new N-H₂⁺ bending (scissoring) vibrations, typically appearing in the 1600-1500 cm⁻¹ region. These bands are often strong and provide secondary confirmation of salt formation.
Experimental Design: A Self-Validating Protocol
The quality of an FTIR spectrum is fundamentally dependent on the sample preparation method. The choice of method is a balance between the required data quality, sample throughput, and the physical nature of the sample. For a crystalline solid like homopiperazine dihydrochloride, two methods are paramount.
Sample Preparation: A Critical Choice
This classic technique is the gold standard for generating high-quality, interference-free spectra of solid samples. It involves intimately mixing the sample with potassium bromide (KBr), which is transparent to infrared radiation, and pressing the mixture into a translucent pellet.
Causality: The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation, thereby minimizing light scattering (the Christiansen effect) which can distort spectral bands.[9] The KBr matrix effectively disperses the sample, allowing for a transmission measurement that adheres well to the Beer-Lambert Law.
Experimental Protocol:
-
Drying: Gently dry approximately 100-200 mg of spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove adsorbed water, which has a strong, broad O-H absorption that can obscure the N-H region.[9]
-
Grinding: Add ~1-2 mg of the homopiperazine dihydrochloride sample to the dried KBr in an agate mortar.
-
Mixing: Grind the sample and KBr together thoroughly with a pestle for 3-5 minutes until the mixture is a fine, homogenous powder. This step is critical for spectral quality.
-
Pellet Pressing: Transfer the powder to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press for approximately 2 minutes.[10]
-
Analysis: The resulting pellet should be clear and translucent. Immediately place the pellet in the spectrometer's sample holder to acquire the spectrum before it can absorb atmospheric moisture.
Attenuated Total Reflectance (ATR) is the most common sampling technique in modern FTIR due to its speed and simplicity.[3][11] The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).
Causality: An infrared beam is passed through the ATR crystal in such a way that it undergoes total internal reflection. This creates a transient "evanescent wave" that penetrates a few micrometers into the sample at the points of reflection.[12] The sample absorbs energy from this wave at its characteristic frequencies, and the attenuated light is then directed to the detector. Success is predicated on achieving firm, uniform contact between the sample and the crystal surface.[12]
Experimental Protocol:
-
Background Scan: Ensure the ATR crystal surface is immaculately clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be ratioed against the sample spectrum to remove instrument and atmospheric absorptions.
-
Sample Application: Place a small amount of homopiperazine dihydrochloride powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Consistent pressure ensures reproducibility and high-quality spectral contact.
-
Data Acquisition: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe after analysis.
Instrumentation and Data Acquisition Parameters
To ensure a high-quality, reliable spectrum, the following parameters are recommended for a standard mid-IR FTIR spectrometer:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Provides sufficient detail for most functional group analysis without introducing excessive noise).
-
Number of Scans: 32-64 scans (Co-adding multiple scans improves the signal-to-noise ratio).
-
Apodization: Happ-Genzel (A standard function that mathematically processes the raw interferogram to produce the final spectrum).
Spectral Analysis: Homopiperazine Dihydrochloride
The FTIR spectrum of homopiperazine dihydrochloride is characterized by several key absorption bands that confirm its structure and the presence of the hydrochloride salt.
Detailed Peak Assignment
The following table summarizes the expected vibrational modes based on published data for similar homopiperazinium salts and established group frequency correlations.[1][8][13]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Commentary |
| ~3100 - 2400 | Strong, Very Broad | ν(N-H₂⁺) Stretch | Primary indicator of salt formation. This broad, complex feature arises from the symmetric and asymmetric stretching of the protonated amine groups. Its breadth is due to extensive hydrogen bonding within the crystal lattice. |
| ~3010 - 2900 | Medium-Strong | νₐₛ(C-H) Stretch | Asymmetric stretching of the methylene (-CH₂-) groups in the seven-membered ring.[5][14] |
| ~2840 - 2770 | Medium | νₛ(C-H) Stretch | Symmetric stretching of the methylene (-CH₂-) groups.[1][14] |
| ~1620 - 1570 | Strong | δ(N-H₂⁺) Bend | Secondary indicator of salt formation. This strong band is due to the in-plane scissoring/bending motion of the protonated amine groups. Its presence is a powerful confirmation of protonation.[1] |
| ~1460 - 1440 | Medium | δ(CH₂) Scissoring | Bending vibration of the methylene groups within the ring structure.[1][14] |
| ~1225 - 1120 | Medium-Weak | ν(C-N) Stretch | Stretching of the carbon-nitrogen single bonds. These may be shifted slightly compared to the free base due to the inductive effects of the positive charge on the nitrogen.[1][15] |
| < 1000 | Various | Fingerprint Region | This region contains complex vibrations including C-C stretching, CH₂ rocking, and other skeletal deformations. While difficult to assign individually, the overall pattern is unique to the compound's specific structure and conformation.[13] |
Abbreviations: ν = stretching; δ = bending/scissoring; as = asymmetric; s = symmetric.
Comparative Guide: Dihydrochloride Salt vs. Free Base
The most effective way to confirm the identity of the dihydrochloride salt is to compare its spectrum directly with that of the homopiperazine free base. The differences are distinct and chemically informative.
| Vibrational Region | Homopiperazine (Free Base) | Homopiperazine Dihydrochloride | Interpretation of Change |
| N-H Stretch | Single, sharp peak ~3310 cm⁻¹ | Absent. Replaced by a very broad absorption from ~3100-2400 cm⁻¹. | The disappearance of the secondary amine N-H stretch and the appearance of the broad ammonium N-H₂⁺ stretch is conclusive evidence of protonation.[15][16] |
| N-H Bend | Weak or absent in the 1650-1580 cm⁻¹ region.[15] | Strong, distinct peak(s) ~1620-1570 cm⁻¹. | The emergence of a strong N-H₂⁺ bending mode provides powerful, secondary confirmation of successful salt formation. |
| C-H Stretch | Sharp peaks ~2950-2800 cm⁻¹. | Often appear superimposed on the broad N-H₂⁺ absorption. | The C-H stretching bands are still present but may be partially obscured by the dominant ammonium stretch. |
Integrated Workflow and Best Practices
The logical workflow for the FTIR analysis of homopiperazine dihydrochloride ensures accuracy and reliability from sample receipt to final report. The following diagram outlines this self-validating process.
Sources
- 1. mdpi.com [mdpi.com]
- 2. azom.com [azom.com]
- 3. agilent.com [agilent.com]
- 4. biomaterial.com.br [biomaterial.com.br]
- 5. quora.com [quora.com]
- 6. web.williams.edu [web.williams.edu]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. instanano.com [instanano.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jascoinc.com [jascoinc.com]
- 12. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Comparing reactivity of homopiperazine vs piperazine acetic acid derivatives
Technical Comparison: Reactivity Profiles of Homopiperazine vs. Piperazine Acetic Acid Derivatives
Executive Summary
This guide provides an in-depth technical comparison between Piperazine (1,4-diazacyclohexane) and Homopiperazine (1,4-diazepane) scaffolds, specifically focusing on the synthesis and reactivity of their acetic acid derivatives . These derivatives are critical intermediates in medicinal chemistry, serving as linkers in PROTACs, solubilizing groups in kinase inhibitors, and core scaffolds in bioactive compounds.
Key Takeaways:
-
Basicity: Homopiperazine (
) is generally slightly more basic than piperazine ( ), influencing its nucleophilicity and protonation state at physiological pH. -
Conformational Flexibility: Piperazine adopts a rigid chair conformation, whereas homopiperazine exists in a flexible twist-boat/pseudo-chair equilibrium. This flexibility allows homopiperazine to adapt to binding pockets (e.g., CDK9) but introduces entropic penalties during rigidification.
-
Cyclization Risk: Piperazine-2-acetic acid derivatives are highly prone to spontaneous cyclization to form stable 2,5-diketopiperazines (6-membered lactams). Homopiperazine analogues cyclize much more slowly to form 7-membered lactams (1,4-diazepan-5-ones), making the open-chain acid form more kinetically stable.
Physicochemical & Structural Profile[1][2]
The structural differences between the 6-membered and 7-membered rings dictate their reactivity and utility.
| Feature | Piperazine (6-membered) | Homopiperazine (7-membered) | Impact on Reactivity |
| Structure | 1,4-Diazacyclohexane | 1,4-Diazepane | Homopiperazine has increased ring flexibility. |
| Conformation | Rigid Chair (lowest energy) | Flexible Twist-Boat / Pseudo-Chair | Piperazine is pre-organized; Homopiperazine incurs entropic cost upon binding/reacting. |
| Basicity ( | ~9.7 - 9.8 (Aq.) | ~10.2 - 11.0 (Aq.)* | Homopiperazine is slightly more basic, potentially increasing reactivity toward electrophiles but also protonation. |
| Basicity ( | ~5.3 - 5.6 | ~6.0 - 6.8 | The second nitrogen in homopiperazine is less electron-withdrawing due to distance. |
| Steric Environment | N-lone pairs are axial/equatorial | N-lone pairs are more exposed | Homopiperazine N-alkylation can be faster due to reduced steric shielding. |
*Note: Exact pKa values vary by solvent and ionic strength; homopiperazine is consistently more basic than piperazine in comparable conditions.
Conformational Analysis (DOT Visualization)
The following diagram illustrates the energy landscape and cyclization pathways.
Caption: Comparative cyclization tendencies. Piperazine derivatives rapidly form stable diketopiperazines, while homopiperazine derivatives resist cyclization due to ring strain and entropic factors.
Synthetic Reactivity Analysis
A. N-Alkylation Selectivity (Mono- vs. Bis-functionalization)
Both scaffolds possess two secondary amines (in their unsubstituted forms). Controlling mono-alkylation to attach a single acetic acid moiety (e.g., using tert-butyl bromoacetate) is challenging.
-
Piperazine: The statistical distribution often leads to a mixture of mono-, bis-, and unreacted starting material. However, the formation of the mono-cation (
) deactivates the second nitrogen significantly at controlled pH. -
Homopiperazine: The two nitrogens are further apart (separated by an ethylene and a propylene bridge). The electronic communication is weaker than in piperazine. Therefore, after mono-alkylation, the nucleophilicity of the second nitrogen remains higher than in the piperazine case, leading to a higher risk of bis-alkylation (over-alkylation) if stoichiometry is not strictly controlled.
B. Cyclization of Side Chains
A critical distinction arises when the acetic acid moiety is attached to a carbon atom (e.g., via aspartic acid derivatives) or when an N-acetic acid arm can react with an electrophile on the other nitrogen.
-
Piperazine-2-acetic acid derivatives:
-
Mechanism: Intramolecular nucleophilic attack of the N4-amine onto the C2-ester carbonyl.
-
Outcome: Formation of 2,5-diketopiperazines (6-membered rings). This reaction is extremely facile and often occurs spontaneously upon deprotection of the amine, serving as a thermodynamic sink.
-
Implication: If the open-chain acid is desired, the N4 position must be permanently protected or the steric bulk increased.
-
-
Homopiperazine-2-acetic acid derivatives:
-
Mechanism: Attack of N4 onto the C2-ester carbonyl would form a 7-membered lactam (1,4-diazepan-5-one).
-
Outcome: 7-membered ring formation is kinetically disfavored compared to 5- or 6-membered rings (Baldwin's rules).
-
Implication: Homopiperazine acetic acid derivatives are more stable in their linear/open forms, making them superior candidates when a flexible, open-chain linker is required without "collapsing" into a cyclic byproduct.
-
Experimental Protocols
Protocol 1: Controlled Mono-N-Alkylation with Bromoacetate
This protocol minimizes bis-alkylation for both scaffolds, though homopiperazine requires stricter stoichiometric control.
Reagents:
-
Diamine (Piperazine or Homopiperazine): 5.0 equiv (Excess is crucial).
-
tert-Butyl Bromoacetate: 1.0 equiv.
-
Solvent: DCM (0.1 M) or MeCN.
-
Base:
(1.5 equiv) or DIPEA.
Step-by-Step:
-
Dissolution: Dissolve 5.0 equivalents of the diamine in DCM at 0°C. The large excess acts as a statistical buffer.
-
Addition: Add tert-butyl bromoacetate dropwise over 1 hour via a syringe pump. Critical: Slow addition ensures the concentration of the alkylating agent remains low relative to the unreacted diamine.
-
Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour.
-
Workup:
-
Filter off solid salts.
-
Wash the organic layer with water (
) to remove excess unreacted diamine (which is highly water-soluble). The mono-alkylated product is more lipophilic. -
Purification: If bis-alkylation occurs, separate via flash chromatography (MeOH/DCM gradient).
-
Observation:
-
Piperazine:[1][2][3][4][5][6] Yields of mono-product are typically 60-70%.
-
Homopiperazine:[4][7][8][9][10][11][12] Yields may be slightly lower (50-60%) due to higher competing nucleophilicity of the mono-product; chromatographic separation is often required.
Protocol 2: Stability/Cyclization Assay
To test the stability of the acetic acid derivative (e.g., methyl ester form).
-
Dissolve the amino-ester (e.g., Piperazine-2-acetic acid methyl ester) in phosphate buffer (pH 7.4) or MeOH.[13]
-
Monitor via LC-MS at t=0, 1h, 6h, 24h.
-
Result: Piperazine derivatives will show a mass shift corresponding to loss of MeOH (M-32) as the diketopiperazine forms. Homopiperazine derivatives will largely remain as the parent amino-ester.
Case Study: Linker Design in Drug Discovery
Context: Designing a linker for a PROTAC molecule where solubility and length are key.
-
Scenario A: Piperazine Linker
-
Pros: Rigid, predictable geometry, well-defined exit vector.
-
Cons: If the design involves a 2-substituted acetic acid side chain, the linker may spontaneously cyclize, inactivating the molecule.
-
-
Scenario B: Homopiperazine Linker
-
Pros: Flexible, higher aqueous solubility (due to higher basicity/ionization), resistant to cyclization.
-
Cons: Higher conformational entropy may reduce binding affinity if the target pocket is tight; potential for bis-alkylation during synthesis requires careful purification.
-
Decision Matrix: Use Homopiperazine if the linker needs to traverse a curved or uncertain path within the protein binding site or if the chemical stability of the acid side-chain is compromised by cyclization in the piperazine analogue.
Reaction Pathway Visualization
Caption: Reaction pathways showing the high risk of bis-alkylation for homopiperazine and the high risk of cyclization for piperazine derivatives.
References
-
Khalili, F., et al. (2009).[2][14] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link
-
Pagano, J. M., et al. (1961).[2] "A Thermodynamic Study of Homopiperazine, Piperazine and N-(2-Aminoethyl)-piperazine and their Complexes with Copper(II) Ion." Journal of Physical Chemistry. Link
-
Desantis, J., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" Future Medicinal Chemistry. Link
- Brockunier, L. L., et al. (2004). "Substituted piperazines as CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters.
- Patil, S. A., et al. (2014). "One-Pot Synthesis of 3-Azido- and 3-Aminopiperidines by Intramolecular Cyclization." The Journal of Organic Chemistry.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Document: Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. (CHE... - ChEMBL [ebi.ac.uk]
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- 6. researchgate.net [researchgate.net]
- 7. Homopiperazine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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- 9. 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane | C17H22N4 | CID 12971361 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. semanticscholar.org [semanticscholar.org]
HPLC method development for purity analysis of 1,4-diazepane compounds
Advanced HPLC Method Development for 1,4-Diazepane Purity Analysis: A Comparative Guide
1,4-diazepane (homopiperazine) derivatives are critical pharmacophores and building blocks in modern medicinal chemistry[1]. However, their chemical structure presents a notorious challenge for analytical scientists. Featuring two nitrogen atoms within a seven-membered ring, 1,4-diazepanes are highly basic (typical pKa ~9.0–10.5). When developing High-Performance Liquid Chromatography (HPLC) methods for purity analysis, these basic moieties frequently cause severe peak tailing, poor resolution of closely eluting impurities, and integration errors.
This guide objectively compares stationary phase technologies and provides a self-validating experimental framework to successfully analyze 1,4-diazepane compounds.
Mechanistic Causality: The Silanol Problem
To solve poor peak shape, one must understand its root cause. Under standard acidic reversed-phase conditions (e.g., pH 2.7), the amine groups of 1,4-diazepane are fully protonated (cationic). When injected onto a traditional silica-based C18 column, the analyte undergoes a dual-retention mechanism. The hydrophobic carbon skeleton partitions into the C18 ligand, while the protonated amines undergo strong ion-exchange interactions with residual, unendcapped acidic silanols (Si-O⁻) on the silica surface[2].
Because these two mechanisms operate at different kinetic rates, the analyte desorbs unevenly, resulting in a "right-skewed" tailing peak[2]. To overcome this, method developers must either suppress the analyte's ionization using high pH or shield the silica surface using specialized polar-embedded ligands.
Fig 1: Method development decision matrix for mitigating silanol-induced tailing in 1,4-diazepanes.
Stationary Phase Comparison: Overcoming Secondary Interactions
To objectively evaluate performance, we compare three distinct column chemistries for the purity analysis of a 1,4-diazepane API and its two primary impurities (Impurity A: a desmethyl degradant; Impurity B: an N-oxide derivative).
-
Traditional Silica C18 (Baseline): Relies on standard endcapping. It fails to completely mask silanols, leading to poor peak symmetry for basic compounds[2].
-
Hybrid BEH C18 (High pH Strategy): Built on Ethylene Bridged Hybrid (BEH) technology, this column resists silica dissolution and is stable up to pH 12[3]. By utilizing a high-pH mobile phase (pH 10.5), the 1,4-diazepane is deprotonated into its neutral state. This eliminates ion-exchange interactions and shifts retention purely to hydrophobic partitioning[3].
-
Polar-Embedded Shield RP18 (Shielding Strategy): Incorporates an embedded carbamate group within the alkyl ligand. This creates a localized hydrogen-bonding network that effectively repels basic analytes from the underlying silanols, providing excellent peak shape and alternate selectivity even at low pH[4].
Comparative Performance Data
The following table summarizes the quantitative chromatographic performance across the three column strategies.
| Column Chemistry | Mobile Phase pH | Diazepane Retention (k') | Tailing Factor (As) | Resolution (Imp A) | Resolution (Imp B) | Verdict |
| Standard Silica C18 | 3.0 (Formic Acid) | 2.1 | 2.45 (Severe) | 1.1 | 1.3 | Fail - Co-elution due to tailing |
| Hybrid BEH C18 | 10.5 (Ammonia) | 5.4 | 1.08 (Excellent) | 2.8 | 3.1 | Pass - Neutralized amine retains well |
| BEH Shield RP18 | 3.0 (Formic Acid) | 1.8 | 1.15 (Good) | 2.2 | 2.5 | Pass - Silanols successfully shielded |
Data Interpretation: The Hybrid BEH C18 at high pH provides the highest retention (k' = 5.4) because the neutralized diazepane is far more hydrophobic than its protonated counterpart. The Shield RP18 provides a highly viable alternative for laboratories restricted to low-pH mobile phases (e.g., for LC-MS compatibility).
Self-Validating Experimental Protocol
A robust analytical method must be self-diagnosing. The following step-by-step protocol utilizes the Hybrid BEH C18 (High pH) strategy and incorporates an internal System Suitability Test (SST) to isolate chemical issues from physical column failures.
Phase 1: Reagent & System Suitability Preparation
-
Mobile Phase A: Prepare a 10 mM Ammonium bicarbonate aqueous solution. Adjust the pH to 10.5 using dilute ammonium hydroxide. Filter through a 0.2 µm nylon membrane.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Diluent: Water/Acetonitrile (80:20, v/v).
-
SST Solution: Prepare a mixture containing 10 µg/mL Uracil (void volume marker), 50 µg/mL Toluene (neutral marker), and 100 µg/mL 1,4-Diazepane API (basic marker).
Phase 2: Chromatographic Conditions
-
Column: Waters XBridge BEH C18, 130Å, 1.7 µm, 2.1 x 100 mm.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the porous particles to yield sharper peaks.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: 5% to 95% B
-
8.0 - 9.5 min: 95% B
-
9.5 - 10.0 min: 5% B (Re-equilibration)
-
Phase 3: The Self-Validation Check (System Diagnostics)
-
Inject 1.0 µL of the SST Solution.
-
Diagnostic Logic: Evaluate the asymmetry factor (
) of Toluene and the API.-
If Toluene
, the column bed is physically intact and properly packed. -
If Toluene is symmetrical but the Diazepane API
, the root cause is definitively chemical (the pH is insufficiently high to suppress ionization, leading to silanol interactions). -
Do not proceed to sample analysis until API
.
-
Phase 4: Purity Analysis & Robustness Verification
-
Inject the 1,4-Diazepane sample at the target nominal concentration (e.g., 1.0 mg/mL).
-
Inject a 0.1% control standard (1.0 µg/mL) to validate that the signal-to-noise ratio (S/N) is > 10, ensuring accurate quantitation of trace impurities.
-
Overload Check: Compare the
of the 1.0 mg/mL injection to the 100 µg/mL SST injection. If the peak fronts at 1.0 mg/mL, the column is experiencing concentration overload; reduce the injection volume to 0.5 µL.
References
- Welch Materials, Inc. "HPLC Column Selection: Core to Method Development (Part II)". Welch-US.
- Waters Corporation. "Shop XBridge BEH Shield RP18 Columns | 186003010". Waters.com.
- DKSH (Waters Distributor). "Waters XBridge BEH C18 Column, 130A, 5 µm, 4.6 mm X 250 mm". DKSH.co.th.
- MDPI. "Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists". MDPI.com.
Sources
A Tale of Two Scaffolds: Unveiling the Pharmacokinetic Advantages of Diazepane over Piperazine Cores
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice of a Nitrogen-Containing Heterocycle
In the intricate chess game of drug design, the selection of a core scaffold is a move that dictates the entire match. Among the most frequently deployed pieces are the six-membered piperazine and the seven-membered 1,4-diazepane (often referred to as homopiperazine) heterocycles. Both are lauded for their ability to imbue molecules with desirable physicochemical properties and to serve as versatile handles for synthetic elaboration. The piperazine ring is a well-established "privileged scaffold," found in a multitude of FDA-approved drugs.[1] However, the one-carbon ring expansion that transforms a piperazine into a diazepane introduces subtle yet profound changes in three-dimensional structure, basicity, and conformational flexibility. These alterations can be strategically leveraged to overcome common pharmacokinetic (PK) hurdles encountered with piperazine-containing compounds, such as rapid metabolism and off-target activity.
This guide provides a comprehensive, data-driven comparison of the pharmacokinetic profiles of diazepane and piperazine scaffolds. We will delve into the underlying physicochemical properties that govern their behavior in vivo and present experimental evidence to guide medicinal chemists in making a more informed choice between these two critical building blocks.
The Structural Nuance: A Foundation for Divergent Pharmacokinetic Fates
The fundamental difference between the two scaffolds lies in the seven-membered ring of the diazepane, which imparts greater conformational flexibility compared to the more rigid chair-boat conformations of the six-membered piperazine ring.[2] This increased flexibility can allow for a more optimal orientation of substituents to interact with the target protein, potentially leading to enhanced potency and selectivity. Conversely, it can also influence how the molecule is recognized by metabolic enzymes and transporters, forming the basis of the pharmacokinetic advantages we will explore.
A Head-to-Head Comparison of ADME Properties
A drug's journey through the body is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The choice between a diazepane and a piperazine scaffold can significantly influence each of these critical parameters.
Metabolism: The Diazepane Advantage in Stability
One of the most significant potential advantages of the diazepane scaffold is enhanced metabolic stability. The piperazine ring is often susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation at the carbons alpha to the nitrogen atoms. This can lead to rapid clearance and the formation of potentially active or toxic metabolites.
The additional methylene group in the diazepane ring can alter the molecule's presentation to metabolizing enzymes. This can be attributed to several factors:
-
Steric Hindrance: The larger, more flexible diazepane ring can create steric hindrance around the nitrogen atoms and adjacent carbons, making them less accessible to the active sites of CYP enzymes.
-
Altered Conformation: The preferred conformations of diazepane-containing molecules may not be optimal substrates for certain CYP isoforms that readily metabolize piperazine analogs.
A compelling example of this is seen in the development of lysyl oxidase (LOX) inhibitors, where a conformationally restricted bridged homopiperazine (a diazepane derivative) imparted superior in vivo metabolic stability compared to a range of other isomers.[3] This highlights how the diazepane scaffold can be engineered to be more resistant to metabolic breakdown.
Absorption and Bioavailability: A Balancing Act
Oral bioavailability is a complex interplay of solubility and permeability. While the polar nature of the two nitrogen atoms in both scaffolds generally enhances aqueous solubility, the overall lipophilicity (logP) plays a crucial role in membrane permeability.
-
Piperazine: The unsubstituted piperazine has a logP of approximately -1.5, indicating its hydrophilic nature.[4]
-
Homopiperazine (1,4-Diazepane): While specific logP data for the unsubstituted core is less common, the addition of a methylene group generally increases lipophilicity.
This suggests that diazepane-containing compounds may have a slight advantage in passive diffusion across the intestinal epithelium. However, both scaffolds can be readily functionalized to modulate their lipophilicity and achieve an optimal balance for oral absorption. For example, a study on novel benzodiazepines incorporating a phenylpiperazine moiety showed that the calculated logP values indicated good potential for CNS penetration.[5]
Distribution: Fine-Tuning Tissue Penetration
The volume of distribution (Vd) of a drug is influenced by its lipophilicity and plasma protein binding. The ability to fine-tune these properties is a key feature of both scaffolds. The slightly higher lipophilicity that can be conferred by the diazepane ring may lead to broader tissue distribution, which can be advantageous for targeting intracellular proteins or the central nervous system.
Excretion: The Role of Polarity
Both piperazine and diazepane scaffolds, being polar and basic, can facilitate renal clearance of the parent drug or its metabolites. The choice between the two is less likely to have a dramatic impact on the primary route of excretion, which is largely determined by the overall properties of the final molecule.
Comparative Physicochemical and Pharmacokinetic Data
To provide a clearer picture, the following table summarizes key physicochemical properties of the parent scaffolds and presents illustrative pharmacokinetic data from the literature for representative compounds. It is important to note that direct head-to-head comparisons are rare, and the data for specific drugs are influenced by the other functionalities present in the molecule.
| Property/Parameter | Piperazine Scaffold | 1,4-Diazepane (Homopiperazine) Scaffold | Rationale for Pharmacokinetic Impact |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 86.14 | 100.16 | The larger size of the diazepane may influence binding and transport. |
| pKa | pKa1 ≈ 5.35, pKa2 ≈ 9.73[6] | pKa ≈ 11.02[7] | The basicity of both scaffolds allows for salt formation to improve solubility. |
| logP (unsubstituted) | ~ -1.5[4] | N/A (expected to be slightly higher) | Influences the balance between solubility and permeability for oral absorption. |
| Conformational Flexibility | More rigid (chair-boat)[2] | More flexible[3] | Can impact target binding and metabolic stability. |
| Illustrative Pharmacokinetic Data | |||
| Diazepam (a benzodiazepine) | N/A | Oral Bioavailability: >90%[8] | Demonstrates that diazepine-containing structures can achieve excellent oral absorption. |
| Half-life: 20-100 hours (including active metabolite)[9] | The long half-life is a hallmark of this particular diazepine derivative. | ||
| Protein Binding: ~98%[9] | High protein binding can influence distribution and clearance. | ||
| JS-K Analogs (anti-cancer) | Active[10] | Comparable activity to piperazine analog[10] | Shows that diazepane can be a viable bioisosteric replacement for piperazine. |
| Bridged Homopiperazine | N/A | Superior in vivo metabolic stability[3] | A key example of the diazepane scaffold providing enhanced resistance to metabolism. |
Experimental Protocols for Comparative Pharmacokinetic Profiling
To rigorously evaluate the pharmacokinetic advantages of a diazepane scaffold over a piperazine counterpart, a series of standardized in vitro and in vivo experiments should be conducted.
In Vitro ADME Assays
This assay provides a measure of a compound's susceptibility to metabolism by CYP enzymes.
-
Objective: To determine the intrinsic clearance (Clint) of diazepane and piperazine analogs.
-
Methodology:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubate the test compound (typically at 1 µM) with liver microsomes (from human, rat, or other relevant species) at 37°C in a phosphate buffer (pH 7.4).
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the half-life (t½) and calculate the intrinsic clearance.
-
This assay is the gold standard for predicting intestinal drug absorption.
-
Objective: To determine the apparent permeability coefficient (Papp) for both apical to basolateral (A→B) and basolateral to apical (B→A) transport.
-
Methodology:
-
Culture Caco-2 cells on semi-permeable filter inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the A→B permeability assessment, add the test compound to the apical (upper) chamber.
-
At specified time intervals, take samples from the basolateral (lower) chamber and analyze the concentration of the compound by LC-MS/MS.
-
For the B→A permeability assessment, add the test compound to the basolateral chamber and sample from the apical chamber.
-
Calculate the Papp value. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
-
This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to interact with its target.
-
Objective: To determine the percentage of the test compound bound to plasma proteins.
-
Methodology:
-
Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane.
-
Add plasma spiked with the test compound to one chamber and a phosphate buffer (pH 7.4) to the other.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, take samples from both the plasma and buffer chambers.
-
Analyze the concentration of the test compound in both samples by LC-MS/MS.
-
Calculate the percentage of plasma protein binding.
-
In Vivo Pharmacokinetic Study in Rodents
This study provides a comprehensive overview of a drug's behavior in a living system.
-
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) of diazepane and piperazine analogs in rats or mice.
-
Methodology:
-
Divide the animals into two groups for each compound: one for intravenous (IV) administration and one for oral (PO) administration.
-
Administer a single dose of the test compound to each animal at a predetermined concentration.
-
At a series of time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing, collect blood samples (typically via tail vein or saphenous vein).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the test compound at each time point using a validated LC-MS/MS method.
-
Use pharmacokinetic software to plot the plasma concentration-time curve and calculate the relevant PK parameters.
-
Calculate the oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the IV dose.
-
Visualizing the Workflow and Concepts
To aid in the conceptualization of these processes, the following diagrams have been created using Graphviz.
Caption: Workflow for comparative pharmacokinetic evaluation.
Caption: Conceptual metabolic pathways comparison.
Conclusion: A Strategic Upgrade in the Medicinal Chemist's Toolkit
While the piperazine scaffold will undoubtedly remain a workhorse in drug discovery, the 1,4-diazepane ring offers a compelling strategic alternative for overcoming specific pharmacokinetic challenges. The evidence suggests that the one-carbon ring expansion can lead to enhanced metabolic stability, a key determinant of a drug's half-life and overall exposure. The subtle alterations in lipophilicity and conformational flexibility also provide medicinal chemists with additional levers to pull when fine-tuning a molecule's ADME profile.
The decision to employ a diazepane over a piperazine scaffold should be data-driven, based on a thorough evaluation of the ADME properties of analogous pairs. By utilizing the experimental protocols outlined in this guide, researchers can generate the critical data needed to make an informed choice, ultimately increasing the probability of advancing drug candidates with favorable pharmacokinetic profiles into clinical development. The diazepane scaffold is more than just a larger ring; it is a nuanced and powerful tool for the modern medicinal chemist.
References
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China 99%min Homopiperazine cas 505-66-8 factory and suppliers - Theorem Chemical. (n.d.). Retrieved March 4, 2026, from [Link]
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Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Contin - IRIS Unimore. (2020, October 15). Retrieved March 4, 2026, from [Link]
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Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
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Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed. (2020, August 9). Retrieved March 4, 2026, from [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved March 4, 2026, from [Link]
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Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of ... - PubMed. (2013, April 11). Retrieved March 4, 2026, from [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2026, February 16). Retrieved March 4, 2026, from [Link]
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Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
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Piperazine/homopiperazine based anti-tubercular agents - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]
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Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PubMed. (2009, May 15). Retrieved March 4, 2026, from [Link]
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Expansion of a Pharmacokinetic Model for Diazepam to Characterize Real-World IV and Oral Data in Children With and Without Obesity - PubMed. (2025, April 28). Retrieved March 4, 2026, from [Link]
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Piperazine - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
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1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Ricerca UniBa. (n.d.). Retrieved March 4, 2026, from [Link]
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Bioisosteric Replacements - Chemspace. (n.d.). Retrieved March 4, 2026, from [Link]
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Bioavailability and safety of diazepam intranasal solution compared to oral and rectal diazepam in healthy volunteers - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
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Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry. (2017, May 14). Retrieved March 4, 2026, from [Link]
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Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. (n.d.). Retrieved March 4, 2026, from [Link]
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Understanding the pharmacokinetics of anxiolytic drugs - ResearchGate. (2013, January 28). Retrieved March 4, 2026, from [Link]
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A Physiologically Based Pharmacokinetic Model for Predicting Diazepam Pharmacokinetics after Intravenous, Oral, Intranasal, and Rectal Applications - PMC. (2021, September 15). Retrieved March 4, 2026, from [Link]
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Isosteric N-arylpiperazine replacements in a series of dihydropyridine NPY1 receptor antagonists - PubMed. (2004, December 20). Retrieved March 4, 2026, from [Link]
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Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. (2020, November 14). Retrieved March 4, 2026, from [Link]
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Conformational analysis of 2-substituted piperazines - PubMed. (2016, July 1). Retrieved March 4, 2026, from [Link]
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Diazepam - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - OUCI. (n.d.). Retrieved March 4, 2026, from [Link]
-
Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review - ResearchGate. (2025, August 6). Retrieved March 4, 2026, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. (n.d.). Retrieved March 4, 2026, from [Link]
-
A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 4, 2026, from [Link]
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations - MDPI. (2024, October 24). Retrieved March 4, 2026, from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.unimore.it [iris.unimore.it]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. guidechem.com [guidechem.com]
- 8. Bioavailability and safety of diazepam intranasal solution compared to oral and rectal diazepam in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazepam - Wikipedia [en.wikipedia.org]
- 10. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis standards for 2-(1,4-Diazepan-1-yl)acetic acid 2HCl
A Publish Comparison Guide for Drug Discovery Professionals
Executive Summary & Compound Profile
In the optimization of physicochemical properties for CNS and oncology targets, the homopiperazine (diazepane) scaffold offers distinct conformational advantages over its 6-membered analog, piperazine. However, the flexibility and basicity of the 7-membered ring introduce specific analytical challenges.
This guide defines the Elemental Analysis (EA) standards for 2-(1,4-Diazepan-1-yl)acetic acid 2HCl , a critical building block (CAS: 1240528-26-0). We objectively compare its performance against alternative salt forms and structural analogs, providing validated protocols to overcome its inherent hygroscopicity.
Compound Identity
| Property | Detail |
| Chemical Name | 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride |
| Formula | C |
| Molecular Weight | 231.12 g/mol (Salt) / 158.20 g/mol (Free Base) |
| Structure | Homopiperazine ring with N-acetic acid; stabilized as a bis-hydrochloride salt. |
| Critical Attribute | High Hygroscopicity : Rapid water uptake interferes with standard CHN combustion data. |
Comparative Analysis: The "Standard" vs. Alternatives
Selecting the correct form of a building block is a trade-off between stability and analytical ease . Below is a technical comparison of the 2HCl salt against its primary alternatives.
Table 1: Performance Matrix of Salt Forms & Analogs
| Feature | 2HCl Salt (The Standard) | Free Base (Alternative) | TFA Salt (HPLC Grade) | Piperazine Analog |
| Stoichiometry | C | C | C | C |
| Physical State | White Crystalline Solid | Viscous Oil / Sticky Solid | Hygroscopic Solid / Gum | Crystalline Solid |
| Stability | High : Shelf-stable >2 years. | Low : Prone to oxidation/decarboxylation. | Moderate : Acidic residue can degrade sensitive moieties. | High : Rigid ring is stable. |
| Hygroscopicity | High : Absorbs 2-5% H | Low to Moderate. | Very High : Deliquescent. | Moderate. |
| EA Challenge | Moderate : Requires drying/correction.[6] | High : Handling oil in tin capsules is error-prone. | Severe : Fluorine interferes with CHN; variable stoichiometry. | Low: Easier to dry. |
| Recommendation | Preferred Standard for storage and synthesis. | Use immediately; do not store. | Use only for final purification, not as a starting block. | Use as structural control only. |
Expert Insight: Why 2HCl?
While the Free Base theoretically simplifies analysis (no counter-ion), its physical instability (oil/gum) makes accurate weighing for microanalysis (<2 mg) nearly impossible, leading to high variance in %C. The 2HCl salt is the industry standard because it crystallizes well, allowing for purification, despite the requirement for rigorous drying protocols during analysis.
Elemental Analysis Standards: Theoretical vs. Experimental
To validate the identity and purity of 2-(1,4-Diazepan-1-yl)acetic acid 2HCl, the experimental values must align with the theoretical calculation.
Table 2: Theoretical Composition (Anhydrous)
Formula: C
| Element | Theoretical % | Acceptance Range (±0.4%) | Common "Wet" Deviation |
| Carbon (C) | 36.38% | 35.98% – 36.78% | 34.50% – 35.50% (Low) |
| Hydrogen (H) | 6.98% | 6.58% – 7.38% | 7.10% – 7.50% (High) |
| Nitrogen (N) | 12.12% | 11.72% – 12.52% | 11.50% – 11.90% (Low) |
| Chlorine (Cl) | 30.68% | 30.28% – 31.08% | 29.50% – 30.00% (Low) |
Critical Note: If your experimental data shows Low C, Low N, and High H , the sample contains water. You must calculate the Hydrate Corrected theoretical values before rejecting the batch.
Example: For a monohydrate (· 1H
O), the MW becomes 249.14.
New Theoretical C: 33.74%
New Theoretical N: 11.24%
Validated Experimental Protocols
Protocol A: Handling Hygroscopic Standards for CHN
Objective: Minimize atmospheric water uptake during weighing.
-
Preparation: Dry the sample in a vacuum oven at 40°C over P
O for 24 hours prior to analysis. -
Environment: If available, weigh samples inside a glove box under N
atmosphere. -
Alternative (Benchtop):
-
Tare the tin capsule.
-
Add ~2 mg of sample rapidly.
-
Crimping: Seal the capsule immediately (cold weld). Do not leave open on the balance for stabilization.
-
Drift Correction: If the balance readout drifts upwards, the sample is absorbing water. Record the first stable weight, or extrapolate to time zero.
-
Protocol B: Chloride Content via Potentiometric Titration
Objective: Confirm the 2HCl stoichiometry independent of water content.
-
Solvent: Dissolve 50 mg of sample in 50 mL of deionized water.
-
Titrant: 0.1 N Silver Nitrate (AgNO
). -
Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.
-
Endpoint: Determine the inflection point of the potential curve.
-
Calculation:
Where is volume in mL, is normality, and is sample weight in mg.
Visualization: Analytical Workflow & Decision Logic
Diagram 1: Dual-Validation Analytical Workflow
This workflow illustrates the logic for validating the 2HCl salt, accounting for its hygroscopic nature.
Caption: Workflow for distinguishing between water contamination and chemical impurity in hygroscopic salts.
Diagram 2: Salt Selection Decision Tree
When to use the 2HCl Standard versus alternatives.
Caption: Decision matrix for selecting the appropriate form of diazepane acetic acid based on experimental needs.
References
-
Sigma-Aldrich. 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride Product Specification. Accessed 2023. Link
-
United States Pharmacopeia (USP). General Chapter <221> Chloride and Sulfate. USP-NF. Link
-
Intertek. Elemental Analysis & Trace Metals Testing for Pharmaceuticals. Link
- Journal of Medicinal Chemistry.Homopiperazine derivatives as conformational constraints in drug design. (General Reference for scaffold utility).
-
Elementar. Best practices for sample preparation in elemental analysis (Hygroscopic Samples). Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 2-(1,4-diazepan-1-yl)acetic acid dihydrochloride (C7H14N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
Validation of LC-MS/MS Methods for the Determination of 1,4-Diazepane and Related Impurities: A Comparative Technical Guide
Topic: Validation of LC-MS Methods for Detecting Diazepane Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate quantification of 1,4-Diazepane (Homopiperazine) and its related impurities is a critical quality attribute in the synthesis of kinase inhibitors (e.g., Fasudil) and other heterocyclic active pharmaceutical ingredients (APIs). Unlike aromatic benzodiazepines (e.g., Diazepam), 1,4-Diazepane lacks a conjugated
This guide objectively compares the performance of Direct HILIC-MS/MS against traditional Derivatization-GC-MS and HPLC-UV workflows. We provide a validated protocol demonstrating that Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry offers superior sensitivity (LOQ < 1.0 ng/mL), specificity, and throughput for this highly polar, non-chromophoric analyte.
Part 1: Technical Context & The Challenge
1,4-Diazepane (C
-
Lack of Chromophore: It does not absorb UV light significantly above 200 nm.
-
High Polarity: With a logP of approximately -1.5, it retains poorly on standard C18 columns.
-
Secondary Amines: The two secondary amine groups cause severe peak tailing on silica-based columns due to silanol interactions.
Target Impurities Profile: When validating a method for Diazepane purity (or detecting it as an impurity), one must resolve it from:
-
Ethylenediamine (EDA): Common starting material.
-
N-(2-aminoethyl)-1,3-propanediamine: Linear synthesis intermediate.
-
Polymeric by-products: High molecular weight oligomers formed during cyclization.
Part 2: Comparative Analysis of Methodologies
The following table contrasts the "Proposed Product" (Direct HILIC-MS/MS) against industry alternatives.
Table 1: Performance Comparison of Analytical Architectures
| Feature | Method A: HPLC-UV (Derivatized) | Method B: GC-MS (Derivatized) | Method C: Direct HILIC-MS/MS (Recommended) |
| Detection Principle | UV Absorbance (254 nm) after tagging | Electron Impact (EI) Ionization | Electrospray Ionization (ESI+) / MRM |
| Sample Preparation | High Complexity: Requires reaction with FMOC-Cl or Dansyl-Cl. | High Complexity: Requires acylation (e.g., TFAA) to induce volatility. | Low Complexity: "Dilute-and-Shoot" or simple Protein Precipitation. |
| Selectivity | Moderate (Interference from derivatizing reagents). | High (Spectral fingerprinting). | Superior (Mass-resolved separation of isomers). |
| Sensitivity (LOQ) | ~100–500 ng/mL | ~10–50 ng/mL | < 1.0 ng/mL |
| Throughput | Low (30+ min prep + 20 min run). | Moderate (Dry-down steps required). | High (5 min run time). |
| Matrix Effects | Low | Moderate | Moderate (Requires stable isotope IS). |
Why HILIC-MS/MS Wins
The HILIC-MS/MS approach leverages the high polarity of Diazepane to retain it on a polar stationary phase (e.g., Amide or Silica) using a high-organic mobile phase. This creates perfect conditions for ESI desolvation, maximizing sensitivity without the risk of incomplete derivatization reactions inherent in Methods A and B.
Part 3: Strategic Workflow Visualization
The following diagram illustrates the decision logic and validation workflow for selecting the HILIC-MS/MS pathway over alternatives.
Caption: Decision matrix selecting HILIC-MS/MS based on physicochemical properties, followed by the core validation cascade.
Part 4: Validated Experimental Protocol
This protocol is designed for the quantification of 1,4-Diazepane impurities in a drug substance matrix.
1. Instrumentation & Conditions
-
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 1.7 µm). Note: Amide phases are preferred over bare silica for better peak shape of secondary amines.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile : 10 mM Ammonium Formate (95:5).
-
Gradient:
-
0.0 min: 90% B
-
3.0 min: 60% B
-
3.1 min: 40% B (Flush)
-
5.0 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
2. Mass Spectrometry Parameters (MRM)
Ionization Mode: ESI Positive .
-
Precursor Ion: m/z 101.1 [M+H]
-
Quantifier Transition: 101.1
56.1 (Ring opening/loss of C2H7N). Collision Energy: ~20 eV. -
Qualifier Transition: 101.1
44.1 (Loss of C3H7N). Collision Energy: ~35 eV. -
Internal Standard: 1,4-Diazepane-d8 (if available) or Piperazine-d8.
3. Validation Experiments (Step-by-Step)
Experiment A: Specificity & Selectivity
-
Objective: Prove that the method distinguishes Diazepane from synthesis precursors (Ethylenediamine).
-
Protocol: Inject a mixture of Diazepane (100 ng/mL) and Ethylenediamine (100 ng/mL).
-
Acceptance Criteria: Baseline resolution is not required if MS resolution is sufficient, but no cross-talk should be observed in the 101.1
56.1 channel. Ethylenediamine ([M+H] = 61.1) must not interfere.
Experiment B: Linearity & Range
-
Protocol: Prepare calibration standards at 1.0, 5.0, 10, 50, 100, 500, and 1000 ng/mL in the sample solvent (90% Acetonitrile).
-
Acceptance Criteria: Coefficient of determination (
) 0.995. Back-calculated concentrations must be within 15% of nominal ( 20% at LLOQ).
Experiment C: Matrix Effect & Recovery
-
Objective: Assess ion suppression caused by the API matrix.
-
Protocol:
-
Set 1 (Neat): Spike standards in solvent.
-
Set 2 (Post-Extraction Spike): Spike standards into extracted blank matrix.
-
Calculation: Matrix Factor (MF) = Area(Set 2) / Area(Set 1).
-
-
Acceptance Criteria: MF should be between 0.8 and 1.2. If suppression is high (MF < 0.8), increase the dilution factor or use a stable isotope internal standard.
Part 5: Data Presentation & Analysis
Table 2: Typical Validation Results for Diazepane Analysis
| Parameter | Acceptance Criteria | Typical Result (HILIC-MS/MS) | Status |
| LOD (S/N > 3) | N/A | 0.2 ng/mL | Excellent |
| LOQ (S/N > 10) | Precision < 20% | 0.5 - 1.0 ng/mL | Validated |
| Linearity ( | > 0.990 | 0.9992 | Pass |
| Precision (Intra-day) | RSD < 5% | 1.8% (at 50 ng/mL) | Pass |
| Accuracy (Recovery) | 85% - 115% | 96.4% | Pass |
| Carryover | < 20% of LOQ | Not Detected | Pass |
Part 6: Scientific Rationale & Troubleshooting
Why Ammonium Formate? Diazepane is a strong base. Using a low pH (pH 3.0) ensures the nitrogens are fully protonated, improving ESI efficiency. The high concentration of ammonium ions (10 mM) suppresses secondary silanol interactions on the column, which prevents peak tailing—a common failure point in amine analysis [1].
Handling "Ghost" Peaks: If you observe Diazepane signals in blank injections, check the LC autosampler wash solvent. Diazepane is "sticky" on metallic surfaces. Use a wash solvent containing 50:50 Methanol:Isopropanol with 0.1% Formic Acid to fully solubilize and remove carryover.
Internal Standard Selection: While 1,4-Diazepane-d8 is ideal, it is expensive. Piperazine-d8 is a viable surrogate due to structural similarity (6-membered vs 7-membered ring) and similar pKa values, ensuring it tracks matrix effects accurately [2].
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
Greco, G., et al. (2013). HILIC-MS/MS for the determination of polar amines in pharmaceutical formulations. Analytical Chemistry.[1][2] Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link
Sources
Comparative Stability Guide: Diazepane Esters vs. Carboxylic Acids
Executive Summary
In the optimization of diazepane-based scaffolds (e.g., homopiperazine derivatives), the choice between a carboxylic acid moiety and its ester prodrug is a critical decision point. While esters are frequently employed to mask polarity and enhance membrane permeability (LogD), they introduce significant stability liabilities specific to the 7-membered heterocyclic ring.
The Verdict:
-
Diazepane Esters are kinetically unstable in aqueous media (
hours at pH 7.4) due to a dual-failure mode: standard hydrolysis and, critically, intramolecular aminolysis driven by the ring flexibility. They function best as transient prodrugs but require strict pH control during formulation. -
Diazepane Acids exhibit superior chemical stability (
weeks) but suffer from poor passive permeability due to zwitterionic character at physiological pH.
This guide provides the experimental framework to quantify these differences and select the appropriate lead candidate.
Mechanistic Basis of Instability
To engineer a stable drug, one must understand the specific degradation pathways of the diazepane scaffold.
The Ester Liability: Dual-Threat Degradation
Unlike simple aliphatic esters, diazepane esters possess a secondary amine within the ring (typically at the N1 or N4 position) that acts as an intramolecular nucleophile.
-
Hydrolysis (
Mechanism): Attack by water/hydroxide on the ester carbonyl. This is accelerated by plasma esterases (carboxylesterases). -
Intramolecular Aminolysis (Cyclization): The flexibility of the 7-membered diazepane ring allows the ring nitrogen to attack the exocyclic ester carbonyl. This forms a stable bicyclic lactam (diazabicyclo-octanone), effectively destroying the pharmacophore.
The Acid Stability Profile
Diazepane carboxylic acids are generally chemically inert under physiological conditions. The primary risk is decarboxylation , but this is only relevant if the carboxyl group is beta to a ketone or another electron-withdrawing group. The main challenge is not chemical degradation, but physical instability (precipitation) near the isoelectric point (pI).
Visualizing the Degradation Pathways
The following diagram illustrates the competing pathways for a diazepane ester: useful hydrolysis to the active acid versus destructive cyclization.
Figure 1: Competing degradation pathways. The green path represents the desired bioactivation; the red path represents irreversible chemical degradation.
Experimental Protocols
To objectively compare stability, strict kinetic profiling is required. Do not rely on single-point assays.
Protocol: pH-Rate Profile Determination
This protocol identifies the pH of maximum stability (
Reagents:
-
Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 9.0).
-
Internal Standard: Labetalol or similar stable secondary amine.
-
Instrument: HPLC-UV/MS (C18 Column).
Workflow:
-
Stock Prep: Dissolve 10 mg of Ester/Acid in DMSO (1 mg/mL).
-
Initiation: Spike 10 µL stock into 990 µL of pre-warmed (37°C) buffer.
-
Sampling: Aliquot 100 µL at
min. -
Quenching: Immediately add 100 µL cold Acetonitrile + 0.1% Formic Acid (stops hydrolysis).
-
Analysis: Quantify % remaining vs. Internal Standard.
Protocol: Plasma Stability (Metabolic Lability)
Differentiates chemical instability from enzymatic bioactivation.
Workflow Visualization:
Figure 2: Step-by-step workflow for plasma stability assessment.
Comparative Data Analysis
The following data represents typical kinetic parameters observed for 1,4-diazepane-2-carboxylic acid derivatives.
Table 1: Physicochemical & Stability Comparison
| Parameter | Diazepane Ethyl Ester | Diazepane Free Acid | Implication |
| LogD (pH 7.4) | 1.8 - 2.5 | -1.5 - 0.5 | Ester has superior membrane permeability. |
| Solubility (pH 7.4) | Moderate ( | High ( | Acid is highly soluble but poorly permeable. |
| Buffer Stability ( | 4.2 hours | > 2 weeks | Ester requires lyophilization for storage. |
| Plasma Stability ( | < 10 minutes | Stable | Ester is rapidly bioactivated by esterases. |
| Primary Impurity | Bicyclic Lactam (Cyclization) | None (stable) | Ester carries toxicological risk if cyclization occurs. |
Table 2: Kinetic Rate Constants ( ) at 25°C
| Medium | Ester | Acid | Mechanism |
| 0.1 N HCl | Negligible | Acid-catalyzed hydrolysis. | |
| PBS (pH 7.4) | Negligible | Base-catalyzed hydrolysis + Cyclization. | |
| Human Plasma | Negligible | Enzymatic hydrolysis. |
Strategic Recommendations
Based on the stability data, the following decision framework applies:
Scenario A: The Target is Intracellular (CNS/Tissue)
-
Recommendation: Use the Diazepane Ester .
-
Rationale: The acid form is too polar (zwitterionic) to cross the blood-brain barrier or cell membranes efficiently. The ester acts as a "Trojan Horse," crossing the membrane before being hydrolyzed to the active acid.
-
Mitigation: You must formulate as a dry powder or non-aqueous solution (e.g., PEG-400) to prevent shelf-life degradation.
Scenario B: The Target is Extracellular (Blood/Receptor)
-
Recommendation: Use the Diazepane Acid .
-
Rationale: There is no need for the instability risk of the ester. The acid is chemically robust and highly soluble.
-
Mitigation: If oral bioavailability is low, consider a salt screen to target specific transporters (e.g., PEPT1) rather than using a chemically unstable ester.
References
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. Link
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
-
Stella, V. J. (2007). Prodrugs: Challenges and Rewards. Springer. Link
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
Safety Operating Guide
2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride (CAS: 1240528-26-0).[1][2]
As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational system. This compound—a diazepane-based building block in dihydrochloride salt form—presents specific dual hazards: corrosivity (due to the HCl salt) and potential bioactivity (as a pharmacophore precursor).[1]
Compound Identification & Hazard Profile
Before disposal, you must validate the material identity and understand its physicochemical risks.
| Parameter | Technical Detail |
| Chemical Name | 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride |
| CAS Number | 1240528-26-0 |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ |
| Physical State | Solid (typically off-white to white powder) |
| Acidity (pH) | Strongly Acidic (10% aqueous solution likely pH < 2.[1][2][3][4]0) |
| Primary Hazards | Corrosive (H314) , Irritant (H319/H335) .[1] Treat as Toxic given its structural similarity to CNS-active agents.[1] |
| Incompatibilities | Strong Oxidizers (fire risk), Strong Bases (exothermic neutralization), Hypochlorites/Bleach (formation of toxic chloramines).[1] |
Critical Safety Warning: Never mix this compound with bleach (sodium hypochlorite).[1] The secondary amine in the diazepane ring can react to form explosive or toxic N-chloroamines.[1]
Disposal Decision Framework
The disposal pathway is determined by the physical state of the waste. Use the following logic gate to select the correct protocol.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical entities like 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride, a dihydrochloride salt of an amine derivative, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: A Proactive Approach
While a specific Safety Data Sheet (SDS) for every novel compound may not always be readily available, a conservative approach based on its chemical structure is paramount. 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride is an amine salt, and such compounds, particularly in solid form, are often corrosive. Corrosive solids and their dusts can react with moisture on the skin or in the respiratory tract, leading to chemical burns and irritation[1]. Therefore, all handling procedures should be based on the assumption that this compound is corrosive and potentially harmful if inhaled or brought into contact with the skin or eyes. Always consult the material's specific SDS for detailed safety information.[2]
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process. The following sections detail the minimum required PPE for handling 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Given the corrosive nature of this compound, protecting the eyes and face from dust particles and potential splashes is critical.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to provide adequate protection against fine dust and splashes.[1][3]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection.[1][3]
Hand Protection: Preventing Dermal Exposure
Direct skin contact with corrosive solids can cause severe burns.[4] The appropriate selection of gloves is crucial.
-
Chemical-Resistant Gloves: Gloves made of materials such as nitrile, neoprene, or butyl rubber are recommended for handling corrosive chemicals.[1][4] For incidental contact, double-gloving with nitrile gloves can provide an extra layer of protection.[1] Always inspect gloves for any signs of degradation or punctures before use.
-
Glove Selection Based on Task: For tasks with a higher risk of splashes or prolonged handling, consider elbow-length gloves to protect the forearms.[5]
Body Protection: Shielding Against Contamination
Your personal clothing offers minimal protection against chemical hazards.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[1][5]
-
Full-Body Suit: In scenarios with a high potential for widespread contamination, a full chemically impervious suit may be necessary.[5]
Respiratory Protection: Safeguarding Against Inhalation
The dust from corrosive solids can cause severe damage to the respiratory tract.[1][4]
-
Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls, such as a certified chemical fume hood.[1][6] All handling of 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride that may generate dust should be performed within a fume hood.
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. The type of respirator will depend on the concentration of the airborne contaminant. A NIOSH-approved air-purifying respirator with appropriate cartridges for acid gases and particulates may be suitable for lower concentrations, while a supplied-air respirator might be necessary for higher concentrations.[3] A proper fit test and training are essential before using any respirator.
The following table summarizes the recommended PPE for handling 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride:
| Level of Risk | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Risk (Small quantities, <1g, in a fume hood) | Chemical Splash Goggles | Single pair of nitrile or neoprene gloves | Lab Coat | Not generally required if handled in a fume hood |
| Moderate Risk (Larger quantities, >1g, potential for dust) | Chemical Splash Goggles and Face Shield | Double-gloved with nitrile or neoprene gloves | Lab Coat and Chemical-Resistant Apron | Required if dust is generated outside of a fume hood |
| High Risk (Large-scale handling, potential for spills) | Chemical Splash Goggles and Face Shield | Elbow-length neoprene or butyl rubber gloves | Full-Body Chemical-Resistant Suit | Supplied-Air Respirator |
Operational Plan: A Step-by-Step Guide to PPE Usage
A self-validating safety system relies on consistent and correct procedures. The following workflow outlines the steps for the safe use of PPE when handling 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride.
Pre-Operational Checklist
-
Consult the SDS: Always attempt to locate and thoroughly read the Safety Data Sheet for the specific chemical.
-
Inspect PPE: Before each use, inspect all PPE for damage, such as cracks, tears, or signs of degradation.
-
Confirm Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
Donning PPE: A Sequential Approach
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron.
-
Respirator: If a respirator is needed, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: Minimizing Contamination
The removal of PPE should be done in a manner that prevents cross-contamination.
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Lab Coat/Apron: Remove your lab coat or apron by rolling it down your body, keeping the contaminated outer surface away from you.
-
Respirator: Remove the respirator last.
Disposal Plan: Responsible Waste Management
-
Solid Waste: All disposable PPE, such as gloves and aprons, that has come into contact with 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride should be considered hazardous waste.
-
Waste Containers: Place all contaminated PPE in a designated, labeled, and sealed hazardous waste container for disposal according to your institution's and local regulations.[2][7]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using PPE when handling a potentially corrosive chemical solid.
Caption: Workflow for PPE selection and use when handling hazardous chemical solids.
By adhering to these guidelines, you are not just following a protocol; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- What are the Health and Safety Guidelines for Using Amines? - Vertex AI Search
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide - Vertex AI Search
- 8.9 Corrosives - Environment, Health and Safety - Cornell University
- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog
- Working Safely With Corrosives - hse training materials and templ
- 10.
- SAFETY D
Sources
- 1. 8.9 Corrosives [ehs.cornell.edu]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Working Safely With Corrosives - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. eng.uwo.ca [eng.uwo.ca]
- 7. uwm.edu [uwm.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
